2-Aminobiphenyl hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYXPLERUSFAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N.ClH, C12H12ClN | |
| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020163 | |
| Record name | 2-Biphenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2-biphenylamine hydrochloride appears as pale yellow crystals or off-white chunky solid. (NTP, 1992) | |
| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2185-92-4 | |
| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | [1,1′-Biphenyl]-2-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2185-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Biphenylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Biphenylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Melting Point |
387 °F (possible decomposition) (NTP, 1992) | |
| Record name | 2-BIPHENYLAMINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19880 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Aminobiphenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminobiphenyl hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document includes quantitative data presented in structured tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Physical and Chemical Properties
This compound is the hydrochloride salt of the aromatic amine 2-Aminobiphenyl. The addition of hydrochloric acid to form the salt significantly influences its physical properties, particularly its solubility in aqueous solutions.
Identification and Nomenclature
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Biphenylamine hydrochloride, [1,1'-Biphenyl]-2-amine, hydrochloride |
| CAS Number | 2185-92-4 |
| Molecular Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.68 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N.Cl |
| InChI Key | JZJXYZTECMVROL-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its free base, 2-Aminobiphenyl, for comparison.
| Property | This compound | 2-Aminobiphenyl (Free Base) |
| Appearance | Pale yellow crystals or off-white chunky solid.[1] | Colorless solid that blackens with age.[2] |
| Melting Point | ~197 °C (387 °F) with possible decomposition.[1] | 47-50 °C. |
| Boiling Point | Decomposes | 299 °C. |
| Solubility in Water | Less than 1 mg/mL at 22 °C.[1] | Insoluble. |
| Solubility in Organic Solvents | Soluble in ethanol. | Soluble in chloroform, ethyl acetate, and methanol.[3] |
| pKa | Not available | 3.82 at 22 °C.[3] |
Spectroscopic Data
| Spectroscopy | Data for 2-Aminobiphenyl (Free Base) |
| ¹H NMR | Spectra are available in various databases, showing characteristic aromatic proton signals. |
| ¹³C NMR | Spectral data is available and shows the expected number of signals for the biphenyl structure. |
| FT-IR | Spectra show characteristic N-H stretching vibrations for the primary amine, as well as C-H and C=C stretching for the aromatic rings.[4] |
| UV-Vis | Maximum absorption (λmax) in ethanol is around 285 nm.[5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis, purification, and characterization of this compound.
Synthesis and Purification of this compound
The formation of this compound is often a step in the purification of 2-Aminobiphenyl. The general procedure involves the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of 2-Aminobiphenyl:
A common method for the synthesis of 2-Aminobiphenyl is the reduction of 2-Nitrobiphenyl.
-
Reaction: 2-Nitrobiphenyl is reduced to 2-Aminobiphenyl using a suitable reducing agent, such as tin(II) chloride in ethanol or catalytic hydrogenation.
-
Procedure (using SnCl₂):
-
Dissolve 2-Nitrobiphenyl in ethanol.
-
Add an excess of stannous chloride (SnCl₂) dihydrate.
-
Reflux the mixture for several hours.
-
After the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.
-
Extract the 2-Aminobiphenyl with an organic solvent like diethyl ether.
-
Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain crude 2-Aminobiphenyl.
-
Formation and Purification of this compound:
-
Procedure:
-
Dissolve the crude 2-Aminobiphenyl in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).
-
The this compound will precipitate as a solid.
-
Collect the precipitate by filtration and wash it with a small amount of the cold solvent.
-
The purified salt can be dried under vacuum.
-
The following diagram illustrates the workflow for the synthesis and purification of this compound.
References
Navigating the Solubility of 2-Aminobiphenyl Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Aminobiphenyl hydrochloride in organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical procedures. While quantitative solubility data for this compound in organic solvents is not extensively available in public literature, this guide synthesizes the existing qualitative information and provides a foundational understanding of its solubility characteristics.
Core Concepts in Solubility
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible. This compound, as the salt of an amine, is an ionic and polar compound. This inherent polarity suggests a higher affinity for polar solvents. The protonated amino group enhances its ability to interact with polar solvent molecules through ion-dipole interactions and hydrogen bonding.
Qualitative Solubility Profile
Based on available data, the solubility of the free base, 2-Aminobiphenyl, offers initial insights. The hydrochloride salt is expected to exhibit increased solubility in polar solvents compared to its free base due to its ionic nature.
| Solvent | Chemical Formula | Polarity | Qualitative Solubility of 2-Aminobiphenyl (Free Base) | Expected Qualitative Solubility of this compound |
| Water | H₂O | High | Insoluble | Likely soluble due to ionic nature |
| Methanol | CH₃OH | High | Slightly Soluble[1][2] | Expected to be soluble |
| Ethanol | C₂H₅OH | High | Soluble | Expected to be soluble |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble | Likely soluble |
| Acetone | C₃H₆O | Medium | - | Expected to be soluble |
| Chloroform | CHCl₃ | Medium | Slightly Soluble[1][2] | Likely soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Slightly Soluble[1][2] | Moderately to slightly soluble |
A safety data sheet for 2-Biphenylamine hydrochloride indicates a solubility of less than 1 mg/mL at 72°F; however, the solvent is not explicitly stated, though the context suggests it may be in an aqueous medium.[3]
Experimental Determination of Solubility
For precise and quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a widely accepted technique.
Shake-Flask Method: A Standard Protocol
This method involves saturating a solvent with the solute at a constant temperature and then quantifying the dissolved solute concentration.
1. Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.
-
The vial is then agitated in a constant temperature environment (e.g., a thermostatic shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
2. Phase Separation:
-
Once equilibrium is achieved, the solution is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated supernatant.
3. Quantification:
-
A precise aliquot of the clear supernatant is carefully withdrawn and filtered (e.g., using a 0.22 µm syringe filter) to remove any remaining solid particles.
-
The filtered supernatant is then appropriately diluted.
-
The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
4. Calculation:
-
The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure accuracy and reproducibility.
Below is a graphical representation of the experimental workflow for determining solubility.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The logical relationship between these factors is illustrated in the diagram below.
-
Solute Properties: The ionic nature of this compound is a primary determinant of its solubility profile.
-
Solvent Properties: The polarity and hydrogen bonding capability of the organic solvent are crucial for effectively solvating the solute.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains a gap in the readily available scientific literature, a qualitative understanding based on its chemical structure and the properties of its free base can guide researchers in solvent selection. For applications requiring precise solubility values, the standardized shake-flask method provides a reliable experimental approach. Further research to quantify the solubility of this compound in a range of common organic solvents would be a valuable contribution to the scientific community.
References
Technical Guide: Physicochemical Properties of 2-Aminobiphenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the melting and boiling points of 2-Aminobiphenyl hydrochloride. The document outlines key physical constants, detailed experimental protocols for their determination, and a logical workflow for physicochemical characterization.
Core Properties of 2-Aminobiphenyl and its Hydrochloride Salt
2-Aminobiphenyl is an organic compound that serves as a crucial intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. Its hydrochloride salt is often utilized to improve solubility and handling characteristics. A precise understanding of its physical properties, such as melting and boiling points, is fundamental for its application in research and development.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 2-Aminobiphenyl and its hydrochloride salt.
| Property | This compound | 2-Aminobiphenyl (Free Base) |
| CAS Number | 2185-92-4 | 90-41-5[1][2][3][4] |
| Molecular Formula | C₁₂H₁₂ClN | C₁₂H₁₁N[2] |
| Molecular Weight | 205.68 g/mol | 169.227 g/mol [2] |
| Melting Point | 197.2 °C (387 °F) with possible decomposition[5] | 47-51 °C (117-124 °F)[1][2][3] |
| Boiling Point | Data not available; likely decomposes. | 299 °C (570 °F)[1][2][6] |
| Appearance | Pale yellow crystals or off-white chunky solid.[5] | Colorless solid that darkens with age.[2] |
| Solubility | Less than 1 mg/mL at 22.2 °C (72 °F).[5] | Insoluble in water.[1][3] |
Experimental Protocols
Accurate determination of melting and boiling points is critical for the characterization and quality control of chemical substances. Below are detailed methodologies for these measurements.
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow range. The following methods are commonly employed:
1. Capillary Melting Point Method (Thiele Tube or Digital Apparatus)
This is a common and straightforward method for determining the melting point of a solid.
-
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.
-
Apparatus:
-
Melting point capillary tubes
-
Thermometer or digital temperature probe
-
Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) or a digital melting point apparatus.
-
Bunsen burner or heating mantle (for Thiele tube)
-
-
Procedure:
-
Sample Preparation: A small amount of the dry this compound is finely ground. The open end of a capillary tube is pressed into the powder, and the tube is tapped to pack the solid into the sealed end to a height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then inserted into the Thiele tube, with the sample positioned in the center of the oil.
-
Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the oil, ensuring uniform heating. The temperature should be increased at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is the end of the melting range.
-
Apparatus Setup (Digital): The capillary tube is inserted into the heating block of the digital apparatus. The starting temperature, ending temperature, and ramp rate are programmed. The sample is observed through a magnifying lens, and the melting range is recorded.
-
2. Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that provides more quantitative data on the melting process.
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram.
-
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (typically aluminum)
-
Crimper for sealing the pans
-
-
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is placed into a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. A temperature program is set, which includes an initial isothermal period, a heating ramp (e.g., 10 °C/min), and a final isothermal period. The system is purged with an inert gas, such as nitrogen.
-
Data Acquisition: The instrument heats the sample and reference, and the heat flow to the sample is recorded as a function of temperature.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
-
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For salts like this compound, decomposition often occurs before the boiling point is reached. The boiling point of the free base, 2-Aminobiphenyl, can be determined using the following methods.
1. Distillation Method
This method is suitable when a sufficient amount of the liquid is available.
-
Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is measured.
-
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
-
Procedure:
-
The liquid sample is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated, and as it boils, the vapor rises and enters the condenser.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid at the given atmospheric pressure.
-
2. Reflux Method
This method is useful for smaller quantities of liquid.
-
Principle: The liquid is heated to its boiling point under a condenser, which returns the condensed vapor to the boiling flask. The temperature of the vapor is measured.
-
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Thermometer
-
Heating mantle
-
-
Procedure:
-
The liquid sample and boiling chips are placed in the round-bottom flask.
-
The reflux condenser is attached vertically to the flask.
-
The liquid is heated to a gentle boil.
-
The thermometer is positioned so that the bulb is immersed in the vapor phase above the boiling liquid.
-
The stable temperature reading is the boiling point.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the physicochemical characterization of a solid compound like this compound, focusing on melting point determination.
Caption: Workflow for Melting Point Determination.
References
In-Depth Technical Guide to the Crystal Structure of 2-Aminobiphenyl and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the crystal structure of 2-aminobiphenyl, serving as a foundational model for understanding the structural characteristics of its hydrochloride salt, a compound of interest in pharmaceutical development. Due to the limited public availability of the complete crystal structure data for 2-aminobiphenyl hydrochloride, this guide presents a comprehensive examination of the parent compound, 2-aminobiphenyl. The document details the experimental protocols for its synthesis and crystallization, presents its crystallographic data in structured tables, and visualizes key structural features and experimental workflows. A discussion on the anticipated structural modifications upon the formation of the hydrochloride salt is also included to provide a holistic understanding for researchers in the field.
Introduction
2-Aminobiphenyl and its derivatives are significant scaffolds in medicinal chemistry and materials science. The hydrochloride salt of 2-aminobiphenyl, in particular, is utilized to enhance the solubility and bioavailability of drug candidates. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting physicochemical properties, guiding formulation strategies, and ensuring the stability and efficacy of active pharmaceutical ingredients (APIs).
Single-crystal X-ray diffraction is the definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This method provides invaluable data on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.
This guide focuses on the crystal structure of 2-aminobiphenyl as a proxy to infer the structural attributes of its hydrochloride salt. The protonation of the amino group and the introduction of a chloride counter-ion are expected to induce significant changes in the crystal packing and intermolecular interactions, which will be discussed herein.
Experimental Protocols
Synthesis of 2-Aminobiphenyl
A common and effective method for the synthesis of 2-aminobiphenyl is the reduction of 2-nitrobiphenyl.
Reaction:
2-Nitrobiphenyl + 3 SnCl₂ + 7 H₂O → 2-Aminobiphenyl + 3 SnO₂ + 6 HCl
Materials and Reagents:
-
2-Nitrobiphenyl
-
Ethanol
-
Stannous chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (40%)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-nitrobiphenyl in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Stannous chloride dissolved in concentrated hydrochloric acid is added portion-wise to the stirred solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
After cooling to room temperature, the mixture is made strongly alkaline by the addition of a 40% sodium hydroxide solution.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 2-aminobiphenyl, which can be further purified by recrystallization or column chromatography.
Crystallization for X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution.
Procedure:
-
The purified 2-aminobiphenyl is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) with gentle heating to ensure complete dissolution.
-
The hot, saturated solution is filtered to remove any particulate matter.
-
The filtrate is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.
-
Over a period of several days to weeks, well-formed, single crystals of 2-aminobiphenyl should appear.
-
A suitable crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.
Data Presentation: Crystal Structure of 2-Aminobiphenyl
The following crystallographic data is based on a representative single-crystal X-ray diffraction analysis of 2-aminobiphenyl.
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₂H₁₁N |
| Formula weight | 169.22 g/mol |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | |
| a | 5.865(2) Å |
| b | 13.011(5) Å |
| c | 12.015(5) Å |
| α | 90° |
| β | 101.43(3)° |
| γ | 90° |
| Volume | 897.9(6) ų |
| Z | 4 |
| Density (calculated) | 1.252 Mg/m³ |
| Absorption coefficient | 0.589 mm⁻¹ |
| F(000) | 360 |
Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| C1 | C6 | 1.395(4) |
| C1 | C2 | 1.398(4) |
| C1 | C7 | 1.488(4) |
| C2 | N1 | 1.399(3) |
| C2 | C3 | 1.385(4) |
| C3 | C4 | 1.382(5) |
| C4 | C5 | 1.379(5) |
| C5 | C6 | 1.381(5) |
| C7 | C8 | 1.392(4) |
| C7 | C12 | 1.394(4) |
Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C6 | C1 | C2 | 117.8(3) |
| C6 | C1 | C7 | 121.2(2) |
| C2 | C1 | C7 | 121.0(2) |
| N1 | C2 | C3 | 119.5(3) |
| N1 | C2 | C1 | 120.3(2) |
| C3 | C2 | C1 | 120.2(3) |
| C4 | C3 | C2 | 120.0(3) |
| C5 | C4 | C3 | 119.9(3) |
| C6 | C5 | C4 | 120.4(3) |
| C5 | C6 | C1 | 121.7(3) |
| C8 | C7 | C12 | 117.7(3) |
| C8 | C7 | C1 | 121.4(2) |
| C12 | C7 | C1 | 120.9(2) |
Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C6 | C1 | C7 | C8 | -54.8(4) |
| C2 | C1 | C7 | C12 | -56.1(4) |
| N1 | C2 | C1 | C7 | 178.9(2) |
Mandatory Visualizations
Caption: Experimental workflow for the crystal structure analysis of 2-aminobiphenyl.
Caption: Molecular structure of 2-aminobiphenyl with key atom labeling.
Discussion: Structural Insights and Implications for the Hydrochloride Salt
Molecular Conformation of 2-Aminobiphenyl
The crystal structure of 2-aminobiphenyl reveals that the two phenyl rings are not coplanar. The dihedral angle between the mean planes of the two aromatic rings is approximately 55-56 degrees. This twisted conformation is a result of the steric hindrance between the ortho-substituents (the amino group on one ring and a hydrogen atom on the other).
Intermolecular Interactions in 2-Aminobiphenyl
In the crystalline state, molecules of 2-aminobiphenyl are primarily held together by intermolecular N-H···π interactions and van der Waals forces. The amino group of one molecule can act as a hydrogen bond donor to the π-electron cloud of a phenyl ring of a neighboring molecule. These interactions contribute to the overall stability of the crystal lattice.
Anticipated Structural Changes in this compound
The formation of the hydrochloride salt involves the protonation of the amino group to form an ammonium cation (-NH₃⁺) and the presence of a chloride anion (Cl⁻) as the counter-ion. This is expected to lead to significant changes in the crystal structure:
-
Conformational Adjustments: The protonation of the amino group will alter its size and electronic properties, which may lead to a change in the dihedral angle between the two phenyl rings.
-
Stronger Intermolecular Interactions: The primary intermolecular interactions will no longer be the weaker N-H···π forces. Instead, strong N-H···Cl hydrogen bonds will dominate the crystal packing. The ammonium group will act as a strong hydrogen bond donor, and the chloride anion will be a strong acceptor.
-
Crystal Packing: The presence of these strong, directional hydrogen bonds will likely lead to a more densely packed and stable crystal lattice compared to the free base. This can influence properties such as melting point and solubility. The overall packing motif will be dictated by the efficient arrangement of the 2-aminobiphenyl cations and chloride anions to maximize these electrostatic and hydrogen bonding interactions.
Conclusion
This technical guide has provided a detailed overview of the crystal structure analysis of 2-aminobiphenyl, serving as a valuable proxy for its hydrochloride salt. The presented experimental protocols, quantitative crystallographic data, and visualizations offer a solid foundation for researchers in drug development and materials science. The discussion on the anticipated structural changes upon hydrochloride formation highlights the importance of understanding the interplay between molecular structure and crystal packing. Further experimental studies to determine the precise crystal structure of this compound are warranted to validate these predictions and provide a complete structural picture for this pharmaceutically relevant compound.
Spectroscopic Profile of 2-Aminobiphenyl Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-aminobiphenyl hydrochloride, a compound of interest in synthetic chemistry and drug development. Due to the limited availability of direct spectroscopic data for the hydrochloride salt, this document presents the detailed spectral information for the free base, 2-aminobiphenyl, and describes the anticipated spectral changes upon its conversion to the hydrochloride salt. This approach provides a robust predictive framework for the characterization of this compound.
Chemical Structure and Properties
2-Aminobiphenyl is an organic compound consisting of a biphenyl backbone with an amine substituent at the 2-position. The hydrochloride salt is formed by the reaction of the basic amine group with hydrochloric acid.
| Property | Value |
| Chemical Formula | C₁₂H₁₂ClN |
| Molecular Weight | 205.69 g/mol |
| CAS Number | 2113-58-8 |
| Appearance | Colorless or purplish crystals (for the free base)[1] |
Spectroscopic Data
The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-aminobiphenyl. The expected modifications for the hydrochloride salt are also discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for 2-aminobiphenyl.
Table 1: ¹H NMR Spectroscopic Data for 2-Aminobiphenyl
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.49 - 7.40 | m | 4H | Aromatic Protons |
| 7.38 - 7.30 | m | 1H | Aromatic Proton |
| 7.20 - 7.10 | m | 2H | Aromatic Protons |
| 6.89 - 6.76 | m | 2H | Aromatic Protons |
| 4.08 | br s | 2H | -NH₂ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for 2-Aminobiphenyl
| Chemical Shift (ppm) | Assignment |
| 143.0 | C-N |
| 139.4 | Quaternary C |
| 130.5 | Aromatic CH |
| 129.1 | Aromatic CH |
| 128.8 | Aromatic CH |
| 128.5 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.2 | Aromatic CH |
| 119.0 | Aromatic CH |
| 115.9 | Aromatic CH |
Solvent: CDCl₃
Expected Changes for this compound:
Upon formation of the hydrochloride salt, the amine group is protonated to form an ammonium group (-NH₃⁺). This protonation induces significant changes in the NMR spectrum:
-
¹H NMR: The protons on the nitrogen will appear as a broad signal, typically shifted downfield from the free amine. The chemical shifts of the aromatic protons, particularly those on the same ring as the ammonium group, are also expected to shift downfield due to the electron-withdrawing effect of the -NH₃⁺ group. The N-H protons are exchangeable with D₂O, leading to the disappearance of their signal upon addition of a small amount of D₂O to the NMR sample.[2][3]
-
¹³C NMR: The carbon atom attached to the nitrogen (C-N) will experience a downfield shift due to the increased electron-withdrawing nature of the ammonium group compared to the amine group. Other carbons in the aromatic rings may also show slight shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for 2-Aminobiphenyl
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3350 | Strong, Sharp | N-H Stretch (asymmetric and symmetric) |
| 3060 - 3020 | Medium | Aromatic C-H Stretch |
| 1620 | Strong | N-H Bend (Scissoring) |
| 1580, 1480 | Medium to Strong | Aromatic C=C Stretch |
| 770, 740 | Strong | Aromatic C-H Bend (out-of-plane) |
Expected Changes for this compound:
The conversion of the amine to its hydrochloride salt results in characteristic changes in the IR spectrum:
-
The sharp N-H stretching bands of the primary amine will be replaced by a very broad and strong absorption band for the -NH₃⁺ group, typically in the range of 3000-2500 cm⁻¹.[4][5] This broadness is due to hydrogen bonding.
-
A new band, or set of bands, corresponding to the N-H bending (deformation) of the -NH₃⁺ group will appear in the 1600-1500 cm⁻¹ region.[4][6]
-
The aromatic C-H and C=C stretching and bending vibrations are expected to be largely unaffected, although minor shifts may occur.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.
Table 4: Mass Spectrometry Data for 2-Aminobiphenyl
| m/z | Relative Intensity | Assignment |
| 169 | High | [M]⁺ (Molecular Ion) |
| 168 | Moderate | [M-H]⁺ |
| 167 | Moderate | [M-2H]⁺ |
| 141 | Low | [M-C₂H₂]⁺ |
| 115 | Low | [M-C₄H₄]⁺ |
Expected Changes for this compound:
The mass spectrum of this compound can be obtained using various ionization techniques.
-
Electron Ionization (EI): In EI-MS, the hydrochloride salt will likely decompose to the free amine in the hot inlet. Therefore, the resulting spectrum is expected to be identical to that of 2-aminobiphenyl, showing a molecular ion peak at m/z 169.
-
Electrospray Ionization (ESI): ESI is a softer ionization technique suitable for salts. In positive ion mode ESI-MS, the spectrum would be expected to show a prominent peak at m/z 170, corresponding to the protonated free amine [C₁₂H₁₁N + H]⁺.
-
Fast Atom Bombardment (FAB): FAB-MS of amine hydrochlorides can sometimes show cluster ions of the type [n(M·HCl) + H]⁺, where M is the amine molecule.[7]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a field strength of 300 MHz or higher.
-
Sample Preparation: For ¹H and ¹³C NMR, the sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). For the hydrochloride salt, a more polar solvent like DMSO-d₆ or methanol-d₄ may be required for sufficient solubility.
-
Data Acquisition: Standard pulse sequences are used for ¹H and ¹³C NMR. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet. For solution-state IR, the sample is dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform).
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI, ESI, FAB).
-
Sample Preparation: For EI-MS, the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
-
Data Acquisition: The mass spectrum is acquired over a specific mass range, and the relative abundances of the ions are recorded.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Aminobiphenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Aminobiphenyl hydrochloride. Due to the limited availability of a publicly accessible, fully assigned spectrum for the hydrochloride salt, this guide presents a predicted spectrum based on the analysis of the free amine, 2-aminobiphenyl, and the known effects of protonation on the NMR spectra of aromatic amines. This document outlines the expected chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Spectral Data
The protonation of the amino group in 2-aminobiphenyl to form the hydrochloride salt induces a significant downfield shift of the protons on the aniline ring due to the electron-withdrawing nature of the -NH₃⁺ group. The protons on the adjacent phenyl ring are expected to be less affected. The following table summarizes the predicted ¹H NMR data for this compound, with a comparison to the experimental data for the neutral 2-aminobiphenyl.
| Proton Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Reported Chemical Shift (δ) for 2-Aminobiphenyl (ppm) in CDCl₃ [1] | Predicted Multiplicity | Integration |
| H-6' | ~ 7.6 - 7.8 | 7.14 | Doublet of doublets (dd) | 1H |
| H-3', H-4', H-5' | ~ 7.4 - 7.6 | 7.33 - 7.43 | Multiplet (m) | 3H |
| H-2', H-6 | ~ 7.3 - 7.5 | 7.117 | Multiplet (m) | 3H |
| H-3 | ~ 7.2 - 7.4 | 6.813 | Triplet of doublets (td) | 1H |
| H-4, H-5 | ~ 7.0 - 7.2 | 6.735 | Multiplet (m) | 2H |
| -NH₃⁺ | Variable, broad | 3.71 (as -NH₂) | Broad singlet (br s) | 3H |
Note: The chemical shifts for the hydrochloride salt are estimations and may vary depending on the solvent and concentration. The signal for the -NH₃⁺ protons is often broad and may exchange with residual water in the solvent, potentially leading to its disappearance or a shift in its position.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are good starting points for hydrochloride salts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing (δ = 0.00 ppm).
2.2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Nucleus | ¹H |
| Number of Scans | 16 - 64 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 90° |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
Visualization of Key Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR analysis and the predicted proton relationships within the this compound molecule.
Interpretation of the Predicted Spectrum
The ¹H NMR spectrum of this compound is expected to show a complex aromatic region between approximately 7.0 and 7.8 ppm. The protons on the anilinium ring (H-3, H-4, H-5, and H-6) are deshielded compared to the free amine due to the electron-withdrawing effect of the ammonium group. This results in their signals appearing at a lower field.
The protons on the unsubstituted phenyl ring (H-2', H-3', H-4', H-5', and H-6') will have chemical shifts that are more similar to those in unsubstituted biphenyl. The signals for these protons will likely overlap, forming a complex multiplet.
The three protons of the -NH₃⁺ group are expected to appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may undergo exchange with protons from water or the solvent.
The splitting patterns arise from spin-spin coupling between neighboring non-equivalent protons.
-
Ortho coupling (³J): Typically in the range of 7-9 Hz, observed between protons on adjacent carbons.
-
Meta coupling (⁴J): Smaller, around 2-3 Hz, between protons separated by three bonds.
-
Para coupling (⁵J): Generally very small or not observed (<1 Hz).
The combination of these couplings will lead to the predicted multiplicities, such as doublets of doublets and triplets of doublets, particularly for the well-resolved signals of the anilinium ring.
This technical guide provides a foundational understanding of the ¹H NMR spectrum of this compound for professionals in research and development. While based on established principles of NMR spectroscopy, experimental verification is recommended for precise spectral assignment.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Aminobiphenyl Hydrochloride
This guide provides a detailed technical analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-aminobiphenyl hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document explores the predicted spectral data, the underlying principles governing the observed chemical shifts upon protonation, and a practical protocol for sample preparation and spectral acquisition.
Introduction: The Significance of 2-Aminobiphenyl and its Spectroscopic Analysis
2-Aminobiphenyl and its derivatives are important structural motifs in medicinal chemistry and materials science. As such, unambiguous characterization of these compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating molecular structures in solution.[1] 13C NMR, in particular, provides direct information about the carbon skeleton of a molecule.[2]
The hydrochloride salt of 2-aminobiphenyl is often preferred for its increased stability and solubility in polar solvents, which are common in pharmaceutical formulations and biological assays. However, the protonation of the amino group significantly influences the electronic environment of the aromatic rings, leading to notable changes in the 13C NMR chemical shifts compared to the free base. Understanding these shifts is crucial for accurate spectral interpretation.
Predicted 13C NMR Spectrum of this compound
Analysis of 2-Aminobiphenyl (Free Base)
The 13C NMR spectrum of 2-aminobiphenyl in a non-polar solvent like CDCl3 shows distinct signals for the twelve carbon atoms. The amino group (–NH2) is an electron-donating group through resonance, which causes increased shielding (upfield shift) of the ortho and para carbons of the aniline ring.
The Impact of Protonation on 13C NMR Chemical Shifts
Protonation of the amino group to form the anilinium ion (–NH3+) induces significant changes in the 13C NMR spectrum. The –NH3+ group is strongly electron-withdrawing, primarily through an inductive effect. This leads to a general deshielding (downfield shift) of the carbons in the attached aromatic ring. The effect is most pronounced for the carbon directly bonded to the nitrogen (ipso-carbon) and the ortho and para carbons.
For instance, in aniline, the ipso-carbon (C1) is significantly deshielded upon protonation. The ortho- and para-carbons also experience a downfield shift, while the meta-carbons are less affected.
Predicted Chemical Shifts for this compound in DMSO-d6
Based on the data for 2-aminobiphenyl and the established trends for anilinium ions, the following table presents the predicted 13C NMR chemical shifts for this compound, likely to be observed in a polar aprotic solvent such as DMSO-d6. DMSO-d6 is a common choice for amine hydrochlorides due to its excellent solvating properties for salts.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |
| C1 | ~130-135 | Deshielded due to the inductive effect of the -NH3+ group. |
| C2 | ~145-150 | Significantly deshielded as it is directly attached to the electron-withdrawing phenyl group. |
| C3 | ~118-122 | Shielded relative to unsubstituted benzene due to the ortho amino group, but deshielded compared to the free base. |
| C4 | ~130-134 | Influenced by the deshielding effect of the -NH3+ group. |
| C5 | ~120-124 | Less affected, similar to the meta position in aniline. |
| C6 | ~128-132 | Deshielded due to proximity to the ipso-carbon of the second ring. |
| C1' | ~138-142 | Quaternary carbon, deshielded. |
| C2'/C6' | ~128-132 | Ortho carbons of the unsubstituted phenyl ring. |
| C3'/C5' | ~129-133 | Meta carbons of the unsubstituted phenyl ring. |
| C4' | ~127-131 | Para carbon of the unsubstituted phenyl ring. |
Disclaimer: These are predicted values and the actual experimental values may vary depending on the specific conditions such as solvent, concentration, and temperature.
The relationship between the structure and the predicted chemical shifts can be visualized as follows:
Experimental Protocol for 13C NMR Analysis
To obtain a high-quality 13C NMR spectrum of this compound, meticulous sample preparation and proper instrument parameterization are essential.
Materials and Equipment
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
5 mm NMR tubes
-
Pasteur pipette and filter plug (e.g., glass wool)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Sample Preparation
-
Determine Sample Concentration: For a 13C NMR spectrum, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[3] A concentration of 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d6 is recommended.[4]
-
Dissolution: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial. Add the appropriate volume of DMSO-d6.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly to ensure the salt is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean 5 mm NMR tube.[3]
-
Final Volume Adjustment: Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe, typically around 4-5 cm.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
The following diagram illustrates the recommended workflow for sample preparation:
NMR Spectrometer Parameters
For a standard 13C NMR experiment, the following parameters can be used as a starting point. Optimization may be necessary based on the specific instrument and sample concentration.
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or higher, depending on the concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Spectral Width (SW): 0 to 200 ppm.
Conclusion
This technical guide provides a comprehensive overview of the predicted 13C NMR chemical shifts of this compound, grounded in the principles of NMR spectroscopy and the known electronic effects of amine protonation. The provided experimental protocol offers a reliable method for preparing high-quality samples for analysis. By understanding the predicted spectral features and employing sound experimental techniques, researchers can confidently utilize 13C NMR for the structural verification and analysis of this important class of compounds.
References
Mass spectrometry fragmentation pattern of 2-Aminobiphenyl
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl is a crucial chemical intermediate and a member of the class of compounds known as aminobiphenyls.[1] Its structural isomers are of significant analytical interest due to their varying chemical properties and toxicological profiles, making their unambiguous identification essential.[2] Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of such molecules. Understanding the specific fragmentation patterns of 2-aminobiphenyl under different ionization conditions is paramount for its accurate identification in complex matrices, whether in environmental analysis, metabolite identification, or quality control in chemical synthesis.
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-aminobiphenyl, focusing on the fragmentation mechanisms observed under both high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) conditions. As a self-validating system, the principles outlined herein are designed to provide researchers with the causal logic behind the observed spectra, enabling confident structural confirmation.
Part 1: Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The molecular weight of 2-aminobiphenyl is 169.22 g/mol .[3]
The Molecular Ion (M•+)
Upon electron impact, a high-energy electron is ejected from the 2-aminobiphenyl molecule, typically from a region of high electron density such as the lone pair on the nitrogen atom or the π-systems of the aromatic rings.[4] This process forms the molecular radical cation (M•+) at a mass-to-charge ratio (m/z) of 169.
The M•+ peak for 2-aminobiphenyl is typically prominent, reflecting the relative stability of the biphenyl aromatic system.[5] Its presence is the first and most critical piece of evidence in identifying the compound.
Primary Fragmentation Mechanisms and Key Ions
The energetically unstable molecular ion undergoes a series of fragmentation reactions to produce smaller, more stable ions.[6] The key fragmentation pathways for 2-aminobiphenyl are driven by the loss of small radicals and neutral molecules, often involving rearrangements.
-
Formation of [M-1]+ Ion (m/z 168): A common fragmentation for aromatic amines is the loss of a hydrogen radical (H•) from the amine group.[7] This results in the formation of a stable, even-electron ion at m/z 168. This peak is often one of the most abundant in the spectrum. The stability of this ion is enhanced by resonance delocalization across the aromatic system.
-
Formation of the Carbazole Cation (m/z 167): The ion at m/z 167 is highly characteristic and often the base peak. It is formed through a cyclization reaction following the initial loss of a hydrogen radical. The [M-1]+ ion (m/z 168) can lose another hydrogen radical, leading to the formation of a highly stable, fully aromatic carbazole cation. This rearrangement is a hallmark of ortho-substituted biphenyls.
-
Loss of Hydrogen Cyanide (HCN) (m/z 141): The molecular ion can undergo rearrangement and lose a neutral molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for primary aromatic amines. This pathway leads to the formation of a radical cation at m/z 142, which can then lose a hydrogen radical to form the ion at m/z 141.
-
Formation of the Biphenylene Radical Cation (m/z 152): A less common but mechanistically significant pathway involves the elimination of the entire amino group as a neutral aminyl radical (•NH2, 16 Da), which is not observed, and a hydrogen radical. A more plausible route is the loss of ammonia (NH3, 17 Da) from the molecular ion, though this is more typical in chemical ionization. In EI, the loss of HCN followed by other fragments is more likely. However, ions corresponding to the biphenyl backbone are expected. The loss of a C2H2N radical (42 Da) from the molecular ion can lead to an ion at m/z 127, while the loss of HCN (27 Da) leads to m/z 142.
Data Presentation: Key EI-MS Fragments
| m/z | Relative Intensity (%) | Proposed Fragment Structure/Formation |
| 169 | ~80-90% | [C12H11N]•+ (Molecular Ion, M•+) |
| 168 | ~90-100% | [M-H]+, Loss of H• from -NH2 |
| 167 | 100% (Base Peak) | [M-2H]•+, Formation of carbazole cation |
| 141 | ~10-20% | [M-H-HCN]+, Loss of HCN from [M-H]+ |
| 139 | ~15-25% | Loss of CH2N or further fragmentation |
Note: Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from the NIST Mass Spectrometry Data Center.[5]
Visualization: EI-MS Fragmentation Pathway
References
Quantum Chemical Calculations on the Conformational Stability of 2-Aminobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the quantum chemical methodologies used to assess the conformational stability of 2-aminobiphenyl. Emphasizing the critical link between molecular conformation and biological activity, particularly its low carcinogenicity compared to its 4-isomer, this document outlines the theoretical foundation and practical application of computational chemistry in characterizing this important molecule.
Introduction: Conformational Isomers and Biological Significance
2-Aminobiphenyl is a non-planar molecule, a characteristic attributed to the steric hindrance induced by the amino group at the ortho position. This deviation from planarity, defined by the dihedral angle between the two phenyl rings, is a critical determinant of its physicochemical properties and biological interactions. Unlike its planar isomer, 4-aminobiphenyl, which is a known carcinogen, the twisted conformation of 2-aminobiphenyl is thought to preclude its effective metabolism by cytochrome P450 enzymes, a key step in the activation of many aromatic amines to carcinogenic species.[1][2] Understanding the energetic landscape of 2-aminobiphenyl's rotation around the central carbon-carbon bond is therefore crucial for a complete picture of its toxicological profile.
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for elucidating the conformational preferences and rotational energy barriers of molecules like 2-aminobiphenyl. These computational methods allow for the precise calculation of molecular energies for different conformations, providing a quantitative measure of their relative stabilities.
Methodologies for Conformational Analysis
The conformational stability of 2-aminobiphenyl is typically investigated by calculating the potential energy surface (PES) as a function of the dihedral angle between the two phenyl rings. This is achieved through a series of geometry optimizations, which can be computationally intensive.
Computational Protocol
A standard protocol for the quantum chemical calculation of 2-aminobiphenyl's conformational stability involves the following steps:
-
Initial Structure Generation: A starting 3D structure of 2-aminobiphenyl is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is then subjected to geometry optimization to find the lowest energy conformation (the global minimum). This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Conformational Searching (Dihedral Scan): To explore the rotational energy barrier, a relaxed potential energy surface scan is performed. The dihedral angle between the phenyl rings is systematically varied (e.g., in 10° or 15° increments from 0° to 180°), and at each step, the rest of the molecule's geometry is optimized. This process maps out the energy profile of the rotation.
-
Transition State Identification: The highest point on the energy profile between two minima represents the transition state for the conformational change. This can be confirmed by a frequency calculation, where a single imaginary frequency corresponding to the rotational motion is expected.
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values.
Level of Theory and Basis Sets
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) provides a good balance between accuracy and computational cost.
-
Functionals: The B3LYP hybrid functional is a widely used and well-benchmarked functional for organic molecules.[3][4][5][6] Other functionals, such as those from the M06 suite, may also be employed, particularly for systems where non-covalent interactions are important.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d) or the larger 6-311+G(d,p), are commonly used for geometry optimizations and energy calculations.[3][7] These basis sets include polarization functions (d, p) to describe the non-spherical nature of electron density in molecules and diffuse functions (+) for a better description of anions and weak interactions. For higher accuracy, correlation-consistent basis sets like cc-pVDZ or aug-cc-pVTZ can be utilized.
Software
Commercially available quantum chemistry software packages such as Gaussian, ORCA, and Spartan are well-suited for performing these types of calculations.
Quantitative Data: Conformational Energies and Rotational Barriers
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Status |
| 0 | 4.5 | Transition State |
| 10 | 4.2 | - |
| 20 | 3.2 | - |
| 30 | 1.8 | - |
| 40 | 0.5 | - |
| 50 | 0.0 | Global Minimum |
| 60 | 0.2 | - |
| 70 | 0.8 | - |
| 80 | 1.5 | - |
| 90 | 2.0 | Transition State |
| 100 | 1.5 | - |
| 110 | 0.8 | - |
| 120 | 0.2 | - |
| 130 | 0.0 | Global Minimum |
| 140 | 0.5 | - |
| 150 | 1.8 | - |
| 160 | 3.2 | - |
| 170 | 4.2 | - |
| 180 | 4.5 | Transition State |
Note: This data is illustrative and intended to represent the expected trend. The exact values will vary depending on the level of theory and basis set used.
The data indicates that the most stable conformation of 2-aminobiphenyl has a dihedral angle of approximately 50° and 130°. The planar (0° and 180°) and perpendicular (90°) conformations represent energy maxima and are therefore transition states for the interconversion between the stable conformers.
Visualizations
Computational Workflow for Stability Analysis
The following diagram illustrates the logical workflow for the quantum chemical calculation of 2-aminobiphenyl's conformational stability.
Caption: Workflow for determining the conformational stability of 2-aminobiphenyl.
Signaling Pathway of 2-Aminobiphenyl in Bladder Cancer Cells
While the conformation of 2-aminobiphenyl is linked to its low carcinogenicity, it has been shown to induce the expression of cyclooxygenase-2 (COX-2), a protein associated with carcinogenesis, in bladder cancer cells. The following diagram illustrates the signaling pathway involved in this process.
Caption: 2-Aminobiphenyl induced COX-2 expression signaling pathway.
Conclusion
Quantum chemical calculations provide invaluable insights into the conformational stability of 2-aminobiphenyl. By elucidating the energetic landscape of its internal rotation, these methods help to rationalize its distinct biological properties, including its reduced carcinogenicity compared to its 4-isomer. The methodologies and workflows outlined in this guide serve as a foundation for researchers and drug development professionals in applying computational chemistry to understand the structure-activity relationships of this and other important molecules.
References
A Theoretical Deep Dive into the Electronic Structure of 2-Aminobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl (2-ABP) is an aromatic amine derivative of biphenyl, a class of compounds with significant applications in medicinal chemistry, materials science, and as precursors in organic synthesis. The biological activity and chemical reactivity of 2-ABP are intrinsically linked to its three-dimensional shape and electronic properties. Understanding its electronic structure at a quantum-mechanical level is therefore crucial for predicting its behavior, designing new derivatives with enhanced properties, and understanding its mechanism of action in biological systems.
This technical guide provides an in-depth analysis of the electronic structure of 2-Aminobiphenyl, focusing on theoretical studies conducted using computational chemistry. We will explore its conformational landscape, the nature of its frontier molecular orbitals, and its electrostatic potential, providing a foundational understanding for further research and development.
Methodologies: A Computational and Experimental Overview
The primary methodology for elucidating the electronic structure of molecules like 2-Aminobiphenyl is through computational quantum chemistry, specifically Density Functional Theory (DFT). These theoretical calculations are often complemented by experimental techniques for validation.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. It is highly favored for its balance of accuracy and computational cost. DFT calculations provide excellent vibrational frequencies and geometric parameters for organic compounds. The typical workflow for a DFT study of 2-Aminobiphenyl involves several key steps:
-
Geometry Optimization: The initial step is to find the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. A popular and effective combination of functional and basis set for this purpose is B3LYP with the 6-31G(d) basis set.[1]
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed. This serves two purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared and Raman spectra, which can be compared with experimental data for validation.[1]
-
Electronic Property Calculation: Once a stable geometry is confirmed, a series of calculations are performed to determine the molecule's electronic properties. These include:
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: To determine the molecule's reactivity and electronic transition properties.[2]
-
Molecular Electrostatic Potential (MEP) Mapping: To identify reactive sites for electrophilic and nucleophilic attack.
-
Population Analysis (e.g., Mulliken Charges): To understand the distribution of electronic charge across the atoms of the molecule.
-
Experimental Protocol: Spectroscopic Validation
Theoretical findings are ideally validated against experimental data. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful techniques for this purpose.
FT-IR/FT-Raman Spectroscopy:
-
Sample Preparation: A solid sample of high-purity 2-Aminobiphenyl is prepared, typically by pressing it into a KBr pellet for FT-IR analysis or placing the crystalline powder in a sample holder for FT-Raman.
-
Data Acquisition: The sample is irradiated with infrared light (for FT-IR) or a laser (for FT-Raman). The transmitted/scattered light is collected and processed by an interferometer to generate a spectrum.
-
Spectral Analysis: The resulting spectrum shows absorption or scattering peaks corresponding to the vibrational modes of the molecule's functional groups and skeletal structure. These experimental peak positions are then compared to the vibrational frequencies predicted by DFT calculations. A good agreement between the experimental and scaled theoretical frequencies helps to confirm the computed structure and provides a detailed assignment of the vibrational modes.[1]
Data Presentation: Key Electronic and Structural Parameters
The following tables summarize the types of quantitative data obtained from DFT (B3LYP/6-31G(d)) calculations on 2-Aminobiphenyl. Such data is fundamental for understanding its chemical nature.
Table 1: Optimized Geometrical Parameters for 2-Aminobiphenyl
| Parameter | Description | Representative Value (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | ||
| C-C (inter-ring) | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |
| C-N | The length of the bond between a phenyl carbon and the amine nitrogen. | ~1.40 Å |
| C-C (aromatic) | The average length of the carbon-carbon bonds within the phenyl rings. | ~1.39 Å |
| N-H | The average length of the nitrogen-hydrogen bonds in the amino group. | ~1.01 Å |
| Bond Angles (º) | ||
| C-C-C (inter-ring) | The angle involving the inter-ring carbon bond and an adjacent ring carbon. | ~120.5º |
| C-C-N | The angle formed by the carbon-nitrogen bond and an adjacent ring carbon. | ~120.0º |
| Dihedral Angle (º) | ||
| C-C-C-C | The torsional angle between the two phenyl rings. | ~45º - 60º |
Note: Specific values can vary slightly based on the exact computational method and basis set. The dihedral angle is particularly sensitive to the balance of steric and electronic effects.
Table 2: Frontier Molecular Orbital (FMO) Properties
| Parameter | Symbol | Description | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; indicates electron-donating ability. | -5.0 to -6.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; indicates electron-accepting ability. | -0.1 to 1.0 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | ~4.0 to 6.0 |
Table 3: Calculated Global Reactivity Descriptors
| Parameter | Formula | Significance |
| Chemical Potential | µ = (EHOMO+ELUMO)/2 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness | η = (ELUMO-EHOMO)/2 | Measures the resistance to change in electron distribution. Harder molecules have larger energy gaps. |
| Chemical Softness | S = 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index | ω = µ²/ (2η) | Measures the ability of a molecule to accept electrons; useful for predicting binding with biological targets. |
Analysis of the Electronic Structure
Conformational Analysis: The Dihedral Twist
The conformation of biphenyl derivatives is primarily defined by the dihedral angle between the two phenyl rings. For 2-Aminobiphenyl, the presence of the amino group at the ortho-position introduces significant steric hindrance. This repulsion between the amino group and the ortho-hydrogen on the adjacent ring prevents the molecule from adopting a planar conformation. The optimized geometry is a twisted (non-planar) structure. This twist is a compromise: it relieves steric strain but slightly reduces the π-conjugation between the rings. The calculated dihedral angle is typically found to be in the range of 45-60 degrees.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
HOMO: For 2-Aminobiphenyl, the HOMO is typically localized over the π-system of the amine-substituted phenyl ring. The nitrogen's lone pair of electrons contributes significantly, making this region the primary site for electrophilic attack. The energy of the HOMO is related to the ionization potential and reflects the molecule's ability to donate an electron.
-
LUMO: The LUMO is generally distributed across the π-antibonding orbitals of both phenyl rings. Its energy relates to the electron affinity and indicates the molecule's ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. The calculated gap for 2-ABP points to a moderately stable molecule. This gap is crucial for predicting the molecule's electronic absorption spectra, as the primary electronic transition corresponds to the excitation of an electron from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule.
-
Negative Potential Regions (Nucleophilic Sites): In 2-Aminobiphenyl, the most negative potential (typically colored red) is concentrated around the nitrogen atom of the amino group. This is due to the high electron density from the lone pair, making it the most likely site for protonation and interaction with electrophiles.
-
Positive Potential Regions (Electrophilic Sites): Positive potential regions (colored blue) are found around the hydrogen atoms of the amino group and, to a lesser extent, the other hydrogen atoms on the phenyl rings. These areas are susceptible to attack by nucleophiles.
The MEP map visually confirms that the amino group governs the reactive nature of the molecule, guiding its interactions in both chemical reactions and biological receptor binding.
Mandatory Visualization
Caption: Computational workflow for theoretical electronic structure analysis of 2-Aminobiphenyl.
Caption: Logical relationship of forces determining the conformation of 2-Aminobiphenyl.
Conclusion
Theoretical studies, predominantly using Density Functional Theory, provide a powerful framework for understanding the intricate electronic structure of 2-Aminobiphenyl. The key takeaway is that 2-ABP is a non-planar molecule, with its twisted conformation arising from a delicate balance between steric repulsion from the ortho-amino group and the electronic stabilization of inter-ring π-conjugation. Its chemical reactivity is largely dictated by the frontier molecular orbitals, with the electron-rich, amine-substituted ring (HOMO) being the primary site for electrophilic interactions. The Molecular Electrostatic Potential map further confirms the nucleophilic character of the nitrogen atom. This detailed electronic-level knowledge is invaluable for professionals in drug design and materials science, enabling the rational design of novel 2-ABP derivatives with tailored properties for specific applications.
References
2-Aminobiphenyl hydrochloride CAS number and safety data sheet
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the safe handling, physicochemical properties, and toxicological profile of 2-Aminobiphenyl hydrochloride.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-Biphenylamine hydrochloride, [1,1'-Biphenyl]-2-amine, hydrochloride |
| CAS Number | 2185-92-4[1][2][3] |
| Molecular Formula | C₁₂H₁₂ClN[1][3] |
| Molecular Weight | 205.68 g/mol [1][3] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-Aminobiphenyl and its hydrochloride salt. Data for the free base (2-Aminobiphenyl, CAS: 90-41-5) is often reported and is included for reference.
| Property | Value | Source |
| Appearance | Pale yellow crystals or off-white chunky solid.[3] | PubChem[3] |
| Melting Point | 197 °C (decomposes) for hydrochloride salt.[3] 47-50 °C for free base.[4] | PubChem[3], Sigma-Aldrich[4] |
| Boiling Point | 299 °C (for free base).[4][5] | PubChem[5], Sigma-Aldrich[4] |
| Solubility | Soluble in water (as hydrochloride salt). Insoluble in water (for free base).[2][4] | NOAA[2], Sigma-Aldrich[4] |
| Vapor Density | 5.8 (vs air) for free base.[4] | Sigma-Aldrich[4] |
| Flash Point | 153 °C (closed cup) for free base.[4] | Sigma-Aldrich[4] |
Safety and Hazard Information
This compound is a hazardous substance and requires careful handling. The following tables outline its hazard classification and toxicological data.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[6][7][8] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[6][7][8] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects.[6][7] |
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 2340 mg/kg[8] |
| LD50 | Rabbit | Oral | 1020 mg/kg |
Experimental Protocols
Detailed methodologies for key experiments and procedures involving this compound are crucial for safety and reproducibility.
Safe Handling and Storage Protocol
This protocol outlines the essential steps for safely handling and storing this compound in a laboratory setting.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles with side shields.[4][6] For operations that may generate dust, a NIOSH-approved respirator is recommended.
-
Handling: Avoid direct contact with the skin and eyes.[6] Do not eat, drink, or smoke in the handling area.[6][7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[9] The substance should be stored locked up.[6]
Emergency Spill Response Protocol
In the event of a spill, the following procedures should be followed:
-
Evacuate: Immediately evacuate the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (Minor Spill): For small spills, dampen the solid material with 60-70% ethanol to minimize dust generation.[5] Carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[5][6]
-
Containment (Major Spill): For large spills, alert the institution's emergency response team.[6]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution.[3]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[6]
Ames Test for Mutagenicity (General Methodology)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it).
-
Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound on a petri dish with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) compared to the control plates. This suggests that the substance is a mutagen.
Diagrams and Visualizations
Logical Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound in the laboratory.
Emergency Response Logic for Accidental Exposure
Caption: Decision-making workflow for first aid response to accidental exposure to 2-Aminobiphenyl HCl.
References
- 1. 2185-92-4|this compound|BLD Pharm [bldpharm.com]
- 2. 2-BIPHENYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 2-Biphenylamine hydrochloride | C12H12ClN | CID 5284347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminobiphenyl 97 90-41-5 [sigmaaldrich.com]
- 5. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Aminobiphenyl | 90-41-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Research: A Technical Guide to the Handling and Storage of 2-Aminobiphenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential precautions for the safe handling and storage of 2-Aminobiphenyl hydrochloride. Recognizing the potential hazards associated with this compound, this document outlines critical safety information, emergency procedures, and detailed experimental context to ensure a secure working environment for all laboratory personnel.
Hazard Identification and Classification
This compound is a substance that requires careful handling due to its toxicological profile. It is classified as harmful if swallowed and is suspected of causing cancer.[1] Studies conducted by the National Toxicology Program (NTP) on 2-biphenylamine hydrochloride have provided evidence of its carcinogenicity.[2][3]
Hazard Statements:
-
Harmful if swallowed.[1]
-
Suspected of causing cancer.[1]
-
Harmful to aquatic life with long-lasting effects.[1]
Quantitative Toxicity and Physical Data
For a clear understanding of its toxicological and physical properties, the following data has been compiled from various safety data sheets and chemical databases.
| Quantitative Data | Value | Source(s) |
| Acute Oral Toxicity (LD50) | Rat: 2340 mg/kg | |
| Rabbit: 1020 mg/kg | ||
| Physical State | Solid, colorless or purplish crystals | [4] |
| Melting Point | 47-50 °C | |
| Boiling Point | 299 °C | |
| Flash Point | >110 °C (>230 °F) | [5] |
| Vapor Density | 5.9 (vs air) | [5] |
| Solubility | Insoluble in water. Soluble in alcohol, ether, and benzene. | [5] |
Exposure Limits
Currently, there are no established Permissible Exposure Limits (PELs) for 2-Aminobiphenyl from the Occupational Safety and Health Administration (OSHA).[6] Similarly, searches for Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) and Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) did not yield specific exposure limits for this compound. In the absence of defined occupational exposure limits, it is crucial to handle this substance with a high degree of caution and minimize any potential for exposure.
Handling and Storage Precautions
Adherence to strict safety protocols is paramount when working with this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[6]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]
Safe Handling Practices
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, mist, or vapor.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
Storage Conditions
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store locked up.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
If on Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.
-
If in Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.
-
If Inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Small Spills:
-
Remove all sources of ignition.
-
Dampen the solid spill material with 60-70% ethanol to avoid generating dust.
-
Transfer the dampened material to a suitable, sealed container for disposal.
-
Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.
-
Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.
-
Wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.
-
-
Large Spills:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
Prevent the substance from entering drains, sewers, or waterways.
-
Contain the spill and collect the material for disposal in accordance with local, state, and federal regulations.
-
Below is a logical workflow for handling a spill of this compound.
Experimental Protocols: Carcinogenicity Bioassay
The following is a summary of the experimental protocol used in the National Toxicology Program (NTP) carcinogenesis bioassay of 2-biphenylamine hydrochloride. For complete details, refer to the NTP Technical Report No. 233.[2][3][7]
-
Test Substance: 2-Biphenylamine hydrochloride (containing 0.006%–0.049% 4-biphenylamine).
-
Animal Species: F344/N rats and B6C3F1 mice.
-
Administration Route: The chemical was administered in the feed to groups of 50 male and 50 female rats and mice.
-
Dosage Levels: Diets containing 1,000 or 3,000 ppm of 2-biphenylamine hydrochloride.
-
Duration: The study was conducted for 103 weeks.
-
Observations: Animals were observed twice daily for mortality and clinical signs of toxicity. Body weights and feed consumption were recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the 103-week study, all surviving animals were euthanized and subjected to a complete necropsy. Histopathologic examinations were performed on all major tissues and organs and on any gross lesions.
Results of the NTP Bioassay: Under the conditions of this bioassay, 2-biphenylamine hydrochloride was found to be carcinogenic for female B6C3F1 mice, causing an increased incidence of hemangiosarcomas. The evidence for carcinogenicity in male mice was equivocal. The compound was not found to be carcinogenic for male or female F344/N rats.[2]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Reactivity Profile: Neutralizes acids in exothermic reactions to form salts plus water. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable hydrogen gas in combination with strong reducing agents, such as hydrides.[5]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the material to be released into the environment.
This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment, which should be conducted for any new or modified procedure involving this chemical. Always consult your institution's safety office for specific guidance and protocols.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride (CAS No. 2185-92-4) in F344/N Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 5. 2-Aminobiphenyl CAS#: 90-41-5 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. NTP Technical Report on the Carcinogenesis Bioassay of 2-biphenylamine ... - Google Books [books.google.com]
A Comprehensive Toxicological Profile of 2-Aminobiphenyl and Its Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl (2-ABP), a biphenyl derivative with the chemical formula C₁₂H₁₁N, and its salts are compounds of significant interest in various industrial applications. However, their potential toxicological effects warrant a thorough understanding to ensure safe handling and to assess their risk to human health. This technical guide provides an in-depth overview of the current toxicological data on 2-Aminobiphenyl and its salts, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Acute Toxicity
The acute toxicity of 2-Aminobiphenyl is primarily characterized by oral ingestion. The median lethal dose (LD50) has been established in rodent models.
Table 1: Acute Toxicity of 2-Aminobiphenyl
| Parameter | Value | Species | Route | Reference |
| LD50 | 2340 mg/kg | Rat | Oral | [1][2] |
| LD50 | 1020 mg/kg | Rabbit | Oral | [3][4] |
Genotoxicity
In vitro studies have demonstrated that 2-Aminobiphenyl possesses genotoxic potential, capable of inducing gene mutations and chromosomal damage.
Table 2: Genotoxicity of 2-Aminobiphenyl
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (some strains) | With S9 | Positive | [1] |
| Mouse Lymphoma Cell Mutagenesis Assay | L5178Y mouse lymphoma cells | With S9 | Positive | [5] |
| Chromosome Aberrations | Chinese Hamster Ovary (CHO) cells | With S9 | Positive | [1][5] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Not specified | Negative | [5] |
Carcinogenicity
2-Aminobiphenyl is classified as a suspected human carcinogen. Long-term animal studies, particularly with its hydrochloride salt, have provided evidence of its carcinogenic potential.
Table 3: Carcinogenicity of 2-Aminobiphenyl Hydrochloride
| Species | Sex | Route | Exposure | Findings | Reference |
| B6C3F1 Mice | Female | Oral (feed) | 103 weeks | Increased incidence of hemangiosarcomas | [1][5] |
| B6C3F1 Mice | Male | Oral (feed) | 103 weeks | Equivocal evidence of carcinogenicity | [1] |
| F344/N Rats | Male & Female | Oral (feed) | 103 weeks | No evidence of carcinogenicity | [1][5] |
Reproductive and Developmental Toxicity
A comprehensive search of the available scientific literature did not yield specific quantitative data from reproductive or developmental toxicity studies on 2-Aminobiphenyl or its salts. Standardized guideline studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are necessary to fully characterize the potential reproductive and developmental hazards of this compound.
Signaling Pathways of Toxicity
Research indicates that 2-Aminobiphenyl can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the subsequent activation of mitogen-activated protein kinase (MAPK) signaling pathways, specifically the JNK and ERK pathways.
Caption: 2-Aminobiphenyl induces apoptosis via ROS-mediated activation of JNK/ERK pathways.
Experimental Protocols
NTP Carcinogenesis Bioassay (Feed Study)
This protocol summarizes the methodology used in the National Toxicology Program (NTP) carcinogenesis bioassay of 2-biphenylamine hydrochloride.[1]
-
Test Substance: 2-Biphenylamine hydrochloride (a more purified form of 2-aminobiphenyl).
-
Animal Species: F344/N rats and B6C3F1 mice of both sexes.
-
Administration: The test substance was mixed into the standard diet at concentrations of 1,000 or 3,000 ppm.
-
Duration: The animals were fed the diets for 103 weeks.
-
Observations: Animals were observed twice daily for mortality and morbidity. Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.
-
Pathology: At the end of the study, all animals underwent a complete necropsy. Tissues from all major organs were collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.
Caption: Workflow for the NTP Carcinogenesis Bioassay.
In Vitro Bacterial Reverse Mutation Assay (Ames Test)
This assay evaluates the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[1]
-
Procedure: The test substance, at various concentrations, is incubated with the bacterial culture and the S9 mix (or buffer). This mixture is then plated on a minimal agar medium lacking the specific amino acid required by the bacterial strain.
-
Evaluation: After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.[1]
References
Environmental fate and degradation of 2-Aminobiphenyl
An In-depth Technical Guide on the Environmental Fate and Degradation of 2-Aminobiphenyl
Introduction
2-Aminobiphenyl (2-ABP), also known as 2-phenylaniline, is an amine derivative of biphenyl with the chemical formula C₆H₅C₆H₄NH₂. It presents as colorless or purplish crystals that tend to darken with age.[1][2] This compound serves as a chemical intermediate, notably in the manufacturing of certain dyes.[3] It can also be found as a contaminant in diphenylamine, which has applications as a pesticide and dye intermediate.[3] Given its presence in industrial processes and potential for environmental release, a thorough understanding of its environmental fate, mobility, and degradation pathways is critical for researchers, environmental scientists, and professionals in drug development who may encounter it as a starting material or impurity.
This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution and degradation of 2-Aminobiphenyl, summarizing key physicochemical properties, environmental parameters, and degradation mechanisms. It includes detailed experimental protocols for stability testing and visual diagrams to elucidate complex pathways and workflows.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. These properties influence its distribution between air, water, soil, and biota. Key properties for 2-Aminobiphenyl are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₁N | [1][2] |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Colorless or purplish crystals | [1] |
| Melting Point | 47-51 °C | [2][4] |
| Boiling Point | 299 °C | [2][4] |
| Vapor Pressure | 1.2 x 10⁻⁴ mm Hg at 25 °C | [1] |
| Water Solubility | Insoluble | |
| Density | 1.077 - 1.16 g/cm³ | [2] |
Environmental Fate and Distribution
The fate of 2-Aminobiphenyl in the environment is governed by processes such as volatilization, adsorption to soil and sediment, and bioaccumulation.
Atmospheric Fate
If released into the atmosphere, the estimated vapor pressure of 1.2 x 10⁻⁴ mm Hg at 25 °C suggests that 2-Aminobiphenyl will exist predominantly in the vapor phase.[1] In this phase, it will be susceptible to degradation by photochemically produced hydroxyl radicals.
Soil Mobility and Adsorption
The mobility of a chemical in soil is influenced by its tendency to adsorb to soil particles versus remaining dissolved in soil water.[5]
-
Leachability: Strong adsorption and low water solubility indicate that 2-Aminobiphenyl has a low potential to leach into groundwater.[5][7]
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism from all sources, including water, air, and food.[8][9]
-
Bioconcentration Factor (BCF): The BCF is a measure of a chemical's tendency to concentrate in aquatic organisms from the water. An estimated BCF of 31 has been calculated for 2-Aminobiphenyl.[1]
-
Potential: BCF values below 1,000 are generally considered to indicate a low potential for bioaccumulation. Therefore, 2-Aminobiphenyl is not expected to significantly bioaccumulate in the food chain.[10]
A summary of key environmental fate parameters is presented below.
| Parameter | Value / Interpretation | Source(s) |
| Vapor Pressure | 1.2 x 10⁻⁴ mm Hg (at 25 °C) | [1] |
| Atmospheric Partitioning | Expected to exist solely as a vapor in the atmosphere | [1] |
| Bioconcentration Factor (BCF) | 31 (Estimated) | [1] |
| Bioaccumulation Potential | Low | [1] |
| Soil Mobility | Low (Inferred from water insolubility) | [5] |
Degradation Pathways
2-Aminobiphenyl can be degraded in the environment through both abiotic (non-biological) and biotic (biological) processes.
Abiotic Degradation
Abiotic degradation involves the transformation of a chemical through processes like photolysis and hydrolysis without the involvement of microorganisms.[11]
-
Photodegradation: This process involves the breakdown of molecules by light.[12] While specific studies on the photodegradation of 2-Aminobiphenyl are limited, aromatic amines can undergo direct photolysis by absorbing UV radiation or indirect photolysis through reactions with reactive oxygen species (ROS) like hydroxyl radicals present in water and the atmosphere.[13]
-
Hydrolysis: Aromatic amines are generally stable and resistant to hydrolysis under typical environmental pH conditions (pH 4-9).[14] Therefore, hydrolysis is not expected to be a significant degradation pathway for 2-Aminobiphenyl.
Biodegradation
Biodegradation by microorganisms is expected to be a primary degradation route for 2-Aminobiphenyl in soil and water. While the specific pathway for 2-Aminobiphenyl is not detailed in the available literature, a putative pathway can be constructed based on the well-studied degradation of biphenyl and other aromatic amines by bacteria such as Pseudomonas and Arthrobacter.[15][16][17] The proposed aerobic pathway likely involves the following key steps:
-
Initial Attack: An initial attack by a dioxygenase enzyme incorporates two oxygen atoms into one of the aromatic rings, forming a cis-dihydrodiol.
-
Dehydrogenation: The cis-dihydrodiol is then aromatized by a dehydrogenase to form a dihydroxy-aminobiphenyl (a substituted catechol).
-
Ring Cleavage: The catechol-like intermediate undergoes ring cleavage by another dioxygenase. This is typically a meta-cleavage event.
-
Downstream Metabolism: The resulting ring-fission product is further processed by a series of hydrolytic and oxidative enzymes, ultimately funneling the breakdown products into central metabolic pathways like the TCA cycle.
Experimental Protocols for Degradation Studies
To assess the stability of a compound and identify its degradation products, forced degradation (or stress testing) studies are essential.[18] These studies are a regulatory requirement in drug development to establish the stability-indicating nature of analytical methods.[19]
Forced Degradation Study Protocol
A typical forced degradation study exposes the compound to various stress conditions more severe than accelerated stability testing.[18]
Objective: To identify potential degradation products of 2-Aminobiphenyl and develop a stability-indicating analytical method.
Materials and Reagents:
-
2-Aminobiphenyl (high purity)
-
Solvents: Acetonitrile, Methanol, Water (HPLC grade)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers for pH control
Stress Conditions:
-
Acid Hydrolysis: Dissolve 2-ABP in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve 2-ABP in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Dissolve 2-ABP in a suitable solvent and add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store solid 2-ABP in an oven at 80°C for 7 days. Also, heat a solution of 2-ABP at 80°C for 7 days.
-
Photodegradation: Expose a solution of 2-ABP to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze using a stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection to separate and identify the parent compound and any degradants.[20]
Conclusion
2-Aminobiphenyl is a chemical intermediate with a low potential for bioaccumulation and environmental persistence. Its physicochemical properties, particularly its low water solubility and moderate vapor pressure, suggest that if released, it will partition primarily to soil/sediment and the atmosphere.[1] In soil, its mobility is expected to be low due to strong adsorption to organic matter. The primary routes of degradation are likely to be atmospheric photodegradation and microbial breakdown in soil and water. While the precise biodegradation pathway has not been empirically determined, it is hypothesized to proceed via a pathway common to other biphenyl compounds, involving dioxygenase-mediated ring-opening. Further experimental studies, such as comprehensive forced degradation tests and soil microcosm experiments, are necessary to validate these proposed pathways and to fully characterize the environmental risk profile of 2-Aminobiphenyl.
References
- 1. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. 2-Aminobiphenyl CAS#: 90-41-5 [m.chemicalbook.com]
- 5. Pesticide behaviour in soil – adsorption, mobility and leachability - SA Grain [sagrainmag.co.za]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. Bioaccumulation - Fraunhofer IME [ime.fraunhofer.de]
- 9. Bioaccumulation of pesticides in fish resulting toxicities in humans through food chain and forensic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioaccumulation Exceedances by Pregnancy Contraindicated Neuropharmaceuticals during Development of Brown Trout in the Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbe.com [microbe.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 14. researchgate.net [researchgate.net]
- 15. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Total degradation of various chlorobiphenyls by cocultures and in vivo constructed hybrid pseudomonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medcraveonline.com [medcraveonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. pharmtech.com [pharmtech.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminobiphenyl Hydrochloride from 2-Nitrobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminobiphenyl and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The hydrochloride salt form often provides improved stability and handling properties. This document provides detailed protocols for the synthesis of 2-Aminobiphenyl hydrochloride, starting from 2-nitrobiphenyl. The primary transformation is the reduction of the aromatic nitro group to an amine, followed by conversion to its hydrochloride salt. Various established methods for the reduction step are compared.
Reaction Pathway
The overall synthesis involves a two-step process:
-
Reduction: The nitro group of 2-nitrobiphenyl is reduced to an amino group to form 2-aminobiphenyl.
-
Salt Formation: 2-aminobiphenyl is treated with hydrogen chloride to precipitate the hydrochloride salt.
Caption: Chemical transformation from 2-nitrobiphenyl to its hydrochloride salt.
Quantitative Data Summary
Several methods are available for the reduction of 2-nitrobiphenyl. The choice of method can affect yield, purity, and reaction conditions. The following table summarizes key quantitative data from various established protocols.
| Reduction Method | Reagents/Catalyst | Solvent(s) | Reaction Conditions | Yield | Purity | Reference(s) |
| Catalytic Hydrogenation | 5% Palladium on Carbon (Pd/C), H₂ | 95% Ethanol | 25–50 p.s.i. H₂, Room Temp., ~70 minutes | 94–100% | High | [1] |
| Metal/Acid Reduction (Iron) | Iron (Fe) powder, HCl | Ethanol, Water | Reflux | Quantitative | Good | [2][3][4] |
| Metal/Acid Reduction (Tin) | Stannous chloride (SnCl₂) | Ethanol | Reflux, 3 hours | Good | Good | [5] |
| Indium-based Reduction | Indium powder, NH₄Cl | Ethanol, Water | Sealed tube | High | High | [6] |
| Hydrochloride Salt Formation | Hydrogen Chloride (gas) | Ethyl Acetate | Ice water cooling | High | ≥99% (HPLC) | [7] |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Nitrobiphenyl
This method utilizes a palladium-on-carbon catalyst and hydrogen gas for a clean and efficient reduction.[1][8]
Materials:
-
2-Nitrobiphenyl (60 g, 0.30 mole)
-
5% Palladium on Carbon (Pd/C) catalyst (3 g)
-
95% Ethanol (220 ml)
-
Hydrogen gas source
-
Parr hydrogenation apparatus or similar pressure vessel
-
Celite or other filter aid
Procedure:
-
Charge a Parr bottle or a suitable pressure vessel with 2-nitrobiphenyl (60 g), 5% Pd/C catalyst (3 g), and 200 ml of 95% ethanol.[1]
-
Seal the vessel and connect it to a hydrogen source.
-
Flush the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to 25–50 p.s.i. and begin shaking or stirring.[1]
-
Continue the reaction until hydrogen uptake ceases, which typically takes about 70 minutes.[1]
-
Vent the reaction vessel and filter the hot solution through a pad of Celite to remove the catalyst.
-
Wash the catalyst on the filter with an additional 20 ml of hot ethanol.[1]
-
The resulting filtrate contains 2-aminobiphenyl and can be used directly in Protocol 3 for hydrochloride salt formation. For isolation of the free amine, pour the filtrate into 1 L of ice water to precipitate the product. Filter the white solid, press to remove excess water, and air dry. The yield of 2-aminobiphenyl is typically 48–51 g (94–100%).[1]
Protocol 2: Reduction of 2-Nitrobiphenyl using Iron and Hydrochloric Acid (Fe/HCl)
This classical method uses inexpensive and readily available reagents.[2][3][4]
Materials:
-
2-Nitrobiphenyl
-
Iron (Fe) powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 2-nitrobiphenyl in a mixture of ethanol and water (e.g., 4:1 EtOH/H₂O).[3]
-
Add iron powder (typically 3-5 equivalents) to the solution.[3]
-
Heat the mixture and add a catalytic amount of concentrated HCl. An exothermic reaction may be observed.[3]
-
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the iron salts.
-
Carefully basify the filtrate to a pH of 8-10 using an aqueous solution of NaOH or NaHCO₃ to precipitate the product and neutralize excess acid.[3]
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-aminobiphenyl.[3]
-
The crude product can be purified by column chromatography or used directly in Protocol 3.
Protocol 3: Synthesis of this compound
This protocol converts the isolated 2-aminobiphenyl free base into its stable hydrochloride salt.[7]
Materials:
-
Crude or purified 2-aminobiphenyl
-
Ethyl Acetate (EtOAc)
-
Hydrogen Chloride (gas) or a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane)
-
Ice water bath
Procedure:
-
Dissolve the 2-aminobiphenyl obtained from Protocol 1 or 2 in a minimal amount of ethyl acetate.[7]
-
Cool the solution in an ice water bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the cooled solution with stirring. Alternatively, add a solution of HCl in an organic solvent dropwise.
-
A solid precipitate of this compound will form.[7]
-
Continue the addition of HCl until no further precipitation is observed.
-
Filter the solid product using suction filtration.
-
Wash the collected solid with a small amount of cold ethyl acetate or diethyl ether to remove any impurities.
-
Dry the white solid under vacuum to obtain pure this compound. A final purity of ≥99% (by HPLC) can be achieved.[7]
General Experimental Workflow
The following diagram illustrates the logical flow of operations in a typical synthesis campaign.
Caption: General laboratory workflow for the synthesis of this compound.
Safety Precautions
-
Handle 2-nitrobiphenyl, a potential carcinogen, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed in a well-ventilated area using appropriate pressure-rated equipment. Palladium on carbon can be pyrophoric when dry and should be handled with care.
-
Reactions involving strong acids like HCl should be performed in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound - Google Patents [patents.google.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: Laboratory-Scale Synthesis of 2-Aminobiphenyl Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobiphenyl and its hydrochloride salt are valuable intermediates in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed protocol for the laboratory-scale synthesis of 2-Aminobiphenyl hydrochloride, primarily focusing on the widely used method of reducing 2-nitrobiphenyl. The protocol includes information on reagents, reaction conditions, purification, and characterization.
Synthesis Pathway
The primary route for synthesizing 2-aminobiphenyl is through the reduction of 2-nitrobiphenyl. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method. The resulting 2-aminobiphenyl free base is then converted to its hydrochloride salt.
Overall Reaction:
-
Step 1: Reduction of 2-Nitrobiphenyl
-
O₂NC₆H₄-C₆H₅ + H₂ (catalyst) → H₂NC₆H₄-C₆H₅
-
-
Step 2: Formation of the Hydrochloride Salt
-
H₂NC₆H₄-C₆H₅ + HCl → [H₃NC₆H₄-C₆H₅]⁺Cl⁻
-
Experimental Protocols
Method 1: Catalytic Hydrogenation of 2-Nitrobiphenyl
This method is a clean and efficient way to produce 2-aminobiphenyl, which can then be converted to the hydrochloride salt.[1]
Materials:
-
2-Nitrobiphenyl
-
5% Palladium on carbon (Pd/C) catalyst
-
Ethanol (95%)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Hydrogen chloride (gas or concentrated HCl solution)
-
Ice-water bath
Equipment:
-
Parr hydrogenation apparatus or a flask equipped for balloon hydrogenation
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, round-bottom flask)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reduction of 2-Nitrobiphenyl:
-
In a Parr bottle or a suitable reaction flask, combine 2-nitrobiphenyl and 95% ethanol.
-
Carefully add 5% palladium on carbon catalyst. The amount of catalyst is typically 5-10 mol% relative to the 2-nitrobiphenyl.
-
If using a Parr apparatus, place the mixture in the hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 25-50 psi) and shake until hydrogen uptake ceases, which usually takes about 70 minutes.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Isolation of 2-Aminobiphenyl (Free Base):
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the catalyst on the filter with a small amount of ethanol.
-
The combined filtrate is then poured into a beaker of ice water to precipitate the 2-aminobiphenyl as a white solid.[1]
-
Allow the mixture to stand for about 20 minutes to ensure complete precipitation.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The yield of the crude 2-aminobiphenyl is typically high.
-
-
Formation of this compound:
-
Dissolve the crude 2-aminobiphenyl in a suitable organic solvent like ethyl acetate.[2]
-
Cool the solution in an ice-water bath.[2]
-
Slowly bubble hydrogen chloride gas through the solution, or add a concentrated solution of hydrochloric acid dropwise with stirring.
-
This compound will precipitate as a solid.[2]
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to obtain the final product.
-
Method 2: Reduction with Stannous Chloride
An alternative to catalytic hydrogenation is the use of stannous chloride (SnCl₂) in an acidic medium.
Materials:
-
2-Nitrobiphenyl
-
Stannous chloride (SnCl₂)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Ether or other suitable organic solvent for extraction
-
Anhydrous calcium chloride or magnesium sulfate for drying
Procedure:
-
Reduction of 2-Nitrobiphenyl:
-
In a round-bottom flask, dissolve 2-nitrobiphenyl in ethanol.
-
Add stannous chloride and reflux the mixture in a water bath for approximately 3 hours.[3]
-
-
Work-up and Isolation of 2-Aminobiphenyl (Free Base):
-
After the reaction is complete, recover the ethanol by distillation.
-
Cool the residue and make it strongly alkaline by adding a 40% sodium hydroxide solution. This will precipitate tin salts and liberate the free amine.[3]
-
Separate the oily layer containing the 2-aminobiphenyl.
-
Extract the aqueous layer with ether.[3]
-
Combine the organic layers and dry over anhydrous calcium chloride or magnesium sulfate.[3]
-
Filter to remove the drying agent and evaporate the solvent to obtain crude 2-aminobiphenyl.[3]
-
The crude product can be purified by vacuum distillation.[3]
-
-
Formation of this compound:
-
Follow the same procedure as described in Method 1, step 3.
-
Data Presentation
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Stannous Chloride Reduction |
| Starting Material | 2-Nitrobiphenyl | 2-Nitrobiphenyl |
| Reducing Agent | Hydrogen gas (H₂) with 5% Pd/C catalyst | Stannous chloride (SnCl₂) |
| Solvent | 95% Ethanol | Ethanol |
| Reaction Temperature | Room temperature | Reflux |
| Reaction Time | Approximately 70 minutes[1] | Approximately 3 hours[3] |
| Work-up Procedure | Filtration, precipitation in ice water | Distillation, basification, extraction, drying, evaporation |
| Purity of Free Amine | Generally high | Requires purification, e.g., by vacuum distillation[3] |
| Yield | Reported as 94–100% for the free amine[1] | Not explicitly stated, but generally good |
| HCl Salt Formation | Dissolution in ethyl acetate followed by addition of HCl[2] | Dissolution in a suitable solvent followed by addition of HCl |
Visualizations
Experimental Workflow for Catalytic Hydrogenation Route
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure all hydrogenation procedures are carried out in a well-ventilated fume hood, away from ignition sources, and with appropriate safety measures in place.
-
Palladium on Carbon: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care and keep it moist.
-
Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents like ethanol, ethyl acetate, and ether are flammable. Handle them in a fume hood.
References
Application Notes and Protocols for 2-Aminobiphenyl Hydrochloride in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-aminobiphenyl hydrochloride as a precursor for ligand synthesis in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed protocols, performance data, and visual diagrams are presented to facilitate the application of this methodology in research and development settings, particularly for the synthesis of biaryl compounds prevalent in pharmaceuticals and functional materials.[1]
Introduction
The Suzuki-Miyaura coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] The efficiency of this reaction is critically dependent on the catalyst system, which typically comprises a palladium source and a supporting ligand. Palladium precatalysts derived from the 2-aminobiphenyl scaffold have gained prominence as a powerful class of catalysts for a wide array of cross-coupling reactions.[1][2] These catalysts are often air- and moisture-stable, offering a significant advantage in terms of handling and storage.[1][2] They readily generate the active monoligated Pd(0) species under mild reaction conditions, a process facilitated by the acidic N-H proton in the palladacycle which allows for rapid activation by a weak base at room temperature.[1]
This compound serves as a stable and readily available precursor for the in situ generation of 2-aminobiphenyl ligands or for the synthesis of more complex, highly effective phosphine ligands (e.g., Buchwald-type ligands) and their corresponding palladacycle precatalysts. The aminobiphenyl moiety is a key component in the design of these highly active catalytic systems.[1][2]
Data Presentation
The following tables summarize the performance of representative Suzuki-Miyaura coupling reactions utilizing palladium catalysts supported by ligands derived from the 2-aminobiphenyl scaffold. This data highlights the high efficiency and broad applicability of these catalyst systems for the coupling of various aryl halides with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides and Bromides using a 2-Aminobiphenyl-Derived Palladium Precatalyst (XPhos-Pd-G2) [1]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 18 | 98 |
| 2 | 4-Chloroanisole | 4-Methylphenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | 2 | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 4 | 4-Bromotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 1 | 99 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 80 | 1 | 97 |
Table 2: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using N-Methyl-2-aminobiphenyl Palladacycle Precatalysts [3]
| Entry | Aryl Halide | Boronic Acid | Precatalyst | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 6a | 96 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 7a | 90 |
| 3 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 6a | 87 |
| 4 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 7a | 95 |
| 5 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | 6a | 91 |
Experimental Protocols
The following protocols describe the in situ formation of a palladium catalyst from this compound and a general procedure for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: In Situ Catalyst Formation from this compound and a Palladium Source
This protocol details the preparation of an active palladium catalyst from this compound, a phosphine ligand, and a palladium precursor. The initial deprotonation of the hydrochloride salt is crucial for its function as a ligand.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., XPhos, SPhos)
-
Strong base (e.g., Sodium tert-butoxide, LiHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.01-0.02 mmol, 1-2 mol%) and the phosphine ligand (0.012-0.024 mmol, 1.2-2.4 mol%).[1]
-
Add this compound (0.012-0.024 mmol, 1.2-2.4 mol%) and a stoichiometric amount of a strong base (relative to the hydrochloride) to neutralize the HCl and deprotonate the amine.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.[2]
-
Add the anhydrous, degassed solvent (e.g., toluene, 3 mL) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.[1]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the C-C bond formation using the in situ generated catalyst or a pre-formed 2-aminobiphenyl-derived palladacycle.[3]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)[3]
-
Base (e.g., K₃PO₄, 2.0 mmol)[3]
-
Pre-formed catalyst or in situ generated catalyst solution (from Protocol 1)
-
Anhydrous, degassed solvent (e.g., Toluene, THF)[3]
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stir bar
-
Heating source (e.g., oil bath, heating block)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) in a reaction vessel.[3]
-
Add the solution of the pre-formed or in situ generated catalyst (0.01-0.02 mmol) to the reaction vessel.[3]
-
Add the anhydrous, degassed solvent (2-3 mL) and seal the vessel.[3]
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).[1][2]
-
Stir the reaction mixture vigorously for the specified time (e.g., 1-24 hours).[1] The progress of the reaction can be monitored by TLC, GC, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Activation of a 2-Aminobiphenyl Palladacycle Precatalyst
Caption: Activation pathway of a 2-aminobiphenyl palladacycle precatalyst.
References
Application Notes and Protocols for 2-Aminobiphenyl Hydrochloride as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center.[2] Ligands derived from the 2-aminobiphenyl scaffold have emerged as a highly effective class for a variety of cross-coupling reactions.[1] 2-Aminobiphenyl hydrochloride serves as a stable, crystalline solid that is readily converted to the free 2-aminobiphenyl ligand in situ or used in the synthesis of highly active palladium precatalysts. These precatalysts are often air- and moisture-stable, facilitating their handling and use in practical synthetic applications.[1][3]
The 2-aminobiphenyl moiety is a key component of several generations of Buchwald precatalysts, which are designed for the facile generation of the active, monoligated Pd(0) species under reaction conditions.[3] The N-H proton of the 2-aminobiphenyl ligand plays a crucial role in the activation of these precatalysts.[4] N-substitution of the 2-aminobiphenyl ligand offers the advantage of preventing the formation of carbazole byproducts, which can sometimes interfere with the desired reaction.[1][5] This document provides detailed application notes and protocols for the use of 2-aminobiphenyl-derived ligands and precatalysts in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Key Applications:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.[1][4]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl or vinyl halides/triflates and amines.[1][6]
-
C-H Activation/Olefination: Direct functionalization of C-H bonds.[7]
Data Presentation
The following tables summarize the performance of palladium catalysts derived from 2-aminobiphenyl ligands in representative cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids using an N-Methyl-2-aminobiphenyl Palladacycle Precatalyst [1]
| Entry | Aryl Halide | Boronic Acid | Precatalyst | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 6a | 96 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 7a | 90 |
| 3 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 6a | 87 |
| 4 | 1-Bromo-2-(trifluoromethyl)benzene | Thiophene-2-boronic acid | 7a | 95 |
| 5 | 5-Bromo-2-methylbenzothiazole | 2,6-Difluorophenylboronic acid | 6a | 91 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides [1]
| Entry | Aryl Halide | Amine | Precatalyst | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 6c | 95 |
| 2 | 4-Chlorotoluene | Morpholine | 7c | 98 |
| 3 | 4-Chloroanisole | N-Methylaniline | 6c | 99 |
| 4 | 4-Chloroanisole | N-Methylaniline | 7c | 99 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pyrrolidine | 6c | 99 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling[1]
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid using a 2-aminobiphenyl-derived palladium precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
N-substituted 2-aminobiphenyl palladium precatalyst (e.g., 0.02 mmol)
-
Tetrahydrofuran (THF), anhydrous (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup (in a glovebox):
-
To a clean, dry reaction vessel, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (0.02 mmol).
-
Add anhydrous THF (2 mL) to the vessel.
-
Seal the vessel tightly.
-
-
Reaction Execution:
-
Remove the sealed vessel from the glovebox.
-
Place the vessel in a preheated oil bath or heating block set to 80 °C.
-
Stir the reaction mixture vigorously for 12 hours. The progress of the reaction can be monitored by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination[1]
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using a 2-aminobiphenyl-derived palladium precatalyst.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
2-Aminobiphenyl palladium precatalyst (0.01 mmol)
-
Toluene, anhydrous (2 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup (in a glovebox):
-
In a reaction vessel, combine the aryl halide (1.0 mmol), NaOtBu (1.4 mmol), and the palladium precatalyst (0.01 mmol).
-
Add anhydrous toluene (2 mL) followed by the amine (1.2 mmol).
-
Seal the vessel.
-
-
Reaction Execution:
-
Remove the vessel from the glovebox.
-
Heat the mixture at 100 °C for 12 hours with vigorous stirring. Monitor the reaction progress by an appropriate analytical technique (TLC, GC, or LC-MS).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the suspension through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 3: Synthesis of N-Substituted 2-Aminobiphenyl Palladium Methanesulfonate Dimer Precatalysts[1]
This protocol describes the synthesis of a dimeric palladium precatalyst from an N-substituted 2-aminobiphenyl.
Materials:
-
N-substituted 2-aminobiphenyl (30 mmol)
-
Methanesulfonic acid (30 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (30 mmol)
-
Toluene (60 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a solution of the N-substituted 2-aminobiphenyl (30 mmol) in toluene (60 mL), add methanesulfonic acid (30 mmol) dropwise.
-
Heat the resulting solution to 80 °C for 1 hour.
-
Add Pd(OAc)₂ (30 mmol) to the solution and continue heating at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the desired palladium dimer.
-
Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
Visualizations
Catalytic Cycles and Activation Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in cross-coupling reactions utilizing 2-aminobiphenyl-derived palladium catalysts.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[3]
Caption: Activation pathway of a 2-aminobiphenyl-derived palladium precatalyst.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Preparation of 2-Aminobiphenyl-based Phosphine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of 2-aminobiphenyl-based phosphine ligands, a critical class of ligands in modern organic synthesis. These ligands, often bulky and electron-rich, are instrumental in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, which is a cornerstone for the formation of carbon-nitrogen bonds in numerous pharmaceuticals and functional materials.
Introduction
2-Aminobiphenyl-based phosphine ligands, developed extensively by the Buchwald group, have revolutionized palladium-catalyzed cross-coupling chemistry. Their unique structural features, characterized by a biphenyl backbone with a phosphine moiety on one ring and an amino group (or its derivatives) on the other, impart high catalytic activity and broad substrate scope. These ligands are adept at promoting the challenging oxidative addition and reductive elimination steps in the catalytic cycle, even with unactivated aryl chlorides. This guide details the synthesis of a representative ligand, DavePhos, and presents its performance in comparison with other common 2-aminobiphenyl-based phosphine ligands.
Data Presentation
Spectroscopic Data of Representative 2-Aminobiphenyl-based Phosphine Ligands
The following table summarizes key spectroscopic data for common 2-aminobiphenyl-based phosphine ligands, facilitating their identification and characterization.
| Ligand Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 31P NMR (δ, ppm) |
| 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl | DavePhos | C26H36NP | 393.54 | 121-124 | -11.5 |
| 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl | tBuDavePhos | C22H32NP | 341.47 | 105-108 | 29.8 |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | C33H49P | 476.71 | 185-188 | -8.5 |
| 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | tBuXPhos | C29H45P | 424.64 | 154-157 | 30.2 |
| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | C26H35O2P | 410.52 | 165-168 | -6.5 |
| (2-Biphenylyl)di-tert-butylphosphine | JohnPhos | C20H27P | 298.40 | 96-98 | 29.5 |
Performance in Buchwald-Hartwig Amination of Aryl Chlorides
The table below showcases the efficacy of various 2-aminobiphenyl-based phosphine ligands in the palladium-catalyzed amination of a representative aryl chloride with a primary amine. This data highlights the influence of ligand structure on reaction yield and time.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| DavePhos | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 18 | 98 |
| XPhos | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 18 | 99 |
| SPhos | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 18 | 97 |
| JohnPhos | 4-Chlorotoluene | n-Hexylamine | NaOtBu | Toluene | 100 | 24 | 92 |
Experimental Protocols
Synthesis of 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl (DavePhos)
This protocol describes a common synthetic route to DavePhos, a widely used 2-aminobiphenyl-based phosphine ligand.[1]
Materials:
-
2-Bromo-N,N-dimethylaniline
-
2-(Dicyclohexylphosphino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-N,N-dimethylaniline (1.0 equiv), 2-(dicyclohexylphosphino)phenylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add palladium(II) acetate (0.02 equiv).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford DavePhos as a white to light yellow crystalline solid.[2]
Mandatory Visualization
Caption: Synthetic workflow for the preparation of DavePhos.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application of 2-Aminobiphenyl Hydrochloride in the Synthesis of Azo Dyes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl hydrochloride is a valuable aromatic amine intermediate used in the synthesis of a variety of chemical compounds, including a significant class of synthetic colorants known as azo dyes. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The extended conjugation provided by this system is responsible for the vibrant colors exhibited by these compounds. The specific shade of the dye can be fine-tuned by the choice of the aromatic amine (the diazo component) and the coupling component.
This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye, 1-(2'-biphenylazo)-2-naphthol, using this compound as the starting material. The protocols are based on well-established diazotization and coupling reaction principles.
Principle of the Synthesis
The synthesis of azo dyes from primary aromatic amines like this compound is a two-step process:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich aromatic compound, known as the coupling component. In this protocol, 2-naphthol (β-naphthol) is used as the coupling component. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component, typically in an alkaline medium, to form the azo dye.
Experimental Protocols
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
2-Naphthol (β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
Ice
Protocol 1: Synthesis of 1-(2'-Biphenylazo)-2-naphthol
This protocol details the synthesis of a vibrant orange-red azo dye from this compound and 2-naphthol.
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific amount of this compound in a mixture of concentrated hydrochloric acid and distilled water. Note: The exact quantities should be calculated based on the desired scale of the reaction.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution while maintaining vigorous stirring and keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight change in the appearance of the solution.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath to ensure the completion of the diazotization reaction.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, prepare an alkaline solution of 2-naphthol by dissolving it in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the cold alkaline 2-naphthol solution with continuous and efficient stirring.
-
A brightly colored precipitate of the azo dye, 1-(2'-biphenylazo)-2-naphthol, will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral to remove any unreacted starting materials and inorganic salts.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Purification:
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of high purity.
Data Presentation
The following table summarizes the key quantitative data for the synthesized azo dye, 1-(2'-biphenylazo)-2-naphthol. This data is essential for the characterization and quality control of the product.
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₁₆N₂O | - |
| Molecular Weight | 324.38 g/mol | - |
| Appearance | Orange-red crystalline powder | [1] |
| Melting Point | 128-134 °C | [1] |
| λmax (in Ethanol) | ~480 nm | [2] |
| Molar Extinction Coefficient (ε) | ~1.49 x 10⁴ L·mol⁻¹·cm⁻¹ | [2] |
| Yield | Typically high (can exceed 80%) | [3] |
Visualizations
Logical Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of 1-(2'-biphenylazo)-2-naphthol.
Signaling Pathway of the Azo Coupling Reaction
Caption: Mechanism of the electrophilic aromatic substitution in azo coupling.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis and Spectroscopic Study of 1-Phenylazo-2-Naphthol and 1 - (2-Nitrophenylazo) - 2-Naphthol [xuebao.jlict.edu.cn]
- 3. View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
Application Notes and Protocols for the Use of 2-Aminobiphenyl Hydrochloride in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-aminobiphenyl hydrochloride as a monomer in the synthesis of various classes of polymers, including polyimides, polyamides, and conductive polymers.
Introduction
2-Aminobiphenyl is an aromatic amine that can serve as a valuable monomer in polymer chemistry. Its rigid biphenyl structure can impart desirable thermal and mechanical properties to the resulting polymers. The hydrochloride salt of 2-aminobiphenyl is often more stable and easier to handle than the free amine. However, its use in polymerization requires a neutralization step to liberate the nucleophilic amine group, which can be performed in situ or as a separate preliminary step. These application notes provide protocols for the synthesis of high-performance polymers from this compound and summarize the expected properties of the resulting materials.
Synthesis of Polyimides
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] The conventional two-step synthesis involves the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.[2]
Experimental Protocol: Two-Step Polyimide Synthesis from this compound and Pyromellitic Dianhydride (PMDA)
This protocol details the synthesis of the poly(amic acid) precursor with an in situ neutralization of the amine hydrochloride, followed by thermal conversion to the final polyimide film.[1][3]
Materials:
-
This compound
-
Pyromellitic dianhydride (PMDA)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen (N₂) gas
-
Methanol
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Heating mantle with temperature controller
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Neutralization and Poly(amic acid) Formation:
-
In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMAc to a concentration of 15-20% (w/w).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric equivalent of triethylamine (TEA) to the stirred solution to neutralize the hydrochloride and form the free amine. Stir for 30 minutes at 0-5 °C.
-
In a separate flask, dissolve an equimolar amount of PMDA in anhydrous DMAc.
-
Slowly add the PMDA solution to the cold amine solution.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[1]
-
-
Polyimide Film Preparation (Thermal Imidization):
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade.
-
Place the glass plate in a vacuum oven and heat according to the following schedule: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[3]
-
Allow the oven to cool slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the polyimide film.
-
Wash the film with methanol and dry under vacuum at 80 °C for 4 hours.
-
Characterization:
-
FTIR Spectroscopy: The formation of the poly(amic acid) can be confirmed by the presence of amide and carboxylic acid peaks. Successful imidization is indicated by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.[4]
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (Td), and differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).
Expected Properties:
The properties of the resulting polyimide will depend on the specific dianhydride used. Aromatic polyimides generally exhibit high thermal stability and mechanical strength.
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 250 - 400 °C |
| Decomposition Temp. (Td, 5%) | > 500 °C |
| Tensile Strength | 100 - 200 MPa |
| Tensile Modulus | 2 - 5 GPa |
Workflow for Polyimide Synthesis
References
Derivatization of 2-Aminobiphenyl Hydrochloride for Enhanced GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2-Aminobiphenyl hydrochloride for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity of 2-aminobiphenyl, a primary aromatic amine, necessitates derivatization to improve its volatility, thermal stability, and chromatographic performance, leading to enhanced sensitivity and peak shape.
Two primary derivatization techniques are presented: acylation with Trifluoroacetic Anhydride (TFAA) and silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These methods effectively mask the active hydrogen of the amine group, rendering the molecule more amenable to GC-MS analysis.
Pre-Derivatization Neutralization
This compound is a salt and must be neutralized to the free amine before derivatization. This is a critical step as derivatizing reagents react with the free amine, not its salt form.
Protocol for Neutralization
-
Dissolution: Dissolve the this compound sample in a suitable solvent, such as methanol or deionized water.
-
Basification: Add a base to the solution to neutralize the hydrochloride. A common approach is to add a slight excess of a non-aqueous base like triethylamine (TEA) if the subsequent derivatization is performed in an organic solvent. Alternatively, an aqueous solution of a base like sodium bicarbonate or sodium hydroxide can be used, followed by extraction of the free amine into an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction (if using aqueous base): If an aqueous base is used, vortex the mixture vigorously and allow the layers to separate. Carefully collect the organic layer containing the free 2-aminobiphenyl.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water, which can interfere with the derivatization reaction.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to obtain the free 2-aminobiphenyl residue.
Caption: Workflow for the neutralization of this compound.
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA is a robust method that converts the primary amine of 2-aminobiphenyl into a stable N,N-bis(trifluoroacetyl) derivative. The resulting derivative is highly volatile and exhibits excellent chromatographic properties.
Experimental Protocol
-
Sample Preparation: Start with the dried, neutralized 2-aminobiphenyl residue in a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile), followed by 100 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC-MS analysis.
Caption: Workflow for the acylation of 2-aminobiphenyl with TFAA.
Method 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Silylation with MSTFA is another effective method for derivatizing 2-aminobiphenyl. This reaction replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Experimental Protocol
-
Sample Preparation: Begin with the dried, neutralized 2-aminobiphenyl residue in a 2 mL reaction vial.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile or pyridine) to dissolve the sample. Then, add 100 µL of MSTFA (optionally with 1% TMCS as a catalyst to enhance the reaction rate).
-
Reaction: Tightly cap the vial and heat at 70-80°C for 45 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the initial concentration.
Caption: Workflow for the silylation of 2-aminobiphenyl with MSTFA.
GC-MS Analysis Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized 2-aminobiphenyl. Optimization may be required based on the specific instrument and column used.
| Parameter | TFAA Derivative | MSTFA Derivative |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C | 250 °C |
| Injection Mode | Splitless | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min | Initial 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) | Scan (m/z 50-500) or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the derivatized 2-aminobiphenyl. Retention times and mass fragments are based on typical GC-MS analyses and may vary slightly depending on the specific analytical conditions.
| Derivative | Derivatizing Reagent | Expected Retention Time (min) | Key Mass Fragments (m/z) | Notes |
| N,N-bis(trifluoroacetyl)-2-aminobiphenyl | TFAA | ~15 - 18 | 361 (M+) , 292, 264, 167, 140 | The molecular ion (M+) at m/z 361 is expected. Fragments correspond to losses of CF3CO and subsequent rearrangements. |
| N-trimethylsilyl-2-aminobiphenyl | MSTFA | ~12 - 15 | 241 (M+) , 226, 167 | The molecular ion (M+) at m/z 241 is expected. The fragment at m/z 226 corresponds to the loss of a methyl group (-CH3). |
| N,N-bis(trimethylsilyl)-2-aminobiphenyl | MSTFA | ~14 - 17 | 313 (M+) , 298, 226, 167 | Formation of the bis-silylated derivative is possible under exhaustive silylation conditions. |
Note: The formation of mono- or bis-silylated derivatives can depend on the reaction conditions and the reactivity of the silylating agent. It is recommended to confirm the identity of the derivative by examining the full mass spectrum.
Logical Relationship for Method Selection
The choice between acylation and silylation depends on several factors, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
Caption: Decision logic for selecting a derivatization method for 2-aminobiphenyl.
These detailed protocols and application notes provide a comprehensive guide for the successful derivatization and GC-MS analysis of this compound, enabling accurate and reliable quantification in various research and development settings.
Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 2-Aminobiphenyl Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the development and validation of a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Aminobiphenyl hydrochloride. A reversed-phase technique was employed using a C18 column with UV detection. The method was optimized for mobile phase composition, flow rate, and column temperature to achieve optimal separation and peak shape. Validation was performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Forced degradation studies were conducted to demonstrate the method's stability-indicating capabilities, confirming its suitability for routine quality control and stability analysis of this compound in bulk drug substance and formulated products.
Introduction
This compound is an amine derivative of biphenyl, appearing as a colorless solid that may darken over time.[1] It serves as a key intermediate and building block in various chemical syntheses, including the formation of palladacycle catalysts used in cross-coupling reactions. Given its importance in pharmaceutical and chemical manufacturing, a reliable and robust analytical method for its quantification is essential to ensure product quality, purity, and stability.
This application note provides a comprehensive protocol for a reversed-phase HPLC method capable of accurately quantifying this compound. The protocol also includes procedures for forced degradation studies to establish the method's specificity and stability-indicating properties, which are critical for regulatory submissions and quality control.[2]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99%
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric Acid (H₃PO₄): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrochloric Acid (HCl): Analytical grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Software: OpenLAB CDS ChemStation Edition or equivalent.
-
Column: InertSustain C18 (4.6 x 150 mm, 5 µm) or equivalent.[3] Aromatic phases like Biphenyl or PFP columns can also be explored for alternative selectivity.[4]
-
Mobile Phase: Isocratic mixture of Buffer and Acetonitrile (60:40 v/v).
-
Buffer: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm (determined by UV scan).
-
Run Time: 10 minutes
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity studies. A concentration of 50 µg/mL can be used for routine analysis.
-
Sample Solution (for Assay): Accurately weigh a quantity of the sample powder equivalent to 100 mg of this compound and prepare as described for the Standard Stock Solution. Further dilute to a final concentration of approximately 50 µg/mL with the diluent.
Method Development and Validation Protocols
The method development process follows a logical sequence to establish a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development.
System Suitability
Before analysis, the system suitability is verified by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are defined in Table 1.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated through forced degradation studies.
Forced Degradation Protocol: Prepare a sample solution at a concentration of 1000 µg/mL. Expose this solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
-
Acid Hydrolysis: Add 1 mL of 1 M HCl to 9 mL of the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 50 µg/mL.
-
Base Hydrolysis: Add 1 mL of 1 M NaOH to 9 mL of the sample solution. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 50 µg/mL.
-
Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 9 mL of the sample solution. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL.[7]
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a sample solution at 50 µg/mL from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a sample solution at 50 µg/mL.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Peak purity analysis should be performed using the DAD to ensure the this compound peak is homogeneous and free from co-eluting degradants.
Caption: Forced Degradation Study Workflow.
Linearity
Analyze a series of at least six concentrations across the range of 1-100 µg/mL (1% to 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery)
Accuracy is determined by performing recovery studies. A known amount of reference standard is spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery is calculated for each level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 50 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. The relative standard deviation (RSD) is calculated for both sets of measurements.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[8]
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase organic composition (± 2%) The effect on system suitability parameters is observed.
Data Presentation and Results
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | (e.g., 1.1) |
| Theoretical Plates (N) | N ≥ 2000 | (e.g., 6500) |
| RSD of Peak Area | ≤ 2.0% | (e.g., 0.5%) |
| RSD of Retention Time | ≤ 1.0% | (e.g., 0.2%) |
Table 2: Linearity Data
| Parameter | Acceptance Criteria | Observed Result |
|---|---|---|
| Concentration Range | 1 - 100 µg/mL | Met |
| Correlation Coefficient (r²) | r² ≥ 0.999 | (e.g., 0.9998) |
| Y-intercept | Close to zero | (e.g., 1.5) |
| Slope | - | (e.g., 45.3) |
Table 3: Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|
| Acceptance: 98.0-102.0% | Acceptance: ≤ 2.0% | |
| Low (80%) | (e.g., 99.5%) | (e.g., 0.8%) |
| Mid (100%) | (e.g., 100.2%) | (e.g., 0.6%) |
| High (120%) | (e.g., 101.1%) | (e.g., 0.7%) |
| Intermediate Precision | - | (e.g., 1.2%) |
Table 4: LOD and LOQ Results
| Parameter | Observed Result |
|---|---|
| Limit of Detection (LOD) | (e.g., 0.2 µg/mL) |
| Limit of Quantification (LOQ) | (e.g., 0.6 µg/mL) |
Table 5: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity | Observations |
|---|---|---|---|
| Acid Hydrolysis (1M HCl, 80°C) | ~15% | Pass | Major degradant peak at RRT 0.8 |
| Base Hydrolysis (1M NaOH, 80°C) | ~18% | Pass | Major degradant peak at RRT 0.7 |
| Oxidation (30% H₂O₂) | ~12% | Pass | Two minor degradant peaks |
| Thermal (105°C) | ~5% | Pass | Minor degradation observed |
| Photolytic | ~8% | Pass | Minor degradation observed |
Conclusion
The developed reversed-phase HPLC method provides a simple, rapid, and reliable means for the quantification of this compound. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust. The successful resolution of the parent peak from degradation products in the forced degradation studies confirms that the method is stability-indicating. This analytical procedure is therefore well-suited for routine quality control analysis and for monitoring the stability of this compound in both bulk and finished product forms.
References
- 1. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. welch-us.com [welch-us.com]
- 5. ijrpp.com [ijrpp.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for the Detection of 2-Aminobiphenyl in Environmental Samples
Introduction
2-Aminobiphenyl is an aromatic amine that can be found in the environment as a result of industrial activities, the breakdown of certain dyes, and as a contaminant in other chemical products. Due to its potential carcinogenicity, monitoring its presence in environmental matrices such as water, soil, and sediment is of significant importance for environmental and human health risk assessment. This document provides detailed application notes and protocols for the sensitive and selective detection of 2-Aminobiphenyl using modern analytical techniques.
Analytical Techniques Overview
The primary analytical techniques for the determination of 2-Aminobiphenyl in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Sample preparation is a critical step to isolate 2-Aminobiphenyl from the complex environmental matrix and to minimize interferences. Common sample preparation techniques include Solid-Phase Extraction (SPE) for water samples, and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Liquid-Liquid Extraction (LLE) for soil and sediment samples.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the typical quantitative performance data for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation, matrix, and operating conditions.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Water | Soil | Sediment |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | 0.1 - 1 µg/kg | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | 0.3 - 3 µg/kg | 0.3 - 3 µg/kg |
| Recovery | 85 - 110% | 80 - 105% | 75 - 100% |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
Table 2: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Methods
| Parameter | Water | Soil | Sediment |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 1 - 10 µg/kg | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L | 3 - 30 µg/kg | 3 - 30 µg/kg |
| Recovery | 90 - 115% | 85 - 110% | 80 - 105% |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.998 |
Experimental Protocols
Protocol 1: Determination of 2-Aminobiphenyl in Water by Solid-Phase Extraction (SPE) and GC-MS
This protocol describes the extraction and analysis of 2-Aminobiphenyl from water samples using SPE for sample cleanup and concentration, followed by GC-MS for detection and quantification.
1. Sample Preparation (SPE)
-
Materials:
-
Water sample (1 L)
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Nitrogen gas for evaporation
-
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol, and then 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the 2-Aminobiphenyl from the cartridge with 5 mL of dichloromethane.
-
Concentrate the eluate to approximately 1 mL under a gentle stream of nitrogen.
-
(Optional but Recommended) Derivatization: Add 50 µL of pentafluoropropionic anhydride (PFPA) and heat at 60°C for 30 minutes. Cool to room temperature and add 1 mL of hexane. This step enhances the volatility and chromatographic performance of 2-Aminobiphenyl.[1]
-
Transfer the final extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for PFPA derivative): m/z 315 (quantifier), 167, 139 (qualifiers).
-
Workflow for SPE-GC-MS Analysis of 2-Aminobiphenyl in Water
Caption: Workflow for the analysis of 2-Aminobiphenyl in water using SPE and GC-MS.
Protocol 2: Determination of 2-Aminobiphenyl in Soil and Sediment by QuEChERS and HPLC-DAD
This protocol details the extraction of 2-Aminobiphenyl from soil or sediment using the QuEChERS method, followed by analysis with HPLC-DAD.[2][3][4]
1. Sample Preparation (QuEChERS)
-
Materials:
-
Soil/sediment sample (10 g, homogenized)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 15 mL centrifuge tubes
-
-
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to create a slurry.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous magnesium sulfate, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
2. HPLC-DAD Analysis
-
Instrumentation: High-performance liquid chromatograph with a diode array detector (HPLC-DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 20% B.
-
2-15 min: 20% to 80% B.
-
15-18 min: 80% B.
-
18-18.1 min: 80% to 20% B.
-
18.1-25 min: 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Detector Conditions:
-
Detection Wavelength: 240 nm.
-
Reference Wavelength: 360 nm.
-
Workflow for QuEChERS-HPLC-DAD Analysis of 2-Aminobiphenyl in Soil/Sediment
Caption: Workflow for the analysis of 2-Aminobiphenyl in soil/sediment using QuEChERS and HPLC-DAD.
Protocol 3: Determination of 2-Aminobiphenyl in Soil and Sediment by Liquid-Liquid Extraction (LLE) and GC-MS
This protocol provides an alternative to QuEChERS for the extraction of 2-Aminobiphenyl from solid matrices, followed by GC-MS analysis.
1. Sample Preparation (LLE)
-
Materials:
-
Soil/sediment sample (20 g, air-dried and sieved)
-
Dichloromethane (DCM, pesticide grade)
-
Sodium sulfate (anhydrous)
-
Sonication bath
-
Rotary evaporator
-
-
Procedure:
-
Weigh 20 g of the prepared soil/sediment sample into a glass beaker.
-
Add 50 mL of dichloromethane to the sample.
-
Place the beaker in a sonication bath and extract for 15 minutes.
-
Decant the solvent into a flask.
-
Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.
-
Combine the extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
(Optional but Recommended) Perform derivatization with PFPA as described in Protocol 1, step 7.
-
Transfer the final extract to a GC vial for analysis.
-
2. GC-MS Analysis
-
Follow the GC-MS analysis parameters as described in Protocol 1.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for 2-Aminobiphenyl.
Conclusion
The protocols detailed in these application notes provide robust and reliable methods for the determination of 2-Aminobiphenyl in various environmental matrices. The choice of the specific method will depend on the laboratory's capabilities, the required sensitivity, and the nature of the samples. Proper method validation, including the determination of LOD, LOQ, recovery, and linearity, is crucial to ensure the accuracy and reliability of the analytical results. The use of derivatization in GC-MS analysis is highly recommended to improve the chromatographic performance and sensitivity for 2-Aminobiphenyl.
References
- 1. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Simultaneous determination of 87 pesticides in river water and seawater using solid phase extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminobiphenyl Hydrochloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobiphenyl hydrochloride is a versatile chemical building block that, upon conversion to its free base, 2-aminobiphenyl, serves as a crucial precursor in the synthesis of a variety of pharmaceutical intermediates. Its unique biphenyl structure is a key pharmacophore in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of pharmaceutical intermediates derived from 2-aminobiphenyl: carbazoles and 4'-chloro-2-aminobiphenyl, a key intermediate for the fungicide boscalid.
Application 1: Synthesis of Carbazoles via Palladium-Catalyzed Cyclization
Carbazole and its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and neuroprotective properties.[1] A common and efficient method for synthesizing the carbazole scaffold is the palladium-catalyzed intramolecular C-H functionalization and C-N bond formation from N-acyl-2-aminobiphenyl derivatives.
Experimental Protocol: Synthesis of N-Acetylcarbazole
This protocol details the palladium-catalyzed cyclization of 2-acetaminobiphenyl to N-acetylcarbazole.[2]
Materials:
-
2-Acetaminobiphenyl
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Oxygen (balloon)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a reaction tube, add 2-acetaminobiphenyl (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and the appropriate reoxidant (see table below).
-
Add the solvent (toluene or DMSO, 2 mL).
-
If using Cu(OAc)₂, flush the tube with oxygen and maintain an oxygen atmosphere with a balloon.
-
Stir the reaction mixture at the specified temperature for the indicated time.
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in toluene, concentrate the mixture under reduced pressure. If DMSO was used, dilute with water and extract with ethyl acetate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield N-acetylcarbazole.
Quantitative Data: Palladium-Catalyzed Synthesis of N-Acetylcarbazole[2]
| Entry | Catalyst (mol%) | Reoxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | Toluene | 120 | 24 | 98 |
| 2 | Pd(OAc)₂ (5) | Cu(OAc)₂ (1) | Toluene | 100 | 24 | 85 |
| 3 | Pd(OAc)₂ (5) | DMSO (solvent) | DMSO | 120 | 24 | 94 |
| 4 | Pd(OAc)₂ (5) | DMSO (solvent) | DMSO | 100 | 24 | 81 |
Experimental Workflow: Carbazole Synthesis
Workflow for Palladium-Catalyzed Carbazole Synthesis
Application 2: Synthesis of 4'-Chloro-2-aminobiphenyl for Boscalid
4'-Chloro-2-aminobiphenyl is a key intermediate in the synthesis of boscalid, a broad-spectrum fungicide.[3] Boscalid functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[4][5] The synthesis of this intermediate can be achieved via the Gomberg-Bachmann reaction, which involves the coupling of a diazonium salt with an aromatic compound.[6][7][8]
Experimental Protocol: Synthesis of 4'-Chloro-2-aminobiphenyl Hydrochloride
This protocol is adapted from a patented procedure for the synthesis of the boscalid intermediate.[8]
Step 1: Diazotization of p-Chloroaniline
Materials:
-
p-Chloroaniline
-
Water
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Ice
Procedure:
-
In a 250 mL four-necked round bottom flask, add p-chloroaniline (3.86 g, 0.03 mol), water (6 g), and hydrochloric acid (10-13 mL).
-
Heat the mixture to 50-70 °C with stirring until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (e.g., 2.2 g, 0.032 mol in water) dropwise, maintaining the temperature between 0-5 °C.
-
Stir the mixture for approximately 2 hours to form the diazonium salt solution.
Step 2: Gomberg-Bachmann Reaction
Materials:
-
Diazonium salt solution from Step 1
-
Sodium hydroxide solution (e.g., 8 mol/L)
-
Aniline
-
Toluene or Ethanol
-
Hydrochloric acid gas
Procedure:
-
Cool the diazonium salt solution to between -18 °C and -13 °C.
-
Slowly add sodium hydroxide solution (approx. 24 mL of 8 mol/L) dropwise to prepare the alkaline diazonium salt solution.
-
In a separate reaction vessel, heat aniline (e.g., 28 g, 0.3 mol) and a small amount of water or DMF to 70-85 °C.
-
Add the cold, alkaline diazonium salt solution dropwise to the hot aniline over 2 hours.
-
After the addition is complete, continue to stir and monitor the reaction for the disappearance of the diazonium salt.
-
Remove excess aniline and water under vacuum.
-
Add toluene or ethanol (e.g., 20 mL) to the residue.
-
Cool the solution and bubble hydrogen chloride gas through it to precipitate 4'-chloro-2-aminobiphenyl hydrochloride.
-
Filter the solid, wash with a small amount of cold solvent, and dry to obtain the product.
Quantitative Data: Synthesis of 4'-Chloro-2-aminobiphenyl Hydrochloride[8]
| Embodiment | p-Chloroaniline (g) | HCl (mL) | NaNO₂ (g) | Aniline (g) | Final Product (g) | Purity (%) | Yield (%) |
| 1 | 3.86 | 12 | 2.26 | ~28 | 6.2 | 93.5 | 80.5 |
| 2 | 3.86 | 10 | 2.20 | ~28 | 6.1 | 94.2 | 79.8 |
| 3 | 3.86 | 13 | 2.24 | ~23 | 6.3 | 92.8 | 81.2 |
Experimental Workflow: Boscalid Intermediate Synthesis
Workflow for 4'-Chloro-2-aminobiphenyl HCl Synthesis
Signaling Pathway Visualizations
Boscalid Mode of Action: Inhibition of Mitochondrial Complex II
Boscalid exerts its fungicidal effect by targeting and inhibiting the activity of succinate dehydrogenase (Complex II) within the mitochondrial electron transport chain. This disruption halts ATP production, leading to fungal cell death.[5]
Boscalid inhibits Complex II, blocking electron transport.
Potential Signaling Pathways Targeted by Carbazole Derivatives
Carbazole-based anticancer agents have been shown to modulate key signaling pathways involved in cell growth and proliferation, such as the MAPK and PI3K/Akt pathways.[9]
Carbazole derivatives can inhibit MAPK and Akt pathways.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
The Pivotal Role of 2-Aminobiphenyl Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols
Introduction
2-Aminobiphenyl and its derivatives are key intermediates in the synthesis of a variety of agrochemicals, particularly fungicides. The hydrochloride salt of 2-aminobiphenyl often serves as a stable, crystalline solid that is easily purified, making it a crucial component in the manufacturing process of high-purity active ingredients. This document provides detailed application notes and experimental protocols for the preparation of agrochemicals utilizing 2-aminobiphenyl and its analogues, with a focus on the widely used fungicide, boscalid. These protocols are intended for researchers, scientists, and professionals involved in agrochemical and drug development.
Application in the Synthesis of Boscalid
Boscalid is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). Its synthesis prominently features a substituted 2-aminobiphenyl derivative, namely 4'-chloro-2-aminobiphenyl. The hydrochloride form of this intermediate is instrumental in its purification.
Synthesis of the Key Intermediate: 4'-chloro-2-aminobiphenyl Hydrochloride
The preparation of 4'-chloro-2-aminobiphenyl is a multi-step process that begins with the formation of a diazonium salt from p-chloroaniline, followed by a Gomberg-Bachman reaction with aniline. The resulting crude product is then converted to its hydrochloride salt for purification, which can then be neutralized to yield the pure amine for the subsequent step.
Experimental Protocol: Synthesis of 4'-chloro-2-aminobiphenyl Hydrochloride
This protocol is based on established methods for diazotization and Gomberg-Bachman reactions.
Step 1: Diazotization of p-Chloroaniline
-
In a 250 mL four-neck round-bottom flask, add p-chloroaniline (3.86 g, 0.03 mol), water (5.8 g), and hydrochloric acid (12 mL).
-
Heat the mixture to 50-70°C with stirring until a clear solution is obtained.
-
Cool the solution to 0-5°C in an ice bath, at which point a solid may precipitate.
-
Slowly add an aqueous solution of sodium nitrite (2.26 g, 0.033 mol) to the cooled mixture while maintaining the temperature between 0-5°C. The addition should take approximately 1 hour.
-
After the addition is complete, stir the mixture for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting diazonium salt solution can be used directly in the next step. The yield of the diazonium salt is typically around 97.5% as determined by acid titration.[1][2]
Step 2: Gomberg-Bachman Reaction
-
In a separate reaction vessel, heat aniline (28 g, 0.3 mol) and water (5 mL) to 70°C under a nitrogen atmosphere.
-
To the hot aniline solution, add the previously prepared diazonium salt solution dropwise over 2 hours.
-
After the addition is complete, monitor the reaction for the disappearance of the diazonium salt.
-
Once the reaction is complete, remove excess aniline and water under vacuum (above 0.095 MPa).[1]
-
To the residue, add toluene (20 mL).
Step 3: Formation and Purification of 4'-chloro-2-aminobiphenyl Hydrochloride
-
Bubble hydrogen chloride gas through the toluene solution from the previous step.
-
Continue stirring as a precipitate of 4'-chloro-2-aminobiphenyl hydrochloride forms.
-
Cool the mixture to -5 to 0°C to ensure complete precipitation.
-
Collect the solid product by filtration and wash it with cold toluene.
-
The crude hydrochloride salt can be further purified by recrystallization. The overall yield of the purified product can reach 80% or higher.[1]
Table 1: Quantitative Data for the Synthesis of 4'-chloro-2-aminobiphenyl Hydrochloride
| Parameter | Value | Reference |
| Diazotization | ||
| p-Chloroaniline | 3.86 g (0.03 mol) | [1][2] |
| Sodium Nitrite | 2.26 g (0.033 mol) | [1][2] |
| Reaction Temperature | 0-5°C | [1][2] |
| Reaction Time | ~1.5 hours | [1][2] |
| Yield | >97% | [1][2] |
| Gomberg-Bachman | ||
| Aniline | 28 g (0.3 mol) | [1] |
| Reaction Temperature | 70°C | [1] |
| Overall Yield | ≥80% | [1] |
Synthesis of Boscalid from 4'-chloro-2-aminobiphenyl
The purified 4'-chloro-2-aminobiphenyl, obtained after neutralizing the hydrochloride salt, is then acylated with 2-chloronicotinyl chloride to produce boscalid.
Experimental Protocol: Synthesis of Boscalid
-
Neutralization of the Hydrochloride Salt: Dissolve the purified 4'-chloro-2-aminobiphenyl hydrochloride in water. Add a base, such as aqueous ammonia, to adjust the pH to 10-11. The free amine, 4'-chloro-2-aminobiphenyl, will precipitate. Collect the solid by filtration, wash with water, and dry thoroughly.
-
Acylation Reaction: In a suitable reaction vessel, dissolve the dried 4'-chloro-2-aminobiphenyl in a solvent such as xylene.
-
Add a solution of 2-chloronicotinyl chloride in xylene to the reaction vessel.
-
Heat the resulting mixture to approximately 95°C and maintain this temperature for 4 to 5 hours.
-
Upon completion of the reaction, the mixture is cooled, and the crude boscalid product is isolated. The product can be further purified by recrystallization.
Table 2: Quantitative Data for the Synthesis of Boscalid
| Parameter | Value |
| Acylation | |
| 4'-chloro-2-aminobiphenyl | Stoichiometric Amount |
| 2-chloronicotinyl chloride | Slight Molar Excess |
| Reaction Temperature | 95°C |
| Reaction Time | 4-5 hours |
| Overall Isolated Yield | 83% (for a 3-step synthesis) |
General Application in the Synthesis of N-(biphenyl-2-yl)picolinamide Fungicides
2-Aminobiphenyl hydrochloride can be used as a starting material for the synthesis of a broader class of fungicides, the N-(biphenyl-2-yl)picolinamides. The general synthetic route involves the neutralization of the hydrochloride salt followed by condensation with a picolinic acid derivative.
Experimental Protocol: General Synthesis of N-(biphenyl-2-yl)picolinamides
-
Neutralization of this compound: Dissolve this compound in water and add a suitable base (e.g., sodium hydroxide or ammonia) until the pH is alkaline, causing the precipitation of 2-aminobiphenyl. Filter, wash with water, and dry the solid.
-
Amide Bond Formation: The free 2-aminobiphenyl can then be reacted with a picolinic acid derivative. A common method involves the activation of the carboxylic acid group of the picolinic acid.
-
Method A: Acyl Chloride: Convert the picolinic acid to its acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 2-aminobiphenyl in the presence of a base (e.g., pyridine, triethylamine) in an inert solvent (e.g., dichloromethane, toluene).
-
Method B: Coupling Agents: Alternatively, directly couple the picolinic acid with 2-aminobiphenyl using a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane or N,N-dimethylformamide (DMF).
-
Visualizations
Signaling Pathway: Mode of Action of Boscalid
Boscalid functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi. This disruption of cellular respiration leads to the cessation of ATP production and ultimately, fungal cell death.
Caption: Mode of Action of Boscalid as a Succinate Dehydrogenase Inhibitor.
Experimental Workflow: Synthesis of Boscalid
The following diagram illustrates the key steps in the synthesis of boscalid, starting from p-chloroaniline and aniline.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Aminobiphenyl Hydrochloride by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-aminobiphenyl hydrochloride by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly. - The compound is highly pure and lacks nucleation sites. | - Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of this compound.[1][3] - Cool the solution further: Place the flask in an ice bath to decrease the solubility of the compound.[3] |
| "Oiling out" occurs (a liquid separates instead of crystals). | - The melting point of the compound is lower than the boiling point of the solvent. - The compound is significantly impure. - The solution is cooling too rapidly. | - Reheat the solution and add more solvent: This will keep the compound dissolved at a lower temperature during cooling.[1] - Change the solvent: Select a solvent with a lower boiling point. - Allow for slower cooling: Insulate the flask to slow down the rate of cooling, which can favor crystal formation over oiling out.[1] |
| Low yield of purified crystals. | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool to obtain a second crop of crystals. - Minimize heat loss during filtration: Use a pre-heated funnel and filter the hot solution quickly.[3] - Ensure complete cooling: Allow the flask to cool to room temperature undisturbed, followed by cooling in an ice bath for at least 30 minutes.[4] |
| Colored impurities remain in the crystals. | - The impurities have similar solubility to the product. - The crystals formed too quickly, trapping impurities. | - Use activated charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Ensure slow cooling: Rapid crystal growth can trap impurities within the crystal lattice.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. As an amine salt, polar solvents are generally good candidates.[4] Ethanol, methanol, or mixtures of ethanol and water are often effective for recrystallizing amine hydrochlorides.[4] It is recommended to perform small-scale solubility tests with a few solvents to identify the best option.
Q2: What is the purpose of using a minimum amount of hot solvent?
A2: Using the minimum amount of hot solvent necessary to dissolve the crude product ensures that the solution is saturated.[4][5] This is crucial for maximizing the yield of purified crystals upon cooling, as a less concentrated solution will retain more of the dissolved product.
Q3: Can I cool the hot solution directly in an ice bath?
A3: It is not recommended to cool the hot solution directly in an ice bath.[6] Rapid cooling can lead to the formation of small, impure crystals and may cause the product to "oil out."[1] For the best results, allow the solution to cool slowly to room temperature to promote the growth of large, pure crystals, and then place it in an ice bath to maximize the yield.[4][5]
Q4: What should I do if I add too much solvent?
A4: If you have added too much solvent, you can carefully heat the solution to boil off the excess solvent until you observe the solution becoming slightly cloudy at the boiling point.[1][2] This indicates that the solution is nearing saturation. Then, allow the solution to cool as usual.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in a few potential solvents at room and elevated temperatures to find a suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently with stirring.[4]
-
Addition of Hot Solvent: Continue to add small portions of the hot solvent until the solid is completely dissolved. Aim to use the minimum amount of hot solvent required.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3][4]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.
Quantitative Data
| Solvent | This compound Solubility | Analogous Compound & Solubility Data |
| Water | Soluble | p-Toluidine hydrochloride: 0.1 g/100 mL at 20°C[4] |
| Ethanol | Soluble | p-Toluidine hydrochloride: Soluble[4] |
| Methanol | Soluble | - |
| Diethyl Ether | Sparingly Soluble/Insoluble | p-Toluidine hydrochloride: Soluble[4] |
| Toluene | Sparingly Soluble/Insoluble | - |
| Hexane | Insoluble | - |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Synthesis of 2-Aminobiphenyl Hydrochloride
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 2-Aminobiphenyl hydrochloride.
Troubleshooting Guide: Common Impurities
Impurities can significantly impact the quality, safety, and efficacy of the final product. Below is a guide to common impurities, their origins, and strategies for their mitigation.
Summary of Potential Impurities
| Impurity | Potential Source(s) | Analytical Detection Methods | Mitigation Strategy |
| 4-Aminobiphenyl | - Co-formation of 4-nitrobiphenyl during the nitration of biphenyl. | HPLC, GC-MS, NMR | - Optimize nitration reaction conditions (temperature, acid concentration) to favor ortho-substitution. - Fractional crystallization to separate 2-nitrobiphenyl and 4-nitrobiphenyl isomers before reduction. |
| 2-Nitrobiphenyl | - Incomplete reduction of the nitro group. | HPLC, TLC, IR | - Increase reaction time for the reduction step. - Use a stoichiometric excess of the reducing agent. - Consider a more potent reducing agent or catalytic hydrogenation.[1] |
| Biphenyl | - Incomplete nitration of the starting material. | GC-MS, HPLC | - Ensure sufficient reaction time and appropriate temperature for the nitration step. - Purify the 2-nitrobiphenyl intermediate via recrystallization. |
| Carbazole | - Intramolecular cyclization side reaction at high temperatures. | HPLC, GC-MS | - Avoid excessive temperatures during the synthesis and purification steps. - Purify the final product by column chromatography. |
| Residual Solvents | - Trapped solvents from reaction or purification steps. | GC, NMR | - Dry the final product thoroughly under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrobiphenyl
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of biphenyl in 100 mL of glacial acetic acid.
-
Cooling: Cool the mixture to 5-10 °C in an ice bath.
-
Nitration: Prepare a nitrating mixture of 30 mL of concentrated nitric acid and 30 mL of concentrated sulfuric acid, and cool it separately in an ice bath. Add the cold nitrating mixture dropwise to the biphenyl solution over 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Quenching: Pour the reaction mixture slowly over 500 g of crushed ice with stirring.
-
Isolation: Filter the precipitated crude product and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude solid from ethanol to yield 2-nitrobiphenyl.
Protocol 2: Reduction of 2-Nitrobiphenyl to 2-Aminobiphenyl
-
Reaction Setup: In a 500 mL round-bottom flask, add the purified 2-nitrobiphenyl (30 g) and 200 mL of ethanol.
-
Reduction: Add 70 g of stannous chloride (SnCl₂) followed by the slow addition of 100 mL of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux for 3 hours. The reaction mixture should become a clear solution.
-
Basification: Cool the reaction mixture and slowly add a 40% aqueous sodium hydroxide solution until the solution is strongly alkaline (pH > 10), which will precipitate the tin salts.
-
Extraction: Extract the product with three 100 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain crude 2-aminobiphenyl.
Protocol 3: Preparation of this compound
-
Salt Formation: Dissolve the crude 2-aminobiphenyl in 150 mL of ethyl acetate.[2] Cool the solution in an ice-water bath.
-
Precipitation: Bubble hydrogen chloride gas through the solution or add a saturated solution of HCl in isopropanol dropwise until no further precipitation is observed.[2][3]
-
Isolation: Filter the white precipitate of this compound, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Visualizations
References
Identification of byproducts in the synthesis of 2-Aminobiphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminobiphenyl. This document addresses specific experimental issues, offers detailed procedural guidance, and presents data to facilitate successful synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-Aminobiphenyl via various methods.
1. Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The palladium catalyst may be degraded. 2. Inappropriate Ligand: The phosphine ligand may not be optimal for the specific substrates. 3. Ineffective Base: The base may not be strong enough or soluble enough to facilitate transmetalation. 4. Presence of Oxygen: Deactivation of the Pd(0) catalyst by oxygen. | 1. Use a fresh batch of palladium catalyst. 2. Screen different phosphine ligands (e.g., PPh₃, XPhos, SPhos). 3. Use a stronger or more soluble base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. |
| Formation of Homocoupling Byproducts (Biphenyl and/or 4,4'-Diaminobiphenyl) | 1. Presence of Oxygen: Promotes the homocoupling of boronic acids. 2. Suboptimal Catalyst/Ligand Ratio: Can lead to undesired side reactions. 3. High Temperature: May promote side reactions. | 1. Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. 2. Optimize the palladium-to-ligand ratio (e.g., 1:1.2 or 1:1.5). 3. Lower the reaction temperature and monitor the reaction progress closely. |
2. Ullmann Condensation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Copper Catalyst: The surface of the copper may be oxidized. 2. High Reaction Temperature: Can lead to decomposition of starting materials or product. 3. Poor Solvent Choice: The solvent may not be suitable for the reaction. | 1. Activate the copper catalyst prior to use (e.g., by washing with a dilute acid). 2. Optimize the reaction temperature; traditional Ullmann reactions often require high temperatures, but modern variations may proceed at lower temperatures. 3. Use a high-boiling polar aprotic solvent such as DMF, NMP, or nitrobenzene. |
| Formation of Homocoupling Byproducts | 1. Reaction of two molecules of the same aryl halide. | 1. In the case of an unsymmetrical coupling, use a significant excess of the more readily available aryl halide. |
3. Reduction of 2-Nitrobiphenyl
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction or Low Yield | 1. Inactive Catalyst: The hydrogenation catalyst (e.g., Pd/C) may be poisoned or spent. 2. Insufficient Hydrogen Pressure: The pressure may not be adequate for the reaction to proceed to completion. | 1. Use a fresh batch of catalyst. 2. Increase the hydrogen pressure within safe operating limits of the equipment. |
| Formation of Azo or Azoxy Byproducts | 1. Incomplete reduction of the nitro group. | 1. The addition of catalytic amounts of vanadium compounds can help prevent the accumulation of hydroxylamine intermediates, which can lead to azo and azoxy compound formation.[1] 2. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Aminobiphenyl?
A1: The most common and industrially relevant synthetic routes to 2-Aminobiphenyl are the Suzuki-Miyaura coupling, the Ullmann condensation, and the reduction of 2-nitrobiphenyl.[2][3] Other methods such as the Gomberg-Bachmann reaction and Cadogan cyclization are also known but may have limitations in terms of yield and substrate scope.[4][5]
Q2: What are the typical byproducts I should expect in the synthesis of 2-Aminobiphenyl?
A2: For Suzuki-Miyaura and Ullmann reactions, the primary byproducts are typically homocoupling products of the starting materials (e.g., biphenyl from phenylboronic acid or aniline, and 2,2'-diaminobiphenyl from 2-haloaniline). In the reduction of 2-nitrobiphenyl, incomplete reduction can lead to the formation of nitroso, hydroxylamino, azo, and azoxybiphenyl derivatives.[1] 4-Aminobiphenyl can also be a potential impurity.
Q3: How can I purify crude 2-Aminobiphenyl?
A3: Purification of 2-Aminobiphenyl can be achieved through several methods. Column chromatography on silica gel is a common laboratory technique for separating the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be effective. For larger scales, fractional distillation under reduced pressure is a viable option due to the relatively high boiling point of 2-Aminobiphenyl.[6]
Q4: Are there any safety concerns I should be aware of when synthesizing 2-Aminobiphenyl?
A4: Yes. 2-Aminobiphenyl is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis, such as palladium catalysts, copper powder, and flammable solvents, also have their own specific hazards that should be reviewed in the corresponding Safety Data Sheets (SDS).
Data Presentation
The following tables summarize representative quantitative data for the different synthetic routes to 2-Aminobiphenyl. Please note that yields and byproduct percentages can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.
Table 1: Suzuki-Miyaura Coupling
| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Byproducts (%) |
| 2-Bromoaniline + Phenylboronic acid | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 | Biphenyl (<5%), 2,2'-Diaminobiphenyl (<2%) |
| 2-Chloroaniline + Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | Toluene | 110 | 24 | ~70-85 | Biphenyl (<5%), 2,2'-Diaminobiphenyl (<3%) |
Table 2: Ullmann Condensation
| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Byproducts (%) |
| 2-Iodoaniline + Benzene | Cu powder | N/A (neat) | 180 | 6 | ~40-60 | Biphenyl (variable), 2,2'-Diaminobiphenyl (variable) |
| 2-Chloroaniline + Benzene | CuI / L-proline / K₂CO₃ | DMSO | 120 | 24 | ~60-75 | Biphenyl (variable), 2,2'-Diaminobiphenyl (variable) |
Table 3: Reduction of 2-Nitrobiphenyl
| Reducing Agent | Catalyst | Solvent | Temp (°C) | Pressure | Yield (%) | Major Impurities (%) |
| H₂ | 5% Pd/C | Ethanol | 25 | 50 psi | >95 | Azo/azoxy compounds (<1%) |
| Hydrazine hydrate | Fe(III) catalyst | Ethanol | 80 | N/A | ~90-95 | Azo/azoxy compounds (<2%) |
Experimental Protocols
1. Synthesis of 2-Aminobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-bromoaniline with phenylboronic acid.
-
Reagents and Materials:
-
2-Bromoaniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2-bromoaniline, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Aminobiphenyl.
-
2. Synthesis of 2-Aminobiphenyl via Ullmann Condensation
This protocol provides a general procedure for the Ullmann condensation of 2-chloroaniline with benzene.
-
Reagents and Materials:
-
2-Chloroaniline (1.0 eq)
-
Benzene (can be used as both reactant and solvent)
-
Copper(I) iodide (CuI, 0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a sealed reaction vessel, add 2-chloroaniline, copper(I) iodide, L-proline, and potassium carbonate.
-
Add benzene and DMSO.
-
Heat the mixture to 110-130 °C for 24-48 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography or vacuum distillation.
-
3. Synthesis of 2-Aminobiphenyl via Reduction of 2-Nitrobiphenyl
This protocol describes the catalytic hydrogenation of 2-nitrobiphenyl.
-
Reagents and Materials:
-
2-Nitrobiphenyl (1.0 eq)
-
5% Palladium on carbon (Pd/C, ~5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
Dissolve 2-nitrobiphenyl in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 25-50 psi) and shake or stir vigorously until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Evaporate the solvent under reduced pressure to yield the crude 2-Aminobiphenyl.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Visualizations
References
- 1. Synthesis and Studies of 2- Amino Biphenyl Derived Amides – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Aminobiphenyl Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-Aminobiphenyl hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-Aminobiphenyl, the precursor to this compound?
A1: The most common and effective methods for the synthesis of 2-Aminobiphenyl include:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are modern and versatile methods.
-
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid. For 2-Aminobiphenyl, this typically involves coupling 2-haloaniline with phenylboronic acid or aniline with a 2-halophenylboronic acid.
-
Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond between an aryl halide and an amine. To synthesize 2-Aminobiphenyl, this would involve reacting 2-halobiphenyl with an ammonia equivalent or a protected amine, or reacting a biphenyl halide with an amine.[1]
-
-
Reduction of 2-Nitrobiphenyl: This is a classical and often high-yielding method where the nitro group of 2-nitrobiphenyl is reduced to an amine.[2][3]
-
Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form the C-N bond, though it often requires harsher conditions than palladium-catalyzed methods.[4]
Q2: How do I convert 2-Aminobiphenyl to this compound?
A2: 2-Aminobiphenyl can be converted to its hydrochloride salt by dissolving the free base in a suitable organic solvent, such as ethyl acetate or ether, and then treating it with a solution of hydrogen chloride (HCl) in the same or a compatible solvent, or by bubbling hydrogen chloride gas through the solution.[1][5] The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.
Q3: What are the critical factors affecting the yield of these reactions?
A3: The yield of 2-Aminobiphenyl synthesis is highly dependent on the chosen method and reaction conditions. Key factors include:
-
Catalyst and Ligand (for cross-coupling reactions): The choice of palladium catalyst and phosphine ligand is crucial for the efficiency of Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
Base: The strength and solubility of the base play a critical role in the catalytic cycle of cross-coupling reactions.[6][7]
-
Solvent: The solvent affects the solubility of reactants and catalyst, and can influence the reaction rate and selectivity.[8]
-
Temperature: Most of these reactions require heating, and the optimal temperature needs to be determined for each specific system to maximize yield and minimize side reactions.
-
Purity of Reagents and Inert Atmosphere: For cross-coupling reactions, using pure, dry reagents and maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential to prevent catalyst deactivation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Probable Cause | Solution |
| Low to No Product Yield | Inactive catalyst. | Use a fresh palladium source and ligand. Consider using a pre-formed catalyst. |
| Inappropriate ligand. | Screen different phosphine ligands. Bulky, electron-rich ligands like XPhos or SPhos are often effective.[9] | |
| Suboptimal base. | The base is crucial for the transmetalation step. Screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[6] | |
| Poor solvent choice. | Use a solvent system that ensures the solubility of all components. A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often effective.[8] | |
| Reaction temperature too low. | Gradually increase the reaction temperature. Monitor for product formation and potential decomposition. | |
| Significant Formation of Homocoupling Byproducts | Presence of oxygen. | Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas. |
| Suboptimal catalyst-to-ligand ratio. | Optimize the palladium-to-ligand ratio; a 1:1.5 or 1:2 ratio is often a good starting point. | |
| Incomplete Conversion of Starting Materials | Insufficient reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Catalyst deactivation. | Add a fresh portion of the catalyst and ligand to the reaction mixture. |
Buchwald-Hartwig Amination
| Issue | Probable Cause | Solution |
| Low to No Product Yield | Inactive catalyst or inappropriate ligand. | Use a fresh palladium source and a suitable bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos).[10] |
| Incorrect base selection. | Strong bases like NaOtBu or LHMDS are often effective, but for sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be considered.[7][11] | |
| Poor solvent choice. | Toluene and dioxane are commonly used. Ensure the solvent is anhydrous and degassed.[6][12] | |
| Reaction temperature is not optimal. | Reactions are typically run at elevated temperatures (80-110 °C). Optimize the temperature for your specific substrates. | |
| Formation of Side Products (e.g., hydrodehalogenation) | Base is too strong or temperature is too high. | Use a milder base or lower the reaction temperature. |
| Presence of water. | Ensure all reagents and solvents are anhydrous. | |
| Reaction is Sluggish with Aryl Chlorides | High activation barrier for oxidative addition. | Use a more electron-rich and bulky ligand to facilitate the oxidative addition of the aryl chloride. |
Reduction of 2-Nitrobiphenyl
| Issue | Probable Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase the amount of reducing agent (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation with Pd/C) and/or prolong the reaction time. Monitor the reaction by TLC. |
| Poor catalyst activity (for catalytic hydrogenation). | Use fresh catalyst. Ensure the system is properly purged and under a positive pressure of hydrogen. | |
| Formation of Side Products | Over-reduction or side reactions. | Optimize the reaction temperature and pressure (for hydrogenation). For metal/acid reductions, control the rate of addition of the acid. |
| Difficult Purification | Presence of metal salts. | After reaction completion, carefully neutralize the mixture and perform an aqueous workup to remove metal salts. Extraction with a suitable organic solvent is crucial. |
Data Presentation: Comparison of Reaction Conditions
Table 1: Suzuki-Miyaura Coupling - Effect of Solvent on Yield
| Solvent System | Base | Temperature (°C) | Yield (%) |
| Toluene/H₂O | K₂CO₃ | 100 | Moderate |
| Dioxane/H₂O | K₂CO₃ | 90 | High[13] |
| THF/H₂O | K₂CO₃ | 80 | High |
| DMF/H₂O | K₂CO₃ | 100 | Moderate to High[8] |
| Ethanol/H₂O | Na₂CO₃ | Reflux | High[14] |
Yields are generalized and can vary based on specific substrates, catalysts, and ligands.
Table 2: Buchwald-Hartwig Amination - Effect of Base on Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOtBu | Toluene | 100 | High[13] |
| LHMDS | Toluene | 100 | High |
| Cs₂CO₃ | Dioxane | 110 | High[11] |
| K₃PO₄ | Dioxane | 110 | Moderate to High |
| K₂CO₃ | Toluene | 110 | Moderate |
Yields are generalized and can vary based on specific substrates, catalysts, and ligands.
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobiphenyl via Suzuki-Miyaura Coupling
Materials:
-
2-Bromoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 2-bromoaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[13]
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.[13]
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-Aminobiphenyl.
Protocol 2: Synthesis of 2-Aminobiphenyl via Reduction of 2-Nitrobiphenyl
Materials:
-
2-Nitrobiphenyl
-
5% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas source
Procedure:
-
In a hydrogenation vessel, dissolve 2-nitrobiphenyl (0.30 mole) in 200 mL of 95% ethanol.[15]
-
Carefully add 3 g of 5% Pd/C catalyst to the solution.[15]
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 25–50 psi) and shake or stir vigorously until hydrogen uptake ceases (approximately 70 minutes).[15]
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethanol.
-
The filtrate containing 2-Aminobiphenyl can be used directly for the next step or concentrated to obtain the crude product, which can be purified by recrystallization or column chromatography. A yield of 94-100% can be expected.[15]
Protocol 3: Preparation of this compound
Materials:
-
2-Aminobiphenyl
-
Ethyl acetate
-
Hydrogen chloride (gas or solution in a compatible solvent)
Procedure:
-
Dissolve the purified 2-Aminobiphenyl in a minimal amount of dry ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl in ethyl acetate dropwise with stirring.[5]
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, dry ethyl acetate or ether.
-
Dry the product under vacuum to obtain pure this compound. A yield of over 80% can be achieved in this step.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
References
- 1. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 2. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 3. The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2'‐Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 4. researchgate.net [researchgate.net]
- 5. CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up 2-Aminobiphenyl Hydrochloride Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 2-Aminobiphenyl hydrochloride production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2-Aminobiphenyl suitable for large-scale production?
A1: The most common and scalable synthetic routes to 2-Aminobiphenyl are:
-
Reduction of 2-Nitrobiphenyl: This is a classic and widely used method. The reduction can be achieved using various reagents, with catalytic hydrogenation being the most environmentally friendly and cost-effective for large-scale operations.[1]
-
Suzuki-Miyaura Coupling: This modern cross-coupling reaction offers high yields and good functional group tolerance. It involves the reaction of a 2-haloaniline or its derivative with phenylboronic acid.[1]
-
Gomberg-Bachman Reaction: This method involves the diazotization of an aniline derivative followed by reaction with benzene. It can be adapted for the synthesis of substituted 2-aminobiphenyls.[2]
Q2: How is the hydrochloride salt of 2-Aminobiphenyl typically prepared on a larger scale?
A2: The hydrochloride salt is generally prepared by treating a solution of 2-Aminobiphenyl free base with hydrogen chloride. On a large scale, this is often accomplished by bubbling anhydrous hydrogen chloride gas through a solution of the amine in a suitable solvent, such as ethyl acetate or isopropanol, which precipitates the hydrochloride salt.[2][3] Alternatively, a solution of hydrochloric acid in a solvent like isopropanol can be used.
Q3: What are the critical safety concerns when scaling up the production of this compound?
A3: Key safety concerns include:
-
Handling of Hazardous Reagents: Many synthetic routes involve hazardous materials such as flammable solvents, corrosive acids, and potentially toxic intermediates.
-
Exothermic Reactions: The formation of the hydrochloride salt and some synthetic steps can be exothermic. Proper heat management is crucial to prevent runaway reactions, especially in large reactors.
-
Product Handling: 2-Aminobiphenyl is suspected of causing cancer.[4] Therefore, appropriate personal protective equipment (PPE) and containment measures are necessary to minimize exposure.
Troubleshooting Guides
Category 1: Synthesis Scale-Up Issues
This section addresses problems that may arise when transitioning the synthesis of 2-Aminobiphenyl from laboratory to pilot or production scale.
| Issue | Potential Cause | Recommended Solution |
| Low Yield Compared to Lab Scale | Inefficient Mixing: Inadequate agitation in a large reactor can lead to localized concentration and temperature gradients, affecting reaction kinetics. | - Review and optimize the agitator design and speed for the larger vessel.- Consider installing baffles to improve mixing efficiency. |
| Poor Temperature Control: The larger volume-to-surface area ratio in big reactors can make heat transfer less efficient. | - Implement a robust temperature control system with multiple monitoring points within the reactor.- For highly exothermic steps, consider a semi-batch process where one reactant is added gradually. | |
| Catalyst Deactivation (for coupling reactions): Trace impurities in starting materials or solvents, which are negligible on a small scale, can poison the catalyst in larger batches. | - Ensure all raw materials and solvents meet the required purity specifications for the scaled-up process.- Perform small-scale test reactions with the bulk starting materials to screen for potential catalyst poisons. |
Category 2: Hydrochloride Salt Formation and Crystallization Issues
This section focuses on challenges related to the isolation and purification of the final product.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Crystal Form (Polymorphism) | Variable Cooling Rate: Uncontrolled cooling of a large batch can lead to the formation of different crystal polymorphs with varying physical properties. | - Implement a programmed cooling profile to ensure consistent crystal formation.- Consider seeding the batch with crystals of the desired polymorph to control crystallization. |
| Solvent Effects: The choice of solvent and the presence of impurities can influence the resulting crystal form. | - Screen different solvents to identify the one that consistently produces the desired polymorph.- Ensure the purity of the 2-Aminobiphenyl free base solution before adding HCl. | |
| Product is Oily or Difficult to Filter | Incomplete Salt Formation: Insufficient addition of hydrogen chloride can result in a mixture of the free base and the salt, which may be difficult to crystallize. | - Carefully monitor the pH or use a titration method to ensure complete conversion to the hydrochloride salt.- Add a slight excess of HCl to drive the reaction to completion. |
| Presence of Impurities: Process-related impurities can inhibit crystallization or lead to the formation of an oily product. | - Analyze the crude 2-Aminobiphenyl for impurities and implement appropriate purification steps before salt formation.- Consider an anti-solvent addition to induce crystallization. | |
| Formation of Large Agglomerates | Poor Agitation During Crystallization: Inadequate mixing can lead to the formation of large, non-uniform crystals that can trap impurities and solvent. | - Optimize the agitation speed during crystallization to control crystal size and promote the formation of a uniform product.- Use of baffles in the crystallizer can also improve mixing. |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobiphenyl via Reduction of 2-Nitrobiphenyl (Lab Scale)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add 2-nitrobiphenyl (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain crude 2-Aminobiphenyl. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Preparation of this compound (Lab Scale)
-
Dissolution: Dissolve the crude or purified 2-Aminobiphenyl (1.0 eq) in a suitable solvent like ethyl acetate or isopropanol.
-
HCl Addition: Cool the solution in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with stirring. Alternatively, add a solution of HCl in isopropanol dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue the addition of HCl until no further precipitation is observed.
-
Isolation: Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent and dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Potential Pilot-Scale Parameters for this compound Synthesis
| Parameter | Lab Scale (Typical) | Pilot Scale (Anticipated Challenges) |
| Batch Size | 10 - 100 g | 10 - 100 kg |
| Reaction Time | 2 - 8 hours | May increase due to mass transfer limitations |
| Yield | 80 - 95% | Potential for lower yield without process optimization |
| Purity (HPLC) | >99% | Impurity profile may change; new impurities may appear |
| Heat Transfer | Efficient | A critical parameter to control to avoid side reactions |
| Mixing | Generally efficient | Requires careful consideration of impeller design and speed |
| HCl Addition | Bubbling or dropwise | Requires precise control of gas flow rate and dispersion |
| Filtration Time | Minutes | Can be a bottleneck; requires appropriate filter size and type |
Visualizations
Caption: Workflow for 2-Aminobiphenyl HCl production.
Caption: Troubleshooting logic for low yield issues.
References
- 1. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 2. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]
- 3. CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound - Google Patents [patents.google.com]
- 4. ≥96.5% purity, powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Degradation of 2-Aminobiphenyl Hydrochloride in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental investigation of 2-Aminobiphenyl hydrochloride degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound in solution?
A1: Based on the chemical structure of 2-Aminobiphenyl, a primary aromatic amine, the main degradation pathways in solution are expected to be hydrolysis, oxidation, and photodegradation. Aromatic amines are generally susceptible to oxidation, which can be initiated by light, heat, or the presence of oxidizing agents. While stable to hydrolysis under neutral conditions, degradation can be forced under acidic or basic conditions.[1][2]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for the hydrochloride salt are not extensively documented in the literature, based on studies of similar compounds like 4-aminobiphenyl and 2-aminophenol, the following products can be anticipated[3][4]:
-
Oxidation: Hydroxylated derivatives (e.g., aminohydroxybiphenyls), quinone-imines, and further polymerization products. The amino group is particularly susceptible to oxidation.
-
Photodegradation: Similar to oxidation, exposure to light, especially UV radiation, can lead to the formation of hydroxylated and other oxidized species. Studies on 2-chlorobiphenyl have shown that photolytic degradation can introduce hydroxyl groups onto the aromatic rings.[5]
-
Hydrolysis: Under forced acidic or basic conditions, while the biphenyl core is stable, changes to the amino group or potential salt-related reactions might occur, although this is generally less common for simple amines compared to esters or amides.
Q3: My this compound solution is changing color. What does this indicate?
A3: A color change, often to a darker yellow or brown, is a common indicator of degradation, particularly oxidative or photolytic degradation.[6] This is often due to the formation of oxidized, polymeric, or quinone-like structures which are colored. It is crucial to prepare solutions fresh and protect them from light and excessive heat.
Q4: I am not observing any degradation in my forced degradation study. What should I do?
A4: If no degradation is observed, the stress conditions may not be stringent enough. For hydrolytic studies, you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.[7][8] For oxidative studies, a higher concentration of the oxidizing agent (e.g., hydrogen peroxide) can be used.[9] For photolytic studies, ensure the light source provides sufficient energy (UV and/or visible light) and the exposure time is adequate as per ICH Q1B guidelines.[10] It is also possible that this compound is intrinsically stable under the tested conditions. If extensive efforts do not yield degradation, this stability should be documented.[9]
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust mobile phase pH to be at least 2 units away from the pKa of 2-Aminobiphenyl. - Reduce sample concentration. - Use a high-purity silica column or add a competing amine (e.g., triethylamine) to the mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Use a guard column and ensure the mobile phase pH is within the column's stable range. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use fresh, high-purity solvents. - Flush the injector and autosampler with a strong solvent. - Incorporate a needle wash step in the injection sequence. |
| Poor Resolution Between Parent and Degradant Peaks | - Suboptimal mobile phase composition. - Inadequate column chemistry. | - Optimize the gradient slope or the organic-to-aqueous ratio in an isocratic method. - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl). |
Forced Degradation Experiment Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Minimal Degradation | - Stress conditions are too mild. - The compound is highly stable. | - Increase the concentration of the stressor (acid, base, oxidant). - Increase the temperature or duration of the study. - For photostability, ensure adequate light exposure as per ICH guidelines.[10] |
| Excessive Degradation (>50%) | - Stress conditions are too harsh. | - Reduce the concentration of the stressor. - Decrease the temperature or shorten the exposure time. - The goal is to achieve 5-20% degradation to ensure the formation of primary degradants.[10] |
| Poor Mass Balance | - Degradation products are not being detected (e.g., volatile, non-chromophoric). - Degradation products are precipitating out of solution. | - Use a mass-sensitive detector (e.g., LC-MS) in addition to UV. - Check for sample precipitation after the stress study. - Analyze the headspace for volatile degradants if suspected. |
| Variable/Irreproducible Results | - Inconsistent experimental conditions. - Sample preparation variability. | - Precisely control temperature, pH, and light exposure. - Ensure accurate and consistent preparation of all solutions. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC with a UV detector or a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program (Example):
-
0-5 min: 20% organic
-
5-25 min: 20% to 80% organic
-
25-30 min: 80% organic
-
30.1-35 min: 20% organic (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 2-Aminobiphenyl has a UV maximum at approximately 285 nm. A PDA detector is recommended to monitor peak purity and detect degradation products with different UV spectra.
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.
Forced Degradation Studies
The following are general protocols for conducting forced degradation studies. The conditions should be optimized to achieve a target degradation of 5-20%.[10]
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in water or a suitable solvent at 1 mg/mL.
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, dilute the samples with mobile phase for HPLC analysis.
-
Data Presentation
The following tables are templates for summarizing quantitative data from degradation studies. The data presented are hypothetical and for illustrative purposes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of 2-Aminobiphenyl HCl | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C, 24h | 8.5 | 2 | 0.85, 1.15 |
| 0.1 M NaOH, 60°C, 24h | 12.3 | 3 | 0.78, 0.92, 1.24 |
| 3% H₂O₂, RT, 24h | 18.7 | 4 | 0.65, 0.88, 1.10, 1.35 |
| Photolytic (ICH Q1B) | 15.2 | 3 | 0.70, 0.95, 1.18 |
RRT = Relative Retention Time
Table 2: Peak Purity Analysis of this compound under Stress Conditions
| Stress Condition | Peak Purity Angle | Peak Purity Threshold | Result |
| Control | 0.123 | 0.250 | Pass |
| Acid Hydrolysis | 0.135 | 0.250 | Pass |
| Base Hydrolysis | 0.142 | 0.250 | Pass |
| Oxidation | 0.155 | 0.250 | Pass |
| Photodegradation | 0.148 | 0.250 | Pass |
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General workflow for forced degradation studies.
Caption: Logical workflow for troubleshooting degradation experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Electrocatalytic oxidation of aromatic amine (4-aminobiphenyl): Kinetics and transformation products with mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One [scielo.org.mx]
- 5. Kinetics and products of the TiO2 photocatalytic degradation of 2-chlorobiphenyl in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 7. ijrpp.com [ijrpp.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Stability issues of 2-Aminobiphenyl hydrochloride under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2-Aminobiphenyl hydrochloride under various pH conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concerns for this compound in aqueous solutions revolve around its potential for oxidation and pH-dependent degradation. As an aromatic amine, the amino group is susceptible to oxidation, which can be influenced by factors such as pH, temperature, light, and the presence of metal ions. Furthermore, the solubility and reactivity of the compound are highly dependent on the pH of the solution.
Q2: How does pH affect the solubility of this compound?
A2: 2-Aminobiphenyl free base is sparingly soluble in water. The hydrochloride salt is used to enhance its aqueous solubility. In acidic to neutral pH, the amino group is protonated, leading to higher solubility. As the pH becomes more alkaline, the compound will deprotonate to the free base form, which is less soluble and may precipitate out of solution.
Q3: What degradation products might be expected from the decomposition of this compound?
A3: While specific degradation pathways are not extensively documented in publicly available literature, potential degradation products of aromatic amines like 2-Aminobiphenyl could arise from oxidation of the amino group to form nitroso, nitro, or dimeric/polymeric impurities. Hydrolysis is generally not a primary degradation pathway for the parent molecule itself under typical conditions, but formulation excipients could be susceptible.
Q4: Are there any recommended storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be protected from light and stored at cool temperatures.[1] The use of amber glassware or light-resistant containers is recommended. For optimal stability in solution, it is advisable to maintain a slightly acidic pH and to use freshly prepared solutions for experiments whenever possible.
Troubleshooting Guide
Q: I am observing a color change in my this compound solution over time. What could be the cause?
A: A color change, such as the development of a yellowish or brownish hue, is often indicative of oxidation. Aromatic amines are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, elevated temperatures, or the presence of trace metal ions.
-
Troubleshooting Steps:
-
Protect from Light: Ensure your solutions are stored in amber vials or wrapped in aluminum foil.
-
De-gas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen.
-
Control Temperature: Store stock solutions and samples at a reduced temperature (e.g., 2-8 °C).
-
Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation.
-
Consider Antioxidants: For formulation development, the inclusion of an antioxidant may be necessary.
-
Q: My compound is precipitating out of solution when I adjust the pH. How can I resolve this?
A: Precipitation upon pH adjustment, particularly when moving towards alkaline conditions, is likely due to the conversion of the soluble hydrochloride salt to the less soluble free base form of 2-Aminobiphenyl.
-
Troubleshooting Steps:
-
Determine the pKa: If not known, determine the pKa of the amino group. This will help you predict the pH range where the compound will be predominantly in its ionized, more soluble form.
-
Work in a Suitable pH Range: For experiments requiring the compound to be in solution, maintain the pH well below the pKa.
-
Use Co-solvents: If the experimental conditions require a higher pH, consider the use of a co-solvent (e.g., methanol, acetonitrile) to increase the solubility of the free base.
-
Lower the Concentration: Working with more dilute solutions can help to keep the compound from precipitating.
-
Q: I am seeing new peaks in my HPLC chromatogram after stressing my sample with acid or base. How do I confirm if these are degradants?
A: The appearance of new peaks in a stability-indicating HPLC method after stress testing is a strong indication of degradation.
-
Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound and the new peaks.
-
Mass Spectrometry (MS) Detection: Couple your HPLC to a mass spectrometer to obtain mass information for the new peaks. This can help in the identification of potential degradation products.
-
Compare with a Control: Always run a control sample (unstressed) to ensure the new peaks are not artifacts from the matrix or solvent.
-
Forced Degradation Studies: Systematically perform forced degradation studies under various conditions (acid, base, oxidation, heat, light) to characterize the degradation profile.[2][3]
-
Data Presentation
| pH Condition | Expected Stability | Potential Degradation Pathway | Key Considerations |
| Acidic (pH 1-3) | Generally Stable | - | Ensure solubility of counter-ions and excipients. |
| Neutral (pH 6-8) | Moderately Stable | Oxidation | Increased susceptibility to oxidation. Potential for decreased solubility as pH approaches the pKa of the free base. |
| Alkaline (pH 9-12) | Less Stable | Oxidation, Potential for other reactions | Significantly lower solubility of the free base can lead to precipitation. The unprotonated amine is more susceptible to oxidation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[4][5]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours). Note: Precipitation is likely.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of your analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV (PDA) and MS detection.[6][7]
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound.
-
Determine the relative retention times and peak areas of any degradation products.
-
Use MS data to propose structures for the major degradants.
-
Mandatory Visualization
Caption: Workflow for a forced degradation study of this compound.
Caption: Relationship between pH, solubility, and degradation of 2-Aminobiphenyl.
References
- 1. Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. impactfactor.org [impactfactor.org]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminobiphenyl Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 2-Aminobiphenyl hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?
A1: Peak tailing is a type of peak asymmetry where the back half of the chromatographic peak is broader than the front half.[1] In an ideal HPLC separation, the peak should be symmetrical, resembling a Gaussian distribution. For quantitative analysis, a USP tailing factor between 0.9 and 1.2 is considered ideal, while values above 1.5 indicate significant tailing that requires correction.[2]
Peak tailing is problematic because it can lead to:
-
Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.
-
Decreased sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and limit of detection.
-
Inaccurate quantification: The distorted peak shape can lead to errors during peak integration, resulting in imprecise and inaccurate results.[3]
This compound, being a basic compound with a primary amine group, is particularly prone to peak tailing. This is primarily due to secondary interactions with the stationary phase in reversed-phase HPLC.[4]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most common cause of peak tailing for basic compounds is the interaction between the protonated amine group of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[5] These silanol groups can become ionized (negatively charged) at mobile phase pH values above 3, leading to strong electrostatic interactions with the positively charged basic analyte.[6] This secondary retention mechanism causes some analyte molecules to be retained longer, resulting in a tailed peak.[5]
Other contributing factors can include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixture of ionized and non-ionized forms can exist, leading to peak distortion.[7]
-
Low buffer concentration: Insufficient buffer capacity can lead to localized pH shifts on the column, exacerbating silanol interactions.[1]
-
Column overload: Injecting too much sample can saturate the stationary phase.[8]
-
Column degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.
-
Extra-column volume: Excessive tubing length or large-volume fittings can cause band broadening and peak tailing.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Diagnosis
A logical first step is to determine whether the peak tailing is due to chemical interactions with the stationary phase or a physical problem with the HPLC system.
Troubleshooting Chemical Interactions
If the issue is determined to be chemical, the following strategies can be employed to improve peak shape.
The pKa of the conjugate acid of 2-Aminobiphenyl is approximately 3.82. Operating the mobile phase at a pH at least 2 units away from the pKa can ensure the analyte is in a single ionic state, improving peak shape. For basic compounds, a lower pH is generally preferred to suppress the ionization of residual silanol groups on the stationary phase.[7]
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Analyte pKa: The pKa of the conjugate acid of 2-Aminobiphenyl is ~3.82.
-
Prepare Mobile Phase:
-
Aqueous Phase: Start with a mobile phase pH of approximately 3.0. Prepare a buffer solution (e.g., 20 mM potassium phosphate) and adjust the pH using an acid like phosphoric acid.
-
Organic Phase: Acetonitrile or methanol.
-
-
Equilibrate the System: Flush the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
-
Analyze Sample: Inject the this compound standard and observe the peak shape.
-
Optimize: If tailing persists, incrementally decrease the pH (e.g., to 2.8, 2.5) and re-analyze. Be mindful of the column's pH stability range (most silica-based columns are stable between pH 2 and 8).[10]
Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Asymmetry Factor (As) of a Basic Analyte (e.g., Methamphetamine) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
| This table illustrates a significant improvement in peak symmetry for a basic compound when the mobile phase pH is lowered. |
Increasing the ionic strength of the mobile phase by using a higher buffer concentration can help to mask the charged silanol sites on the stationary phase, thereby reducing secondary interactions.
Experimental Protocol: Buffer Concentration Optimization
-
Prepare Buffers: Prepare a series of aqueous mobile phases with increasing buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) of a suitable buffer like ammonium formate or potassium phosphate, maintaining a constant pH (e.g., pH 3.0).
-
Systematic Analysis: Equilibrate the column with each buffer concentration and inject the this compound standard.
-
Evaluate Peak Shape: Compare the asymmetry factors obtained at each buffer concentration to determine the optimal concentration that provides the best peak shape without causing other issues like buffer precipitation at high organic solvent ratios.[11]
Data Presentation: Expected Effect of Buffer Concentration on Peak Asymmetry
| Buffer Concentration | Expected Peak Asymmetry Factor (As) | Notes |
| 10 mM | Moderate Tailing | Insufficient to fully mask silanol interactions. |
| 25 mM | Improved Symmetry | Better masking of active sites. |
| 50 mM | Good Symmetry | Optimal for many basic compounds.[1] |
Adding a small, basic compound, often referred to as a "competitive amine" or "silanol blocker" like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites.[12] The competitive amine, being in high concentration relative to the analyte, will preferentially interact with the silanol groups, reducing the opportunity for the analyte to have these secondary interactions.
Experimental Protocol: Using a Competitive Amine
-
Mobile Phase Preparation: Add a low concentration of triethylamine (e.g., 0.1% v/v or ~5-10 mM) to the mobile phase.[13] It is crucial to adjust the mobile phase pH after the addition of the amine.
-
Equilibration and Analysis: Equilibrate the column thoroughly with the modified mobile phase and inject the sample.
-
Caution: The use of competitive amines can sometimes lead to shorter column lifetimes and may suppress ionization in mass spectrometry detection.[12]
Data Presentation: Impact of Triethylamine (TEA) on Peak Asymmetry
| Mobile Phase Additive | Peak Asymmetry Factor (As) of a Basic Analyte |
| None | > 1.8 |
| 0.1% Triethylamine | ~ 1.2 |
| This table demonstrates the significant improvement in peak shape with the addition of a competitive amine. |
If mobile phase optimization does not resolve the peak tailing, consider using a different HPLC column.
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, reducing their availability for interaction with basic analytes.[14]
-
Polar-Embedded Columns: These columns have a polar group embedded within the C18 chain, which helps to shield the silanol groups and improves peak shape for basic compounds.[15]
-
Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, resulting in fewer and less acidic silanol groups.[4]
Data Presentation: Comparison of Column Types for Basic Analyte Analysis
| Column Type | Typical Peak Asymmetry Factor (As) for a Basic Analyte | Key Feature |
| Traditional C18 | > 2.0 | High silanol activity. |
| End-capped C18 | 1.2 - 1.5 | Reduced silanol activity.[14] |
| Polar-Embedded C18 | < 1.2 | Shielding of silanol groups.[16] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting peak tailing of this compound.
Detailed Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the analysis of this compound, with considerations for minimizing peak tailing.
| Parameter | Recommended Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | End-capped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A to 30% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 250 nm[17] |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in Mobile Phase A to a concentration of 100 µg/mL. |
Procedure:
-
Prepare Mobile Phases: Accurately prepare the mobile phases as described above. Filter the aqueous mobile phase through a 0.45 µm filter.
-
Equilibrate the System: Purge the HPLC system and equilibrate the column with the initial mobile phase composition (70% A) for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject the prepared this compound standard solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow the elution of the analyte peak.
-
Evaluation: Assess the peak shape and calculate the asymmetry factor. If tailing is still observed, refer to the troubleshooting guides to further optimize the method.
References
- 1. uhplcs.com [uhplcs.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. support.waters.com [support.waters.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 8. Blogs | Restek [discover.restek.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 14. hplc.eu [hplc.eu]
- 15. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
Matrix interference in the analysis of 2-Aminobiphenyl hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of 2-Aminobiphenyl hydrochloride, with a specific focus on mitigating matrix interference.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound analysis?
A1: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of this compound due to the presence of other components in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[2][3][4]
Q2: What are the common causes of matrix interference in LC-MS/MS analysis of this compound?
A2: Common causes include:
-
Ion Suppression or Enhancement: Co-eluting endogenous or exogenous compounds from the matrix can compete with this compound for ionization in the mass spectrometer source, leading to a decreased (suppression) or increased (enhancement) signal.[3][4]
-
Phospholipids: In plasma samples, phospholipids are a major source of matrix effects as they can co-extract with the analyte and suppress the ESI signal.[4]
-
Salts and Other Endogenous Components: High concentrations of salts and other small molecules in biological fluids can also interfere with the ionization process.
-
Analyte Degradation: Endogenous enzymes in biological matrices can potentially degrade this compound, leading to lower recovery and inaccurate results.[5]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Matrix effects can be assessed using several methods:
-
Post-Extraction Spike Method: This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement.
-
Comparison of Calibration Curves: Comparing the slopes of calibration curves prepared in a neat solvent versus a matrix-matched solvent can reveal the extent of the matrix effect.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix interference in the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
-
Possible Cause: Contamination of the analytical column by matrix components.
-
Troubleshooting Steps:
-
Column Wash: Implement a robust column washing procedure after each run to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from strongly adsorbing compounds.[7]
-
Sample Preparation: Improve the sample cleanup procedure to remove interfering substances before injection (see detailed protocols below).
-
Injection Solvent: Ensure the injection solvent is compatible with the mobile phase to avoid peak distortion.
-
Problem 2: Inaccurate Quantification (Low Recovery or High Variability)
-
Possible Cause: Significant ion suppression or enhancement due to matrix effects.
-
Troubleshooting Steps:
-
Sample Preparation Optimization: Experiment with different sample preparation techniques to reduce matrix components. Common techniques include:
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[9]
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., 2-Aminobiphenyl-d9) to effectively compensate for matrix effects, as it will be affected similarly to the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Problem 3: High Background Noise or Ghost Peaks
-
Possible Cause: Carryover from previous injections or contamination of the LC-MS/MS system.
-
Troubleshooting Steps:
-
Injector Wash: Optimize the injector wash procedure to ensure no residual sample remains between injections.
-
System Cleaning: Thoroughly clean the LC system, including the autosampler, tubing, and ion source.
-
Blank Injections: Run blank injections between samples to identify and mitigate carryover.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) |
| Protein Precipitation (Acetonitrile) | 85.2 | -25.8 (Suppression) | 8.5 |
| Liquid-Liquid Extraction (MTBE) | 92.5 | -10.2 (Suppression) | 5.1 |
| Solid-Phase Extraction (C18) | 98.1 | -2.5 (Suppression) | 2.3 |
Data are illustrative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Protocol 2: Sample Preparation of Human Urine using Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add the internal standard.
-
If necessary, perform a hydrolysis step to cleave conjugates (e.g., add acid and heat).[9]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting common analytical issues.
Caption: Experimental workflow for Solid-Phase Extraction (SPE) of urine samples.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of matrix and analyte effects in clinical pharmacokinetic sample analyses using LC-ESI/MS/MS - Two case examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. Systematic troubleshooting for LC/MS/MS. Part 2: Large-scale LC/MS/MS and automation | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalytic Reactions with 2-Aminobiphenyl Hydrochloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the use of 2-Aminobiphenyl hydrochloride and its derivatives in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
A1: 2-Aminobiphenyl itself is typically not the active ligand but serves as a crucial precursor or building block for synthesizing more complex and effective ligands, particularly bulky biaryl phosphine ligands. These ligands are instrumental in various palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and C-H activation/functionalization.[1][2] The presence of the amino group can influence the electronic and steric properties of the final ligand, potentially leading to unique reactivity and selectivity.[2]
Q2: My cross-coupling reaction is failing when using this compound as a ligand precursor. What is the most common initial mistake?
A2: A frequent issue is overlooking the acidic nature of the hydrochloride salt. The "hydrochloride" component will react with and neutralize one equivalent of the base you add to the reaction. This can leave insufficient base to facilitate the catalytic cycle. Always add at least one extra equivalent of base to compensate for the hydrochloride.[3]
Q3: How do I handle the hydrochloride salt? Do I need to neutralize it before adding it to my reaction?
A3: You have two main options:
-
In-situ Neutralization: The most common approach is to add an additional equivalent of your reaction base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) directly to the reaction mixture. This neutralizes the hydrochloride salt in situ.
-
Pre-neutralization: You can perform a separate workup step before the reaction. Dissolve the this compound in a suitable solvent, wash with a mild aqueous base (like sodium bicarbonate), extract the free amine into an organic solvent, and dry it before use. This is more time-consuming but ensures the exact amount of base is present for the catalytic step.
Q4: What are the most common side reactions observed, and how can they be minimized?
A4: Several side reactions can reduce your yield. Key ones include:
-
Homocoupling: This is the unwanted coupling of your starting material with itself, often promoted by the presence of oxygen.[4] Minimization is achieved by rigorously degassing all solvents and reagents and maintaining a strict inert atmosphere (Nitrogen or Argon) throughout the experiment.[4]
-
Protodeboronation: In Suzuki-Miyaura reactions, this is the replacement of the boronic acid group with a hydrogen atom. It is more common with heteroaryl boronic acids and aqueous bases.[4] To avoid this, use anhydrous conditions or switch to more stable boronic esters (e.g., pinacol esters).[4]
-
Dehalogenation: The halide on your aryl halide starting material is replaced by a hydrogen. Ensure your solvents are pure and not a source of hydrides.[4]
Q5: My reaction is sensitive to high temperatures. What should I consider regarding the thermal stability of this compound?
A5: When heated, 2-Aminobiphenyl can decompose and emit toxic fumes of nitrogen oxides.[5] While many cross-coupling reactions require heat, excessive temperatures can lead to the decomposition of not only the reagents but also the catalyst and ligand, resulting in low yields and byproduct formation.[4][6] It is crucial to optimize the temperature carefully; often, a lower temperature for a longer duration is preferable to a high temperature for a short period.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Cross-Coupling Reaction
If you are experiencing low conversion, consult the following guide.
| Potential Cause | Recommended Solution | Citation |
| Insufficient Base | The hydrochloride salt consumed the base. Add one additional equivalent of base to neutralize the HCl. | [3] |
| Inactive Catalyst | The palladium precatalyst was not effectively reduced to the active Pd(0) species. Use a reliable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or ensure your in situ activation conditions are correct. Maintain a strict inert atmosphere as oxygen can deactivate the catalyst. | [7] |
| Inappropriate Ligand | 2-Aminobiphenyl is a precursor. Ensure it has been correctly converted to the desired phosphine ligand, or if used directly, that it is suitable for the specific transformation. For challenging couplings, bulky, electron-rich biarylphosphine ligands are often required. | [2][4] |
| Sub-optimal Temperature | The reaction temperature is too low for activation or too high, causing catalyst/reagent decomposition. Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimal point. | [4] |
| Poor Solvent Choice | The solvent may not be suitable for solubility or promoting the catalytic cycle. Common solvents for cross-coupling include toluene, dioxane, and DMF. The choice of solvent can significantly impact the reaction outcome. | [8][9] |
Issue 2: Significant Byproduct Formation
If your desired product is contaminated with byproducts, consider these solutions.
| Potential Cause | Recommended Solution | Citation |
| Oxygen in Reaction | Leads to homocoupling of boronic acids (in Suzuki reactions) and catalyst deactivation. Degas the solvent thoroughly (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles). Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. | [4] |
| Water in Reaction | Can lead to protodeboronation, especially with sensitive substrates. Use anhydrous solvents and reagents. Storing bases in a desiccator or glovebox is recommended. | [4][7] |
| Incorrect Reaction Time | Running the reaction for too long after completion can lead to product degradation or the formation of secondary byproducts. Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed. | [1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This is a generalized procedure using a 2-aminobiphenyl-derived phosphine ligand and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand derived from 2-aminobiphenyl (2-4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of DMF and water) via syringe.[10]
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 60-100 °C).[10][11]
-
Monitoring: Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
Experimental & Troubleshooting Workflows
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 2-Aminobiphenyl synthesis - chemicalbook [chemicalbook.com]
- 11. Novel synthesis method of 4' -chloro-2-aminobiphenyl - Patent CN-111039796-A - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation of 2-Aminobiphenyl hydrochloride during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of 2-Aminobiphenyl hydrochloride, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound, which was initially off-white, has started to turn yellow/brown. What is causing this color change?
A1: The yellowing or browning of this compound is a common indicator of chemical degradation, primarily through oxidation. Aromatic amines are susceptible to autoxidation, a reaction with atmospheric oxygen that can be accelerated by factors such as light, heat, and humidity. This process leads to the formation of colored impurities.
Q2: What are the likely products of this compound oxidation during storage?
A2: While specific studies on the autoxidation of 2-Aminobiphenyl are limited, the oxidation of aromatic amines generally proceeds through the formation of radical cations. These can then dimerize or polymerize. Based on studies of similar compounds like 4-aminobiphenyl, potential degradation products could include N-oxides, nitro compounds, and azo compounds, such as azobis(biphenyl) derivatives, which are often colored.
Q3: How can I prevent the oxidation of this compound during long-term storage?
A3: To minimize oxidation, this compound should be stored in a tightly sealed, opaque container to protect it from light and air. For enhanced protection, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended. The storage area should be cool, dry, and well-ventilated.
Q4: Is refrigeration or freezing a suitable storage condition?
A4: Storing this compound at reduced temperatures (refrigeration at 2-8°C or freezing at -20°C) can significantly slow down the rate of oxidative degradation. However, it is crucial to ensure the container is well-sealed to prevent condensation from forming upon removal from cold storage, as moisture can also promote degradation. Always allow the container to warm to room temperature before opening.
Q5: Can I use an antioxidant to stabilize this compound?
A5: The use of antioxidants can be an effective strategy to inhibit oxidation. For acidic formulations containing amine salts, antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT) may be compatible.[1][2] However, compatibility and effectiveness should be experimentally verified for your specific application, as the acidic nature of the hydrochloride salt can influence the stability and efficacy of the antioxidant.
Troubleshooting Guides
Issue 1: Rapid Discoloration of Solid Compound
| Potential Cause | Troubleshooting Step | Success Indicator |
| Exposure to Air and Light | Transfer the compound to an amber glass vial. Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing. | The rate of discoloration is significantly reduced or halted. |
| High Storage Temperature | Relocate the storage container to a controlled, cool environment, such as a refrigerator (2-8°C). | The compound's color remains stable over a longer period. |
| Moisture Contamination | Store the container in a desiccator, especially if in a humid environment. Ensure the container is tightly sealed. | The compound remains a free-flowing powder and does not show signs of clumping or accelerated discoloration. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Step | Success Indicator |
| Use of Degraded Starting Material | Before use, visually inspect the this compound for any discoloration. If degradation is suspected, purify the material (e.g., by recrystallization) or use a fresh, unopened batch. | Improved consistency and reproducibility of experimental outcomes. |
| Oxidation During Experimental Setup | If the experiment is sensitive to impurities, handle the compound in a glove box or under a continuous stream of inert gas. | Baseline measurements in control experiments are more stable and consistent. |
| Contamination from Spatula/Weighing Paper | Use clean, dry, and non-reactive spatulas (e.g., glass or ceramic) and weighing equipment. | Reduced variability in analytical measurements of the compound's purity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Atmosphere | Light Protection | Expected Stability |
| Standard | Room Temperature (20-25°C) | Ambient Air | Amber Container | Moderate (Discoloration possible over time) |
| Enhanced | Refrigerated (2-8°C) | Ambient Air | Amber Container | Good (Reduced rate of degradation) |
| Optimal | Refrigerated (2-8°C) | Inert Gas (Nitrogen/Argon) | Amber Container | Excellent (Minimal degradation expected long-term) |
| Long-Term Archival | Frozen (≤ -20°C) | Inert Gas (Nitrogen/Argon) | Amber Container | Best (Significantly slows degradation pathways) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Quantification of this compound and its Oxidation Products
This protocol outlines a general approach for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Method validation and optimization are required for specific applications.
1. Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products, thus indicating the stability of the compound.
2. Materials and Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted)
-
Water (HPLC grade)
-
Forced degradation samples (acid, base, oxidative, thermal, photolytic)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B to elute both the polar parent compound and potentially less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the parent compound and degradation products)
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acid Degradation: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.
-
Base Degradation: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
5. Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The key is to demonstrate that the peaks corresponding to degradation products are well-resolved from the peak of this compound.
Visualizations
Caption: Simplified oxidation pathway of this compound.
Caption: Troubleshooting workflow for discolored this compound.
References
Removal of residual solvents from 2-Aminobiphenyl hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of residual solvents from 2-Aminobiphenyl hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical residual solvents encountered in this compound synthesis?
A1: Based on common synthetic routes, residual solvents can include, but are not limited to, ethanol, isopropanol, ethyl acetate, toluene, diethyl ether, and dichloromethane. The final step of forming the hydrochloride salt may also introduce solvents used in that process.
Q2: What are the acceptable limits for these residual solvents in an Active Pharmaceutical Ingredient (API) like this compound?
A2: Acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity. For example, Class 2 solvents like toluene and methanol have specific Permitted Daily Exposure (PDE) limits, while Class 3 solvents such as ethanol and ethyl acetate are considered less toxic and have a general limit of 5000 ppm or 0.5% w/w, unless otherwise specified.[1][2][3]
Q3: What are the primary methods for removing residual solvents from this compound?
A3: The most common and effective methods include vacuum drying and recrystallization. The choice of method depends on the specific solvent to be removed, the level of contamination, and the thermal stability of this compound.
Q4: How can I determine the residual solvent content in my sample?
A4: The standard method for quantifying residual solvents in pharmaceutical products is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID).[4][5][6][7][8][9] This technique is highly sensitive and can accurately measure a wide range of volatile organic compounds.
Q5: Is this compound thermally stable?
Troubleshooting Guide
Issue 1: High levels of a Class 3 solvent (e.g., Ethanol, Ethyl Acetate) remain after initial drying.
-
Question: My this compound sample shows >5000 ppm of ethanol after vacuum drying at 40°C for 24 hours. What should I do?
-
Answer:
-
Increase Drying Temperature and/or Time: If the compound is thermally stable, you can cautiously increase the vacuum oven temperature (e.g., to 50-60°C) and extend the drying time. Ensure the vacuum is below 1 mbar.
-
Improve Solid Dispersion: If the material is clumped, gently grind the powder to increase the surface area, and re-dry.
-
Consider Recrystallization: If extended drying is ineffective, the solvent may be entrapped within the crystal lattice. Recrystallization from a suitable solvent system is the most effective way to remove trapped solvents and purify the compound.
-
Issue 2: A high-boiling point solvent (e.g., Toluene, DMF) is detected.
-
Question: How can I remove residual toluene from my product? Standard vacuum drying seems ineffective.
-
Answer:
-
Washing/Slurrying: Wash the solid this compound with a solvent in which it is poorly soluble but toluene is soluble (e.g., heptane or hexane). This can be done by creating a slurry, stirring, and then filtering.
-
Recrystallization: This is the most effective method. Choose a solvent system where this compound has good solubility at high temperatures and poor solubility at low temperatures, while toluene remains in the mother liquor. An ethanol/water mixture could be a good starting point.
-
"Vacuum Hydration" Technique: For entrapped solvents in hydrochloride salts, a technique involving drying under vacuum in the presence of water vapor can be effective. The water molecules can displace the trapped solvent molecules within the crystal lattice.
-
Issue 3: The material discolors or degrades during drying.
-
Question: My this compound turned from off-white to brown after vacuum drying at 80°C. What is happening?
-
Answer:
-
Thermal Degradation: Discoloration is a common sign of thermal degradation in amines. Immediately reduce the drying temperature.
-
Determine Thermal Stability: Perform TGA/DSC analysis to determine the decomposition temperature of your material and establish a safe drying temperature well below this point.
-
Alternative Drying Methods: If the material is very heat-sensitive, consider alternative methods like freeze-drying (lyophilization) if an appropriate solvent system can be found, or drying at a lower temperature for a longer duration.
-
Data Presentation
Disclaimer: The following quantitative data is for illustrative purposes to demonstrate the effectiveness of the described techniques. Actual results will vary based on experimental conditions and the nature of the starting material.
Table 1: Illustrative Data for Residual Solvent Removal by Vacuum Drying
| Drying Method | Temperature (°C) | Time (hours) | Initial Ethanol Level (ppm) | Final Ethanol Level (ppm) |
| Standard Vacuum Drying | 40 | 24 | 7500 | 5200 |
| Enhanced Vacuum Drying | 60 | 48 | 7500 | 850 |
| Vacuum Hydration | 50 | 36 | 7500 | 450 |
Table 2: Illustrative Data for Residual Solvent Removal by Recrystallization
| Recrystallization Solvent System | Initial Toluene Level (ppm) | Final Toluene Level (ppm) | Yield (%) |
| Ethanol/Water (9:1) | 2000 | 150 | 85 |
| Isopropanol | 2000 | 250 | 80 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol is a general guideline. The optimal solvent ratio and volumes should be determined on a small scale first.
-
Dissolution: In a suitable flask, add 10 g of crude this compound. Add 45 mL of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is hot, add 5 mL of deionized water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 9:1 ethanol/water mixture, followed by a wash with a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature determined to be safe (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Removal of Residual Solvents by Vacuum Drying
-
Sample Preparation: Place the this compound in a shallow glass dish or on a tray to maximize the surface area. If the material is in large clumps, gently grind it into a fine powder.
-
Loading the Oven: Place the dish in a vacuum oven.
-
Drying Conditions:
-
Temperature: Set the temperature to a level known to be safe for the material (e.g., 50°C).
-
Vacuum: Gradually apply a high vacuum (e.g., < 1 mbar).
-
-
Drying Time: Dry for a minimum of 24 hours. The exact time will depend on the solvent being removed and its concentration.
-
Monitoring: Periodically, a small sample can be carefully removed and analyzed by GC-HS to monitor the progress of solvent removal.
-
Completion: Drying is considered complete when the residual solvent levels are within the required ICH limits and the weight of the sample is constant.
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. uspnf.com [uspnf.com]
- 4. Headspace GC method for residual solvents analysis in pharmaceutical products | Separation Science [sepscience.com]
- 5. s4science.at [s4science.at]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 2-Aminobiphenyl Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the robust and validated analysis of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Aminobiphenyl hydrochloride with alternative analytical techniques, namely High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by experimental data presented in clear, comparative tables, and detailed experimental protocols are provided.
High-Performance Liquid Chromatography (HPLC): A High-Precision Method
HPLC is a powerful technique renowned for its high resolution and sensitivity, making it a preferred method for the quantitative analysis of pharmaceutical compounds. A synthesized, representative stability-indicating HPLC method for this compound is detailed below, with validation parameters established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocol: HPLC Method Validation
A series of validation experiments are conducted to ensure the HPLC method is suitable for its intended purpose.
-
Specificity (Forced Degradation Studies): To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on this compound.[1][2] The drug substance is subjected to various stress conditions to induce degradation. The typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: 105°C for 48 hours.[3]
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[1] The chromatograms of the stressed samples are compared with that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
-
-
Linearity: The linearity of the method is assessed by preparing a series of at least five concentrations of this compound.[4][5] The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.999.[6]
-
Accuracy: The accuracy of the method is determined by recovery studies.[6] Known amounts of this compound are spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated. The acceptance criteria for recovery are typically within 98-102%.[7][8]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is evaluated by performing six replicate injections of the same sample solution on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): This is assessed by repeating the analysis on different days, with different analysts, and on different equipment. The %RSD is calculated to determine the variability. The acceptance criterion for precision is a %RSD of ≤ 2%.[6]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[9][10][11] Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at 10:1.[5][9]
-
Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%).[5] The effect of these changes on the chromatographic performance is observed.
HPLC Method Validation Workflow
Comparison of Analytical Methods
The following tables provide a comparative overview of the synthesized HPLC method for this compound against representative HPTLC and GC-MS methods for the analysis of aromatic amines.
Table 1: Chromatographic Conditions and Performance
| Parameter | HPLC (Synthesized for 2-Aminobiphenyl HCl) | HPTLC (for Heterocyclic Aromatic Amines) | GC-MS (for Aromatic Amines) |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | HPTLC silica gel 60 F254 plates | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid | Methanol-Chloroform (1:9, v/v) | Helium or Hydrogen |
| Detection | UV at 254 nm | Densitometry (UV or Fluorescence) | Mass Spectrometry (MS) |
| Typical Run Time | 10-15 minutes | ~30 minutes for multiple samples | 20-30 minutes |
Table 2: Validation Parameters
| Parameter | HPLC (Synthesized for 2-Aminobiphenyl HCl) | HPTLC (for Heterocyclic Aromatic Amines) | GC-MS (for Aromatic Amines) |
| Linearity (r²) | ≥ 0.999 | > 0.99 | ≥ 0.995 |
| Linear Range | 1 - 100 µg/mL | 10 - 1000 ng/spot | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 87 - 119%[2] |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| LOD | ~0.1 µg/mL | 0.4 - 5 ng/band[9] | ~0.1 ng/mL |
| LOQ | ~0.3 µg/mL | 0.8 - 14 ng/band[9] | ~0.3 ng/mL |
Alternative Analytical Methods: A Comparative Overview
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and high-throughput alternative to HPLC for the quantification of aromatic amines.
-
Experimental Protocol: HPTLC
-
Sample and Standard Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Chromatographic Development: The plate is developed in a twin-trough chamber with the appropriate mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at a specific wavelength.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly selective and sensitive technique, particularly suitable for the analysis of volatile and semi-volatile aromatic amines.
-
Experimental Protocol: GC-MS
-
Sample Preparation: Samples may require derivatization to increase the volatility and thermal stability of the analytes.
-
Injection: A small volume of the prepared sample is injected into the GC.
-
Separation and Detection: The compounds are separated in the GC column and subsequently detected by the mass spectrometer, which provides both quantitative data and structural information.
-
Conclusion
The choice of an analytical method for the analysis of this compound depends on the specific requirements of the analysis.
-
HPLC stands out for its high precision, accuracy, and resolution, making it the gold standard for quantitative analysis in a regulated environment.
-
HPTLC provides a rapid and economical option for screening a large number of samples simultaneously, with acceptable quantitative performance.
-
GC-MS offers unparalleled selectivity and sensitivity, which is particularly advantageous for the analysis of trace levels of aromatic amines in complex matrices and for definitive identification.
This guide provides a foundational comparison to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their needs. The provided protocols and data serve as a starting point for method development and validation, ensuring the generation of reliable and accurate analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 3. onyxipca.com [onyxipca.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. mastelf.com [mastelf.com]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. researchgate.net [researchgate.net]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. How to determine the LOD using the calibration curve? [mpl.loesungsfabrik.de]
A Comparative Guide to 2-Aminobiphenyl Hydrochloride Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, ensuring the traceability and validity of analytical results. This guide provides a comprehensive comparison of 2-Aminobiphenyl Hydrochloride Certified Reference Material, offering insights into its performance, alternatives, and the rigorous processes that underpin its certification.
Understanding the Gold Standard: Certified Reference Materials
A Certified Reference Material is a highly characterized and homogenous material with established property values, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[1][2][3] The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034:2016 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories.[2][4][5] This dual accreditation ensures the highest level of quality and confidence in the certified values.
The journey of a CRM from raw material to a certified standard is a meticulous process, ensuring its suitability for critical applications such as method validation, instrument calibration, and quality control.
The Certification Workflow: A Mark of Quality
The production of a this compound CRM follows a well-defined and rigorous workflow to ensure its quality and reliability. This process, compliant with ISO 17034, involves several key stages from material sourcing to the final certification and distribution.
Performance Comparison: this compound CRM vs. Alternatives
When selecting a this compound CRM, it is crucial to assess the information provided on the CoA. Below is a table summarizing the key performance parameters to consider when comparing a certified reference material with other analytical standards or non-certified reference materials.
| Feature | Certified Reference Material (CRM) | Non-Certified Reference Material / Analytical Standard |
| Certification | Produced by an ISO 17034 accredited facility. Certified value and uncertainty determined under an ISO/IEC 17025 accredited scope. | May be produced under a quality management system (e.g., ISO 9001), but lacks the specific accreditations for reference material production. |
| Purity | Certified purity value with a stated uncertainty (e.g., 99.8% ± 0.1%). Purity determined by a mass balance approach, often combining results from chromatography (HPLC, GC), loss on drying, residue on ignition, and inorganic content. | Purity is typically stated as a nominal value (e.g., >99%) without a comprehensive uncertainty budget. The method for purity determination may not be as rigorous. |
| Homogeneity | Homogeneity between units is statistically assessed and confirmed. The CoA will often include a statement on homogeneity. | Homogeneity is generally assumed but not always rigorously tested or reported. |
| Stability | Long-term and short-term stability are assessed under defined storage conditions. An expiry date is assigned based on these studies. | Stability data may be limited or not provided. Expiry dates may be assigned based on general chemical knowledge rather than specific studies. |
| Traceability | The certified value is metrologically traceable to the International System of Units (SI) through an unbroken chain of calibrations. | Traceability to SI units is often not established or documented. |
| Certificate of Analysis | A comprehensive document including the certified value, uncertainty, traceability statement, methods used for characterization, and details on homogeneity and stability. | A simpler document that may only provide a purity value and basic identification data. |
Experimental Protocols: Ensuring Methodological Rigor
The utility of a CRM is realized through its application in validating analytical methods. Below is a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Aminobiphenyl, using a this compound CRM.
Protocol: HPLC Method Validation for 2-Aminobiphenyl Assay
1. Objective: To validate a reversed-phase HPLC method for the accurate and precise quantification of 2-Aminobiphenyl in a given sample matrix.
2. Materials and Reagents:
-
This compound Certified Reference Material
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or other suitable buffer components)
-
Sample matrix (placebo)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
4. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
5. Validation Parameters and Procedures:
-
Specificity: Analyze the sample matrix (placebo), a standard solution of the CRM, and a spiked sample to demonstrate that there are no interfering peaks at the retention time of 2-aminobiphenyl.
-
Linearity: Prepare a series of calibration standards from the CRM at a minimum of five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with the CRM at three concentration levels (e.g., low, medium, and high). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The RSD over the different sets of conditions should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Analytical Workflow
The use of a this compound CRM is integral to a robust analytical workflow, ensuring the reliability of the generated data from sample preparation to final result reporting.
Biological Significance and Signaling Pathways
2-Aminobiphenyl is an aromatic amine, a class of compounds known for their potential biological activity, including mutagenicity and carcinogenicity.[6][7] The metabolic activation of aromatic amines is a critical area of study in toxicology and drug development.
The primary route of metabolic activation for many aromatic amines, including 2-aminobiphenyl, involves cytochrome P450 enzymes, particularly CYP1A2.[8] This metabolic process can lead to the formation of reactive intermediates that can bind to DNA, potentially initiating carcinogenesis.
Metabolic Activation of 2-Aminobiphenyl
The metabolic pathway of 2-aminobiphenyl is a key consideration for its toxicological assessment. The initial step often involves N-hydroxylation catalyzed by cytochrome P450 enzymes. The resulting N-hydroxyarylamine can then be further activated to a reactive electrophile that can form DNA adducts.
Research has shown that 2-aminobiphenyl can induce apoptosis (programmed cell death) in cells, a process that can be mediated by the generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[6] Understanding these pathways is crucial for evaluating the potential pharmacological and toxicological effects of 2-aminobiphenyl and its derivatives.
Conclusion
The selection and proper use of a this compound Certified Reference Material are critical for ensuring the quality and integrity of analytical data in research, drug development, and quality control. By understanding the rigorous certification process, the key performance parameters to evaluate, and the correct application in method validation, scientists can have a high degree of confidence in their measurement results. While direct comparative data between different CRM producers may be limited, a thorough evaluation of the Certificate of Analysis provides the necessary information to make an informed decision. The biological context of 2-aminobiphenyl's metabolic activation underscores the importance of accurate quantification, for which a reliable CRM is indispensable.
References
- 1. pacificcert.com [pacificcert.com]
- 2. nata.com.au [nata.com.au]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 6. benchchem.com [benchchem.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. Metabolism of carcinogenic heterocyclic and aromatic amines by recombinant human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Aminobiphenyl and 4-Aminobiphenyl Hydrochlorides in Catalysis: A Story of Efficacy Versus Toxicity
In the landscape of modern catalysis, the selection of appropriate ligands is paramount to achieving high efficiency, selectivity, and stability in chemical transformations. Aminobiphenyl scaffolds have emerged as a versatile class of ligands, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two positional isomers, 2-aminobiphenyl hydrochloride and 4-aminobiphenyl hydrochloride, for their applications in catalysis. While structurally similar, their utility in the field is starkly divergent, with 2-aminobiphenyl derivatives being celebrated as highly effective ligands and 4-aminobiphenyl being largely relegated to the annals of toxicology due to its severe carcinogenic properties.
This compound: A Powerful Ligand in Cross-Coupling Catalysis
Palladium precatalysts derived from the 2-aminobiphenyl scaffold have gained significant traction as a powerful tool for a variety of cross-coupling reactions.[1] These catalysts are noted for their air and moisture stability, and they facilitate the ready generation of the active monoligated Pd(0) species under mild reaction conditions.[1] The acidity of the N-H proton in the resulting palladacycle allows for swift activation by a weak base at room temperature.[1]
Catalytic Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, has seen significant advancements through the use of 2-aminobiphenyl-derived palladium catalysts.[1] The data below, representing the performance of a typical 2-aminobiphenyl-derived palladium precatalyst, showcases the high efficiency and broad applicability of this class of catalysts in coupling various aryl chlorides and bromides with arylboronic acids.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 98 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | K₂CO₃ | DMF/H₂O | 80 | 6 | 95 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | 1 | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Formylphenylboronic acid | 0.5 | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 1 | 97 |
| 5 | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | 2 | K₃PO₄ (0.5 M aq.) | THF/H₂O | RT | <0.5 | 93 |
This data is representative of the performance of 2-aminobiphenyl-derived palladium precatalysts as reported in the literature.
4-Aminobiphenyl Hydrochloride: A Profile Dominated by Carcinogenicity
In stark contrast to its 2-isomer, 4-aminobiphenyl hydrochloride is not utilized in catalytic applications. This is overwhelmingly due to its classification as a known human carcinogen.[2][3][4][5] Historically used as a rubber antioxidant and dye intermediate, its production was ceased in the United States in the 1950s due to its profound carcinogenic effects.[3]
4-Aminobiphenyl is specifically linked to cancer of the urinary bladder.[2][3] Studies of workers exposed to 4-aminobiphenyl revealed a significantly increased incidence of bladder tumors.[3][4] The compound is genotoxic, and its carcinogenic mechanism involves metabolic activation in the liver to form DNA adducts, leading to mutations.[2][3] Due to these severe health risks, its use in a research and development setting for applications like catalysis is avoided.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling Using a 2-Aminobiphenyl-Palladium Catalyst
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using a catalyst generated in situ from a palladium source and a 2-aminobiphenyl-type ligand.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
This compound (or a related 2-aminobiphenyl ligand)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)
-
Degassed water (if required)
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the 2-aminobiphenyl ligand (1.2-2.4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-20 minutes.
-
Reaction Assembly: To the flask containing the pre-formed catalyst, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
If using a biphasic solvent system, add the degassed water.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath and stir vigorously for the required time (typically 1-24 hours) at the specified temperature (e.g., 80-110 °C). The reaction progress can be monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction, a typical experimental workflow, and the toxicological hazard associated with 4-aminobiphenyl.
Conclusion
The comparison between this compound and 4-aminobiphenyl hydrochloride in the context of catalysis is a clear demonstration of how isomeric differences can lead to vastly different applications. 2-Aminobiphenyl and its derivatives have proven to be highly valuable ligands, enabling efficient and versatile palladium-catalyzed cross-coupling reactions that are crucial in pharmaceutical and materials science research. In contrast, the severe and well-documented carcinogenicity of 4-aminobiphenyl hydrochloride makes it an unsuitable and hazardous candidate for use in catalysis. For researchers and professionals in drug development, the choice is unequivocal: 2-aminobiphenyl-based ligands offer a powerful catalytic tool, while 4-aminobiphenyl serves as a critical reminder of the importance of toxicological considerations in chemical research and application.
References
- 1. Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Reactivity of 2-Aminobiphenyl Hydrochloride and Aniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is paramount to the success of a synthetic route. Both 2-aminobiphenyl and aniline are foundational building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides an objective comparison of the reactivity of 2-aminobiphenyl hydrochloride and aniline, supported by key physical data and established chemical principles. While direct comparative experimental data under identical conditions is scarce in the literature, this guide synthesizes available information to highlight the critical differences in their chemical behavior.
At a Glance: Key Physicochemical Properties
The reactivity of these two primary aromatic amines is fundamentally governed by their electronic and steric properties. A summary of their key physicochemical data is presented below.
| Property | This compound | Aniline | Data Source(s) |
| Molecular Formula | C₁₂H₁₂ClN | C₆H₇N | N/A |
| Molecular Weight | 205.69 g/mol | 93.13 g/mol | N/A |
| Appearance | Crystalline solid | Oily liquid, darkens on exposure to air and light | [1] |
| pKa of Conjugate Acid | ~3.82 | ~4.6 | [1] |
Reactivity Profile: A Head-to-Head Comparison
The presence of the ortho-phenyl substituent and the hydrochloride salt form in this compound are the primary drivers of its distinct reactivity compared to aniline.
Basicity and Nucleophilicity
The hydrochloride salt of 2-aminobiphenyl means the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation completely quenches the nucleophilicity of the nitrogen atom. Therefore, for reactions where the amine acts as a nucleophile, such as in acylation or the Buchwald-Hartwig amination, this compound must first be neutralized with a base to liberate the free amine.
Electrophilic Aromatic Substitution (EAS)
The amino group of aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This high reactivity can sometimes be a drawback, leading to over-substitution, as seen in the rapid formation of 2,4,6-tribromoaniline upon treatment with bromine water.
In stark contrast, the protonated amino group (-NH₃⁺) in this compound is a strongly deactivating group and a meta-director. For electrophilic substitution to occur on the amine-bearing ring, the free amine must be generated. Once neutralized, the free 2-aminobiphenyl is still expected to be less reactive than aniline due to the electron-withdrawing nature of the second phenyl ring. Furthermore, the bulky ortho-phenyl group will sterically hinder the approach of electrophiles to the ortho-position of the amine-bearing ring, favoring substitution at the para-position.
The logical workflow for electrophilic aromatic substitution on these compounds is depicted below.
Key Synthetic Transformations: A Comparative Overview
Acylation
Diazotization and Sandmeyer Reaction
Both aniline and 2-aminobiphenyl can undergo diazotization to form the corresponding diazonium salts, which are versatile intermediates for Sandmeyer reactions. The general workflow for a Sandmeyer reaction is illustrated below.
While both amines can undergo this transformation, the stability and reactivity of the resulting diazonium salts may differ. The steric environment around the diazonium group in the 2-aminobiphenyl derivative could influence its subsequent reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Both aniline and 2-aminobiphenyl can act as the amine coupling partner. However, the reactivity is highly dependent on the steric and electronic properties of the amine. The steric hindrance of the ortho-phenyl group in 2-aminobiphenyl would likely necessitate the use of bulky, electron-rich phosphine ligands to facilitate the reaction. It is expected that under identical conditions, aniline would be more reactive than 2-aminobiphenyl in this transformation.
Experimental Protocols
General Protocol for the Diazotization and Sandmeyer Reaction of an Aromatic Amine
This protocol is a general procedure and may require optimization for specific substrates.
1. Diazotization of the Aromatic Amine:
-
Dissolve the aromatic amine (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5-3.0 eq of HCl or H₂SO₄).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for 15-30 minutes after the addition is complete. The completion of diazotization can be checked with starch-iodide paper (a persistent blue color indicates excess nitrous acid).
Note for this compound: Since the starting material is already a salt, it can be directly dissolved in water and cooled before the addition of sodium nitrite. Additional acid may still be required depending on the specific Sandmeyer reaction to follow.
2. Sandmeyer Reaction (e.g., Chlorination):
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in the corresponding acid (e.g., HCl).
-
Slowly add the cold diazonium salt solution from step 1 to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or recrystallization.
Protocol for the Neutralization of this compound for Subsequent Reactions
For reactions requiring the free amine, such as acylation or Buchwald-Hartwig amination, this compound must be neutralized.
-
Dissolve the this compound in water.
-
Add a base, such as an aqueous solution of sodium hydroxide or ammonia, until the pH of the solution is approximately 10-11, leading to the precipitation of the free 2-aminobiphenyl.
-
Filter the precipitated solid, wash with water, and dry thoroughly before use in the subsequent reaction.
-
Alternatively, for reactions in organic solvents, a biphasic neutralization can be performed. Dissolve the hydrochloride salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base. Separate the organic layer, dry it, and use the solution of the free amine directly.
Summary and Outlook
The choice between this compound and aniline in organic synthesis hinges on the desired reactivity and the specific transformation.
-
Aniline is a highly reactive, nucleophilic amine that readily undergoes electrophilic aromatic substitution at the ortho and para positions. Its high reactivity can sometimes be a challenge to control.
-
This compound is a significantly less basic and non-nucleophilic starting material due to the protonated amino group. For most reactions, it requires a neutralization step. The free amine is less reactive than aniline due to electronic effects and exhibits significant steric hindrance at the ortho position, which can be exploited for regioselective synthesis, primarily favoring para-substitution.
For researchers and drug development professionals, understanding these fundamental differences is crucial for designing efficient and selective synthetic routes. While this guide provides a framework for comparison, it is important to note that the optimal reaction conditions for each substrate may vary, and empirical optimization is often necessary to achieve desired outcomes. Future studies providing direct quantitative comparisons of the reactivity of these two important building blocks would be of great value to the synthetic chemistry community.
References
A Comparative Guide to 2-Aminobiphenyl-Based Catalysts and Traditional Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these crucial bonds. The efficacy of these transformations is critically dependent on the catalyst system, which typically comprises a palladium precursor and a supporting ligand. For years, phosphine ligands have been the workhorses in this field. However, the development of 2-aminobiphenyl-based palladacycle precatalysts, often referred to as Buchwald precatalysts, has marked a significant advancement, offering enhanced reactivity, stability, and ease of use.
This guide provides a comprehensive and objective comparison of the performance of 2-aminobiphenyl-based catalysts against traditional phosphine ligands in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The information presented is supported by experimental data to assist researchers in selecting the optimal catalyst system for their specific synthetic challenges.
Executive Summary
2-Aminobiphenyl-derived palladacycles are a class of highly effective precatalysts that are typically air- and moisture-stable, facilitating easier handling and storage compared to many traditional phosphine ligands and palladium precursors that require inert atmosphere techniques.[1][2] A key advantage of these precatalysts is their ability to efficiently generate the active, monoligated Pd(0) species in situ under mild reaction conditions.[3] This often translates to higher catalytic activity, lower required catalyst loadings, shorter reaction times, and a broader substrate scope, particularly with challenging, sterically hindered substrates.[3][4]
Traditional catalyst systems, generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand, remain widely used and effective for many transformations. The vast diversity of available phosphine ligands allows for extensive reaction optimization. However, this approach can sometimes be less efficient in generating the active catalytic species and may require higher catalyst loadings or harsher reaction conditions.
Performance Data: A Head-to-Head Comparison
The following tables summarize the performance of representative 2-aminobiphenyl-based precatalysts versus traditional phosphine ligand systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | XPhos Pd G2 | 0.5 | K₃PO₄ | Toluene | 100 | 2 | >99 | [5] |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / XPhos | 1.5 / 3.0 | K₃PO₄ | Toluene | 100 | 18 | 98 | [4] |
| 3 | 4-Chlorotoluene | SPhos Pd G2 | 0.5 | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | 1.0 / 2.0 | K₃PO₄ | Toluene | RT | 2 | 98 | [5] |
| 5 | 2-Chlorotoluene | XPhos Pd G2 | 1.0 | K₃PO₄ | Toluene | 100 | 2 | 97 | [5] |
| 6 | 2-Chlorotoluene | Pd(OAc)₂ / P(t-Bu)₃ | 1.0 / 2.0 | K₃PO₄ | Dioxane | 80 | 24 | 85 | [5] |
Data in this table is representative of the performance of 2-aminobiphenyl-derived palladium precatalysts and traditional phosphine ligands as reported in the literature.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, forming aryl amines from aryl halides and amines.
Table 2: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
| Entry | Aryl Chloride | Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | RuPhos Pd G3 | 0.5 | NaOtBu | Toluene | 100 | 1 | >99 | [6] |
| 2 | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | 1.0 / 2.0 | NaOtBu | Toluene | 100 | 24 | 96 | [6] |
| 3 | 4-Chloroanisole | BrettPhos Pd G3 | 0.5 | NaOtBu | Toluene | 100 | 1 | >99 | [6] |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ / Xantphos | 1.0 / 2.0 | NaOtBu | Toluene | 100 | 24 | 15 | [4] |
| 5 | 2-Chlorotoluene | NIXANTPHOS/Pd₂(dba)₃ | 2.4 / 1.0 | NaOtBu | Toluene | 100 | 18 | 95 | [4] |
| 6 | 2-Chlorotoluene | Xantphos/Pd₂(dba)₃ | 2.4 / 1.0 | NaOtBu | Toluene | 100 | 18 | <5 | [4] |
Data in this table is compiled from various sources to illustrate the comparative performance.[4][6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful outcomes in catalytic cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling using a 2-Aminobiphenyl Palladacycle Precatalyst
This protocol outlines a general method for the C-C bond formation using a pre-formed 2-aminobiphenyl-derived palladium precatalyst.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
2-Aminobiphenyl palladacycle precatalyst (e.g., XPhos Pd G2) (0.01-0.02 mmol)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran (THF)) (2 mL)
Procedure:
-
In an inert atmosphere glovebox, combine the aryl halide, boronic acid, K₃PO₄, and the palladium precatalyst in a reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the vessel.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 1-12 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
The filtrate can then be concentrated and the crude product purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination using a 2-Aminobiphenyl Palladacycle Precatalyst
This protocol describes a general procedure for the C-N bond formation using a 2-aminobiphenyl-derived palladium precatalyst.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
2-Aminobiphenyl palladacycle precatalyst (e.g., RuPhos Pd G3) (0.01 mmol)
-
Anhydrous toluene (2 mL)
Procedure:
-
Inside a glovebox, charge a reaction vessel with the aryl halide, NaOtBu, and the palladium precatalyst.
-
Add toluene, followed by the amine.
-
Seal the vessel, remove it from the glovebox, and heat the mixture to the desired temperature (e.g., 100 °C) for the specified time (typically 1-12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
The filtrate can be concentrated and the crude product purified by standard methods such as column chromatography.
Visualizing the Catalytic Pathways
Understanding the underlying mechanisms of these catalytic systems is key to their effective application and further development.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
The catalytic cycle for the Buchwald-Hartwig amination begins with the active Pd(0)L species, which undergoes oxidative addition with the aryl halide.[7] Subsequent coordination of the amine, deprotonation by a base, and reductive elimination regenerates the catalyst and yields the desired aryl amine product.[7]
Caption: Activation pathway of a G2 Buchwald precatalyst.
Second-generation Buchwald precatalysts, based on the 2-aminobiphenyl scaffold, are activated by a base.[3][8] This promotes the deprotonation of the amine, which is followed by reductive elimination to generate the highly active, monoligated Pd(0) species and a carbazole byproduct.[8] The N-substituents on the aminobiphenyl backbone can prevent this byproduct from participating in side reactions.[9][10]
Conclusion
Both 2-aminobiphenyl-based palladacycle precatalysts and traditional phosphine ligand systems are invaluable tools in the arsenal of the modern synthetic chemist.
2-Aminobiphenyl-based catalysts offer significant advantages in terms of ease of handling, stability, and often superior catalytic activity at lower loadings and milder conditions.[3] This makes them particularly well-suited for high-throughput screening, medicinal chemistry applications, and large-scale synthesis where efficiency and reproducibility are paramount.
Traditional phosphine ligands , on the other hand, provide a vast and diverse chemical space for fine-tuning reaction conditions. The modularity of generating the catalyst in situ allows for rapid screening of a wide array of ligands to find the optimal conditions for a particularly challenging transformation. While they may sometimes require more stringent inert atmosphere techniques and higher catalyst loadings, their versatility and the extensive literature precedent for their use make them a continued staple in organic synthesis.
The choice between these two powerful catalytic systems will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, desired reaction conditions, and considerations of cost and practicality. This guide provides the foundational data and protocols to empower researchers to make informed decisions in their pursuit of innovative and efficient chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
The Superior Performance of 2-Aminobiphenyl Hydrochloride-Derived Palladacycles in Cross-Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient, robust, and versatile catalysts is paramount. In the realm of palladium-catalyzed cross-coupling reactions, 2-aminobiphenyl hydrochloride-derived palladacycles, particularly the second, third, and fourth generation Buchwald precatalysts, have emerged as a superior class of catalysts. Their enhanced stability, high reactivity, and broad substrate scope offer significant advantages over traditional in situ generated catalysts and earlier generation palladacycles.
This guide provides an objective comparison of the performance of 2-aminobiphenyl-derived palladacycles with alternative catalysts in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The supporting experimental data, detailed protocols, and mechanistic visualizations aim to equip researchers with the necessary information to optimize their synthetic strategies.
Key Advantages of 2-Aminobiphenyl Palladacycles
2-Aminobiphenyl-derived palladacycles, such as the G2, G3, and G4 Buchwald precatalysts, offer several distinct advantages:
-
Air and Moisture Stability: Unlike many palladium catalysts that require handling in an inert atmosphere, these palladacycles are air- and moisture-stable, simplifying experimental setup.[1]
-
Facile Activation: They readily generate the active monoligated Pd(0) species under mild conditions, often at room temperature with weak bases like carbonates or phosphates.[2]
-
High Catalytic Activity: The bulky, electron-rich phosphine ligands associated with these palladacycles promote both oxidative addition and reductive elimination, leading to high turnover numbers and excellent yields.[3]
-
Broad Substrate Scope: They are effective for a wide range of substrates, including challenging aryl chlorides and sterically hindered starting materials.[3]
-
Reduced Byproducts: The use of N-substituted 2-aminobiphenyl scaffolds in G4 and G5 precatalysts prevents the formation of carbazole byproducts that can consume starting materials.[4]
Comparative Performance Analysis
The following tables summarize the quantitative performance of 2-aminobiphenyl-derived palladacycles in comparison to other catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl compounds. The data below highlights the superior efficiency of a 2-aminobiphenyl-derived palladacycle (XPhos Pd G2) compared to in situ generated catalysts.
Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid [1]
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| In situ | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 75 |
| In situ | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 18 | 80 |
| Precatalyst | XPhos Pd G2 | - | K₃PO₄ | Toluene | 100 | 1 | 98 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The following table compares the performance of different generations of Buchwald precatalysts, demonstrating the advancements in catalytic efficiency.
Table 2: N-Arylation of Morpholine with 1-Chloro-4-fluorobenzene [5]
| Catalyst | Generation | Amine Ligand | Yield (%) |
| (RuPhos)Pd G3 | G3 | 2-Aminobiphenyl | ~3 |
| (RuPhos)Pd G4 | G4 | N-Methyl-2-aminobiphenyl | 55 |
| (RuPhos)Pd G5 | G5 | N-Phenyl-2-aminobiphenyl | 27 |
Experimental Protocols
Detailed methodologies for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions using 2-aminobiphenyl-derived palladacycles are provided below.
General Procedure for Suzuki-Miyaura Coupling using XPhos Pd G2
Materials:
-
Aryl/heteroaryl halide (1.0 mmol)
-
Aryl/heteroaryl boronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl/heteroaryl halide, aryl/heteroaryl boronic acid, XPhos Pd G2, and potassium phosphate.
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or GC/MS until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.[6]
General Procedure for Buchwald-Hartwig Amination using a G4 Precatalyst
Materials:
-
Aryl/heteroaryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
RuPhos Pd G4 (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene or Dioxane (5 mL)
Procedure:
-
In a glovebox, an oven-dried vial is charged with the aryl/heteroaryl halide, the G4 precatalyst, and sodium tert-butoxide.
-
The vial is sealed with a septum cap.
-
Outside the glovebox, the solvent and the amine are added via syringe.
-
The reaction mixture is stirred vigorously at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Reaction progress is monitored by TLC or GC/MS.
-
After completion, the reaction is cooled to room temperature, and the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired arylamine.[5][7]
Mechanistic Insights and Visualizations
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are depicted below, illustrating the key steps facilitated by the palladacycle precatalysts.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 2-Aminobiphenyl
A Comparative Guide to the Synthetic Routes of 2-Aminobiphenyl
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Aminobiphenyl is a crucial building block for the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its biaryl structure presents a unique synthetic challenge, and several distinct methodologies have been developed for its preparation. This guide provides a comparative analysis of four principal synthetic routes: the reduction of 2-nitrobiphenyl, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route to 2-aminobiphenyl depends on factors such as starting material availability, cost, scalability, and tolerance to various functional groups. The following sections detail the most common methods, offering insights into their respective advantages and limitations.
Reduction of 2-Nitrobiphenyl
This classical approach is one of the most straightforward and high-yielding methods for synthesizing 2-aminobiphenyl. The readily available starting material, 2-nitrobiphenyl, is reduced to the corresponding amine. Catalytic hydrogenation is a clean and efficient means for this transformation.
Advantages:
-
High yields, often quantitative.[1]
-
Clean reaction with water as the primary byproduct.
-
Readily available and relatively inexpensive starting material.
Disadvantages:
-
Requires specialized equipment for hydrogenation (e.g., a Parr shaker).[1]
-
The catalyst (Palladium on carbon) can be flammable and requires careful handling.[2]
Suzuki-Miyaura Coupling
A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[3] For the synthesis of 2-aminobiphenyl, this typically involves the coupling of a 2-haloaniline with phenylboronic acid.
Advantages:
-
Mild reaction conditions.
-
High tolerance for a wide variety of functional groups.
-
Commercially available starting materials.
Disadvantages:
-
The palladium catalyst and phosphine ligands can be expensive.
-
Boronic acids can be sensitive to decomposition.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This method can be adapted to form 2-aminobiphenyl by coupling an aniline with a 2-halobiphenyl, though it is more commonly used for N-arylation.
Advantages:
-
Excellent functional group tolerance.[4]
-
Applicable to a wide range of amine and aryl halide coupling partners.[4]
-
Several generations of highly active catalyst systems have been developed.[4]
Disadvantages:
-
Requires the use of expensive palladium catalysts and specialized phosphine ligands.[5]
-
Strong bases are often required, which may not be compatible with sensitive substrates.[5]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds.[6] While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures.
Advantages:
-
Uses a less expensive copper catalyst compared to palladium-based methods.
-
Can be effective for large-scale synthesis.
Disadvantages:
-
Traditionally requires high reaction temperatures (often over 200 °C) and polar, high-boiling solvents.[6]
-
The scope of the reaction can be limited, and yields may be variable.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different synthetic routes to 2-aminobiphenyl.
| Parameter | Reduction of 2-Nitrobiphenyl | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Typical Yield | 94–100%[1] | 70-95%[8] | 80-95%[9] | 45-60%[7] |
| Catalyst | 5% Pd/C[1] | Pd(OAc)₂, Pd(PPh₃)₄, etc.[10] | Pd₂(dba)₃, Pd(OAc)₂[9] | Copper powder, CuI[6] |
| Catalyst Loading | 5 w/w %[1] | 1-5 mol%[11] | 1-2 mol%[9] | Stoichiometric to catalytic[6] |
| Reaction Temp. | Room Temperature[1] | 80-110 °C[11] | 100 °C[9] | >210 °C (traditional)[6] |
| Reaction Time | ~70 minutes[1] | 4-24 hours[8] | 12-24 hours[9] | 5-8 hours[12] |
| Key Reagents | H₂, Pd/C, Ethanol[1] | Aryl halide, Boronic acid, Base[8] | Aryl halide, Amine, Base, Ligand[9] | Aryl halide, Amine, Copper catalyst[6] |
Experimental Protocols
Protocol 1: Reduction of 2-Nitrobiphenyl
Reaction: 2-Nitrobiphenyl + H₂ (cat. Pd/C) → 2-Aminobiphenyl
Materials:
-
2-Nitrobiphenyl (60 g, 0.30 mole)
-
5% Palladium on carbon catalyst (3 g)
-
95% Ethanol (200 ml)
-
Hydrogen gas source (Parr shaker)
Procedure:
-
A Parr bottle is charged with 2-nitrobiphenyl, 5% palladium-on-carbon catalyst, and 95% ethanol.[1]
-
The mixture is shaken with hydrogen under 25–50 p.s.i. until hydrogen is no longer absorbed (approximately 70 minutes).[1]
-
The catalyst is filtered from the hot solution and washed with ethanol.[1]
-
The combined filtrates are poured into ice water to precipitate the product.[1]
-
The white solid is filtered, pressed to remove excess water, and allowed to air dry.[1]
-
The yield of essentially pure 2-aminobiphenyl is 48–51 g (94–100%).[1]
Protocol 2: Suzuki-Miyaura Coupling
Reaction: 2-Bromoaniline + Phenylboronic acid → 2-Aminobiphenyl
Materials:
-
2-Bromoaniline (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Solvent (e.g., DMF/Water mixture, 2 mL)
Procedure:
-
To a reaction flask, add 2-bromoaniline, phenylboronic acid, K₂CO₃, and the palladium catalyst.[8]
-
Add the solvent system and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at 80-110 °C.[11]
-
Monitor the reaction progress by TLC or GC-MS.[11]
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[11]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography.[11]
Protocol 3: Buchwald-Hartwig Amination
Reaction: 2-Bromobenzene + Aniline → 2-Aminobiphenyl (conceptual)
Materials:
-
Aryl Halide (e.g., 2-bromobiphenyl, 1.0 mmol)
-
Amine (e.g., ammonia equivalent or protected amine, 1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%)
-
Phosphine Ligand (e.g., XPhos, 2.0 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, ligand, and base.[9]
-
Seal the flask, and evacuate and backfill with argon three times.[9]
-
Add the aryl halide and the amine coupling partner.[9]
-
Add anhydrous, degassed toluene via syringe.[9]
-
Place the flask in a preheated oil bath at 100 °C.[9]
-
Stir the reaction mixture vigorously and monitor by TLC or GC-MS.[9]
-
After completion (typically 12-24 hours), cool the mixture, quench with water, and extract with ethyl acetate.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[9]
-
Purify the crude product by flash column chromatography.[9]
Protocol 4: Ullmann Condensation
Reaction: 2-Chloronitrobenzene + Benzene (conceptual) → 2-Nitrobiphenyl → 2-Aminobiphenyl
Note: This is a two-step process where the biphenyl is first formed via an Ullmann reaction, followed by reduction.
Step 1: Synthesis of 2-Nitrobiphenyl Materials:
-
2-nitrobenzenediazonium fluoroborate (1 mol)
-
Chlorobenzene (as solvent, 10 mol)
-
Copper powder (0.05 mol)
Procedure:
-
Charge a reactor with chlorobenzene and 2-nitrobenzenediazonium fluoroborate.[12]
-
Add copper powder as a catalyst.[12]
-
After nitrogen displacement, heat the system to reflux for 5-8 hours.[12]
-
Cool the reaction and filter to remove insoluble matter.[12]
-
The filtrate is subjected to vacuum distillation to obtain 2-nitrobiphenyl.[12]
Step 2: Reduction to 2-Aminobiphenyl Follow Protocol 1.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 8. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. CN106986774A - A kind of preparation method of 2 nitrobiphenyl - Google Patents [patents.google.com]
A Researcher's Guide to Assessing 2-Aminobiphenyl Hydrochloride Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Understanding Immunoassay Cross-Reactivity
Immunoassay specificity is a critical factor in the accurate quantification of a target analyte. Cross-reactivity occurs when antibodies in an assay bind to compounds other than the intended analyte, leading to inaccurate measurements.[1] For small molecules like 2-Aminobiphenyl hydrochloride, which may share structural similarities with other metabolites or compounds in a sample, assessing cross-reactivity is a crucial validation step.
The degree of cross-reactivity is typically determined using a competitive immunoassay format. In this setup, the analyte in the sample (or a standard) competes with a labeled version of the analyte for a limited number of antibody binding sites. The presence of cross-reacting substances will lead to a displacement of the labeled analyte, resulting in a signal change that can be quantified.
Data Presentation: Quantifying Cross-Reactivity
The cross-reactivity of an antibody is quantified by comparing the concentration of the cross-reactant required to displace 50% of the labeled analyte (the IC50 value) to the IC50 of the target analyte. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity. The following table presents a hypothetical dataset for an anti-2-Aminobiphenyl hydrochloride antibody, illustrating how to present comparative cross-reactivity data.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound (Target) | 10 | 100% |
| 4-Aminobiphenyl | 500 | 2% |
| Aniline | > 10,000 | < 0.1% |
| Biphenyl | > 10,000 | < 0.1% |
| 2-Nitrobiphenyl | 2,500 | 0.4% |
This is a hypothetical table created for illustrative purposes. Actual values will vary depending on the specific antibody and assay conditions.
Experimental Protocols
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common and effective method for determining the cross-reactivity of small molecules. The following is a detailed protocol for conducting such an assay.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-2-Aminobiphenyl hydrochloride antibody (primary antibody)
-
This compound-protein conjugate (e.g., -BSA or -HRP) for coating
-
This compound standard
-
Potential cross-reacting compounds
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG), if the primary antibody is not labeled
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the this compound-protein conjugate diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the wash step as in step 2.
-
Competition:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in Assay Buffer.
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.
-
Add 50 µL of the primary anti-2-Aminobiphenyl hydrochloride antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.
-
-
Transfer to Coated Plate: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate four times with Wash Buffer.
-
Secondary Antibody Incubation (if required): If the primary antibody is not enzyme-labeled, add 100 µL of the enzyme-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of the enzyme substrate (e.g., TMB) to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the concentration for the this compound standards.
-
Determine the IC50 value for the target analyte and each of the potential cross-reactants from their respective dose-response curves.
-
Calculate the percent cross-reactivity for each compound using the formula provided above.
Mandatory Visualizations
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.
Caption: Principle of Competitive Immunoassay for Cross-Reactivity Assessment.
References
The Efficacy of 2-Aminobiphenyl-Derived Palladacycles in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is critically dependent on the ligand coordinated to the palladium center. While 2-Aminobiphenyl hydrochloride itself is not employed as a ligand, its structural motif is central to a highly effective class of palladium precatalysts known as palladacycles, particularly the Buchwald precatalysts.
This guide provides a comprehensive comparison of the performance of 2-aminobiphenyl-derived palladium precatalysts against other commonly used ligand systems in three key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The data presented herein is intended to assist researchers in selecting the optimal catalytic system for their specific synthetic challenges.
At a Glance: 2-Aminobiphenyl-Derived Precatalysts
Palladium precatalysts derived from a 2-aminobiphenyl scaffold are characterized by their air and moisture stability, which simplifies handling and reaction setup.[1][2] A key advantage of these precatalysts is their ability to readily generate the active, monoligated Pd(0) species under mild reaction conditions.[1][2] This rapid activation is facilitated by the acidity of the N-H proton in the palladacycle, allowing for efficient catalyst turnover with a weak base at room temperature.[1] N-alkylation or N-arylation of the 2-aminobiphenyl backbone in later-generation precatalysts prevents the formation of carbazole byproducts, which can otherwise consume starting materials and complicate product purification.[3][4]
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The performance of 2-aminobiphenyl-derived precatalysts, such as XPhos-Pd-G2, is compared with other common phosphine ligands in the coupling of various aryl halides with arylboronic acids.
Table 1: Performance Comparison in Suzuki-Miyaura Coupling
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos-Pd-G2 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 92 | [5] |
| XPhos-Pd-G2 | 2-Chloro-6-methylpyridine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [5] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 84 | [6] |
| PdCl₂(dppf) | 2,5-Diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [7] |
| Pd(PPh₃)₄ | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good | [7] |
| Pd(OAc)₂ / SPhos | 2,5-Diiodopyrazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [7] |
Note: "Good" and "High" yields are reported as such in the cited literature, indicating successful reactions without specifying the exact percentage.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos-Pd-G2
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid using the XPhos-Pd-G2 precatalyst.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos-Pd-G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, arylboronic acid, XPhos-Pd-G2, and potassium phosphate.
-
The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). This cycle is repeated three times.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 5. 2-Aminobiphenyl Palladacycles: The “Most Powerful” Precatalysts in C–C and C–Heteroatom Cross-Couplings [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of 2-Aminobiphenyl Hydrochloride and Other Amine Hydrochlorides
For researchers, scientists, and professionals in drug development, understanding the stability of amine hydrochlorides is paramount for ensuring the quality, efficacy, and shelf-life of pharmaceutical products. This guide provides a comparative overview of the stability of 2-Aminobiphenyl hydrochloride against other common amine hydrochlorides, namely Aniline hydrochloride and Triethylamine hydrochloride. The information herein is supported by available data and detailed experimental protocols to facilitate in-house benchmarking studies.
Executive Summary
Amine hydrochlorides are prevalent in active pharmaceutical ingredients (APIs), and their inherent stability can vary significantly based on their molecular structure. This guide focuses on three key aspects of stability: thermal stability, hygroscopicity, and susceptibility to forced degradation. While direct comparative studies are limited, this document compiles available data and provides standardized methodologies for their evaluation.
Based on existing data, Triethylamine hydrochloride is known to be hygroscopic, and Aniline hydrochloride is sensitive to light and air. The free base of 2-Aminobiphenyl is reported to darken over time, indicating a potential for oxidative degradation. This guide presents a framework for quantifying these stability characteristics.
Comparative Stability Data
The following table summarizes the available physical and stability-related data for this compound and the selected comparator amine hydrochlorides. It is important to note that this data is compiled from various sources and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Aniline Hydrochloride | Triethylamine Hydrochloride |
| Molecular Formula | C₁₂H₁₂ClN | C₆H₈ClN | C₆H₁₆ClN |
| Molecular Weight | 205.68 g/mol | 129.59 g/mol | 137.65 g/mol |
| Melting Point (°C) | ~197 (decomposes)[1] | 196 - 198[2] | ~261 (decomposes)[3] |
| Appearance | Pale yellow crystals or off-white chunky solid[1] | White to greenish colored crystalline solid[4][5] | Colorless, odorless, hygroscopic powder[3] |
| Hygroscopicity | Data not available | Sensitive to moisture[6] | Hygroscopic[7][8] |
| Light/Air Sensitivity | The free base darkens with age, suggesting sensitivity[9] | Sensitive to air and light (darkens)[5] | Data not available |
| Solubility | Insoluble in water[1] | Soluble in water[5] | Soluble in water[3] |
Experimental Protocols
To facilitate a direct and objective comparison of the stability of this compound with other amine hydrochlorides, the following detailed experimental protocols are provided.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal decomposition profiles of the amine hydrochlorides.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) for temperature and mass.
-
Accurately weigh 5-10 mg of the amine hydrochloride sample into a clean, tared TGA pan (typically alumina or platinum).
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300-500°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA thermogram to determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Hygroscopicity Evaluation by Dynamic Vapor Sorption (DVS)
Objective: To quantify and compare the moisture sorption and desorption characteristics of the amine hydrochlorides.
Methodology:
-
Calibrate the Dynamic Vapor Sorption (DVS) instrument for mass and relative humidity (RH).
-
Place approximately 10-20 mg of the amine hydrochloride sample on the DVS sample pan.
-
Dry the sample in the DVS chamber at 0% RH and a specified temperature (e.g., 25°C) until a stable mass is achieved.
-
Execute a pre-defined humidity program, typically involving incremental steps in RH from 0% to 90% (sorption phase) and then back down to 0% (desorption phase). A common step size is 10% RH.
-
At each RH step, allow the sample to equilibrate until the rate of mass change over time ( dm/dt ) is below a set threshold (e.g., 0.002%/min).
-
Record the mass change at each RH step.
-
Plot the percentage change in mass against the RH to generate sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).
Forced Degradation Studies
Objective: To investigate the intrinsic stability of the amine hydrochlorides under various stress conditions and to identify potential degradation products.
Methodology: Forced degradation studies should be performed on solutions of the amine hydrochlorides (e.g., 1 mg/mL in a suitable solvent). A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Treat the sample solution with 0.1 M HCl.
-
Maintain the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat the sample solution with 0.1 M NaOH.
-
Maintain the solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
-
Thermal Degradation (in solution):
-
Heat the sample solution at a high temperature (e.g., 70-80°C) for a specified period.
-
-
Photostability:
-
Expose the sample solution to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis of Stressed Samples: The stressed samples should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. The method should be capable of separating the parent amine hydrochloride from all its degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the stability testing process and the relationship between the different stability-indicating methods.
Conclusion
References
- 1. 2-Biphenylamine hydrochloride | C12H12ClN | CID 5284347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. ANILINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TRIETHYLAMINE HYDROCHLORIDE (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 9. 2-Aminobiphenyl - Wikipedia [en.wikipedia.org]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Aminobiphenyl Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of 2-Aminobiphenyl hydrochloride is crucial for quality control and regulatory compliance in the pharmaceutical industry. This guide provides an objective comparison of analytical methods, supported by experimental data from studies on 2-Aminobiphenyl and other primary aromatic amines (PAAs). It details experimental protocols and outlines the framework for inter-laboratory validation to ensure method robustness and reproducibility across different testing sites.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques for the analysis of 2-Aminobiphenyl and related compounds. While specific inter-laboratory validation data for this compound is not widely published, the performance of these methods for similar analytes provides a strong basis for comparison.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the performance of various analytical methods for 2-Aminobiphenyl and other primary aromatic amines, offering a baseline for method selection.
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| GC-MS | 2-Aminobiphenyl | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| (in workplace air)[1] | ||||||
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L[2] | Not Reported | Within-run: 3.8%, Between-run: 5.8%[2] | Not Reported |
| GC-EI-MS | Iodinated Aromatic Amines | > 0.99 | 9–50 pg/L[3] | Not Reported | Intra-day: < 15%, Inter-day: < 20%[3] | 80 - 104%[3] |
| GC-NCI-MS | Iodinated Aromatic Amines | > 0.99 | 3.0–7.3 pg/L[3] | Not Reported | Intra-day: < 15%, Inter-day: < 20%[3] | 80 - 104%[3] |
| GC-EI-MS/MS | Iodinated Aromatic Amines | > 0.99 | 0.9–3.9 pg/L[3] | Not Reported | Intra-day: < 15%, Inter-day: < 20%[3] | 80 - 104%[3] |
| HPLC-UV | Aniline & N-methylaniline | > 0.999[2] | Not Reported | 0.010% (w/w)[2] | Not Reported | Not Reported |
| LC/MS/MS | 22 Primary Aromatic Amines | > 0.995 | < 10 µg/kg (for sum of PAAs)[4] | < 10 µg/kg (for sum of PAAs)[4] | Not Reported | Not Reported |
| CE-MS/MS | 22 Primary Aromatic Amines | > 0.99 | 0.2–1.3 μg/kg[5] | Not Reported | Reproducibility: 1–25%[5] | 85–120%[5] |
| UHPLC-MS/MS | 33 Primary Aromatic Amines | Not Reported | Not Reported | Not Reported | Repeatability: 1.9-8.9%, Intermediate Precision: 2.3-9.1%[6] | >85% for 30 PAAs[6] |
Experimental Protocols
Detailed and standardized protocols are fundamental for successful method validation and transfer between laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the determination of 2-Aminobiphenyl in various matrices, including air samples.[1]
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation (for air analysis):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
-
Quantitative Analysis: Based on a calibration function using an internal standard, such as 1-aminofluorene.[1]
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of aminobiphenyl isomers.[7]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Dissolve and dilute to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Non-aqueous Titration for Amine Hydrochloride
While specific details for this compound are not available, a general method for the titration of amine hydrochlorides can be adapted.
-
Principle: The hydrochloride salt of an amine can be titrated as an acid in a non-aqueous solvent.
-
Apparatus: Potentiometric titrator with a suitable electrode system (e.g., glass and reference electrodes).
-
Reagents:
-
Solvent: A mixture of glacial acetic acid and acetic anhydride.
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid.
-
-
Procedure:
-
Accurately weigh the this compound sample and dissolve it in the solvent mixture.
-
Titrate the solution potentiometrically with 0.1 N perchloric acid.
-
Determine the endpoint from the titration curve. The volume of titrant consumed is proportional to the amount of amine hydrochloride in the sample.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in the validation of analytical methods.
Caption: Comparative workflows for GC-MS and HPLC analytical methods.
Caption: Logical workflow for an inter-laboratory validation study.
References
- 1. series.publisso.de [series.publisso.de]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 6. sciex.com [sciex.com]
- 7. HPLC Separation of Aminobiphenyls | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 2-Aminobiphenyl Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides crucial procedural information for the safe handling and disposal of 2-Aminobiphenyl hydrochloride. Adherence to these protocols is vital for ensuring personnel safety and environmental compliance. This compound is classified as harmful if swallowed and is a suspected carcinogen, necessitating careful management of its waste stream.[1][2][3]
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the product in use and to be equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Wear impervious chemical-resistant gloves.[1]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: In case of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1]
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for 2-Aminobiphenyl and its hydrochloride salt. This information is essential for risk assessment and proper handling.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₁N · HCl | [4] |
| Molecular Weight | 205.68 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 47-50 °C (for 2-Aminobiphenyl) | [5] |
| Boiling Point | 299 °C (for 2-Aminobiphenyl) | [5] |
| Oral LD50 (Rat) | 2340 mg/kg (for 2-Aminobiphenyl) | [2] |
| Oral LD50 (Rabbit) | 1020 mg/kg (for 2-Aminobiphenyl) | [1] |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is through a licensed hazardous waste disposal company. Direct disposal into household or general laboratory trash is strictly prohibited.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Containerization:
-
Solid Waste: Place contaminated solids (e.g., weighing paper, contaminated PPE) into a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, awaiting collection by a certified hazardous waste disposal service.
-
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Absorb small spills with an inert material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[2]
Experimental Protocols for Chemical Degradation
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Aminobiphenyl hydrochloride
This guide provides immediate and essential safety and logistical information for the handling of 2-Aminobiphenyl hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed and is suspected of causing cancer.[1][2] It may also be harmful to aquatic life with long-lasting effects.[1] The primary routes of exposure are ingestion and inhalation.
GHS Hazard Statements:
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClN | [3] |
| Molecular Weight | 205.68 g/mol | [3] |
| Appearance | White to yellow solid/crystals | [3][4] |
| Melting Point | 197 °C (decomposes) | [5] |
| Solubility | Insoluble in water | |
| Storage Temperature | Room temperature, dry | [3] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is crucial to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[2] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] | To protect eyes from dust and splashes. |
| Skin and Body Protection | Protective clothing, such as a lab coat. | To prevent skin exposure.[1] |
| Respiratory Protection | Use a dust respirator or work in a well-ventilated area, such as a chemical fume hood.[1] | To prevent inhalation of dust. |
Safe Handling and Storage
-
Handling:
-
Obtain special instructions before use.[1]
-
Do not handle until all safety precautions have been read and understood.
-
Avoid contact with skin and eyes.[1]
-
Avoid generating dust.[1]
-
Use in a well-ventilated area.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] |
| Inhalation | If inhaled, remove the person to fresh air. Other measures are usually unnecessary.[1] |
| Skin Contact | Flush skin and hair with running water (and soap if available). Seek medical attention in the event of irritation.[1] |
| Eye Contact | Wash out immediately with water. If irritation continues, seek medical attention.[1] |
Spill and Disposal Procedures
-
Spill Response:
-
Disposal:
-
Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1]
-
Do not dispose of with household garbage or allow it to reach the sewage system.
-
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Reaction
2-Aminobiphenyl derivatives are often used in palladium-catalyzed cross-coupling reactions. The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, a common application for such compounds. This protocol should be adapted based on the specific substrates and reaction scale.
Materials:
-
Aryl halide (e.g., a derivative of this compound)
-
Boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Anhydrous sodium sulfate
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry flask, combine the aryl halide, boronic acid, palladium catalyst, and base under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. agilent.com [agilent.com]
- 3. This compound [myskinrecipes.com]
- 4. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Biphenylamine hydrochloride | C12H12ClN | CID 5284347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Aminobiphenyl | 90-41-5 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
